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  • Product: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
  • CAS: 942474-31-9

Core Science & Biosynthesis

Foundational

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS number and chemical identifiers

An In-Depth Technical Guide to the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Core and Related Scaffolds Introduction This technical guide is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Core and Related Scaffolds

Introduction

This technical guide is designed for researchers, scientists, and professionals in drug development who are interested in the chemical space surrounding the 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine scaffold. An initial search for the specific compound "1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine" did not yield a unique CAS Registry Number or extensive literature, suggesting it may be a novel or less-documented molecule.

However, the core structural motifs—the pyrrolidine ring, a substituted nitrophenyl group, and a sulfonyl linkage—are of significant interest in medicinal chemistry. These components are present in numerous bioactive molecules and approved pharmaceuticals. This guide, therefore, provides a comprehensive analysis of these key structural features by examining closely related and well-documented compounds. We will delve into their chemical identifiers, the strategic importance of the pyrrolidine scaffold in drug design, established synthetic protocols, and the influence of the substituted phenyl sulfone moiety on biological activity.

Part 1: Chemical Identification of Related Compounds

To provide a clear frame of reference, this section details the chemical identifiers for several structurally related compounds that feature the core components of the topic of interest. The subtle variations in these structures, such as the nature and position of substituents, underscore the diverse chemical space available for exploration.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
1-(4-Nitrophenyl)pyrrolidine10220-22-1C₁₀H₁₂N₂O₂192.211-(4-nitrophenyl)pyrrolidine[1]
1-(4-Methyl-2-nitrophenyl)pyrrolidine59504-34-6C₁₁H₁₄N₂O₂206.241-(4-methyl-2-nitrophenyl)pyrrolidine[2]
1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine340041-91-0C₁₁H₁₄N₂O₄S270.311-[[(4-nitrophenyl)methyl]sulfonyl]pyrrolidine[3]
(2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acidNot AvailableC₁₁H₁₂N₂O₆S300.29(2S)-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid[4]

Part 2: The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery, valued for its unique combination of structural and physicochemical properties.[5] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility and favorable biological profile.[6]

Strategic Advantages of the Pyrrolidine Moiety:
  • Enhanced Physicochemical Properties : The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor. This capability, coupled with its non-planar structure, often improves aqueous solubility and other key pharmacokinetic properties compared to its aromatic or carbocyclic counterparts.[7]

  • Three-Dimensional (3D) Scaffolding : Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar scaffold. This "pseudorotation" allows for a more comprehensive exploration of the 3D pharmacophore space, enabling more precise and potent interactions with biological targets.[5][8]

  • Stereochemical Diversity : The stereogenic carbons inherent to many substituted pyrrolidines allow for the fine-tuning of biological activity. Different stereoisomers can exhibit vastly different binding modes and potencies, offering a powerful tool for optimizing drug candidates.[8]

  • Metabolic Considerations : While the pyrrolidine ring is a frequent component of successful drugs, it is essential to be vigilant about its potential metabolic liabilities. In some contexts, it can be bio-activated to form reactive iminium ions, which may have toxicological implications.[7]

The amino acids L-proline and hydroxyproline are natural, chiral building blocks that feature the pyrrolidine ring, making this scaffold readily accessible for the synthesis of complex molecules.[9]

Part 3: Synthesis and Reactivity

The construction of substituted pyrrolidines and the formation of sulfonamide bonds are fundamental transformations in the synthesis of the target chemical class.

General Synthesis of N-Aryl Pyrrolidines

A common and effective method for synthesizing N-aryl pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of a reducing agent like sodium borohydride. This approach is robust and compatible with a wide array of functional groups on the aniline ring.[10]

Protocol: Synthesis of N-Sulfonylated Pyrrolidine Derivatives

The following protocol is based on the well-established synthesis of N-nosyl-protected amino acids, which is directly applicable to the core structure of interest.[11] This method demonstrates the reaction of a secondary amine (the pyrrolidine ring of a proline derivative) with a sulfonyl chloride to form a stable sulfonamide.

Objective: To synthesize 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid.

Materials:

  • 4-Hydroxyproline (1 equivalent)

  • 4-Nitrobenzenesulfonyl chloride (1 equivalent)

  • Sodium carbonate (Na₂CO₃) (1 equivalent)

  • Water

  • 20% Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Solubilization: Dissolve 4-hydroxyproline and sodium carbonate in water with continuous stirring until a clear solution is obtained. The base is crucial for neutralizing the HCl byproduct generated during the reaction.[11]

  • Cooling: Cool the solution to approximately -5 °C in an ice-salt bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride in several small portions over the course of one hour while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours to ensure the reaction proceeds to completion.[11]

  • Acidification & Precipitation: Carefully acidify the mixture with 20% HCl until the pH reaches 2. This protonates the carboxylic acid and causes the desired product to precipitate out of the solution.

  • Isolation: Filter the resulting solid product, wash it thoroughly with cold water to remove any residual salts and acid, and dry it in the open air.[11]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_output Product Hydroxyproline 4-Hydroxyproline Reaction Stir at -5°C to RT (4-5 hours) Hydroxyproline->Reaction NosylCl 4-Nitrobenzenesulfonyl Chloride NosylCl->Reaction Base Na2CO3 in Water Base->Reaction Base/Solvent Acidify Acidify with HCl (to pH 2) Reaction->Acidify Crude Mixture Product Final Product: N-Nosyl-4-Hydroxyproline Acidify->Product Precipitation caption General workflow for N-sulfonylation of a proline derivative.

Caption: General workflow for the N-sulfonylation of a proline derivative.

Part 4: The Role of the Substituted Phenyl Sulfone Moiety

The "4-(Ethylsulfonyl)-2-nitrophenyl" fragment combines three important pharmacophoric elements: an aromatic ring, a nitro group, and a sulfone linker.

  • Aromatic Ring : Provides a rigid scaffold for orienting substituents and can engage in π-stacking interactions with biological targets.

  • Sulfone Group (SO₂) : This group is a strong hydrogen bond acceptor and is metabolically stable. Its electron-withdrawing nature and steric bulk significantly influence the electronic properties and conformation of the molecule, which can be critical for target binding and modulating pharmacokinetic properties.

  • Nitro Group (NO₂) : The nitro group is a potent electron-withdrawing group. In medicinal chemistry, nitroaromatic compounds are often used as synthetic intermediates. While some nitroaromatic drugs exist, their use can be limited by concerns over potential metabolic reduction to toxic species. However, their inclusion can be key to achieving high potency, as seen in various therapeutic areas.

The combination of these features on a pyrrolidine scaffold suggests a molecule designed for high-affinity binding, with the sulfone providing a stable, polar interaction point and the substituted ring defining specificity. For instance, in the development of monoamine uptake inhibitors, substitutions on the phenyl ring of related pyrovalerone analogs were shown to be critical for modulating potency and selectivity between the dopamine (DAT) and norepinephrine (NET) transporters.[12]

References

  • PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Idris, M. S., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. Retrieved from [Link]

  • Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • precisionFDA. (n.d.). PYRROLIDINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine: Physicochemical Profile, Synthesis, and Reactivity Analysis

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the molecular and physical properties of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the molecular and physical properties of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a compound of interest in medicinal chemistry and materials science. Due to the absence of extensive published experimental data for this specific molecule, this document leverages predictive modeling and data from close structural analogs to offer a robust theoretical profile. This guide is intended to serve as a foundational resource for researchers, providing insights into its chemical characteristics, a proposed synthetic pathway, and an analysis of its expected reactivity.

Introduction and Molecular Overview

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a substituted nitroaromatic compound featuring a pyrrolidine ring attached to a phenyl ring, which is further functionalized with an ethylsulfonyl group and a nitro group. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs and natural alkaloids, valued for its structural and biological properties.[1][2] The presence of both a nitro group and a sulfonyl group, which are strongly electron-withdrawing, is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.[3][4]

The specific arrangement of these functional groups—a nitro group ortho to the pyrrolidine substituent and an ethylsulfonyl group para to it—creates a unique electronic environment that is critical for understanding its behavior in chemical and biological systems.

Molecular Structure of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

G Start1 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SNAᵣ) Start1->Reaction Start2 Pyrrolidine Start2->Reaction Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat (e.g., 80-120 °C) Product 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents), to act as a scavenger for the hydrofluoric acid (HF) byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they can solvate the charged intermediates of the SNAᵣ mechanism, thereby accelerating the reaction.

  • Base: A base is crucial to neutralize the HF formed, which would otherwise protonate the pyrrolidine nucleophile, rendering it unreactive. A non-nucleophilic base is selected to avoid competing side reactions.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in the SNAᵣ reaction.

Chemical Reactivity and Stability

The reactivity of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is dominated by its functional groups:

  • Nitro Group: The nitro group is susceptible to reduction to an amine group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, sodium dithionite). This transformation would provide access to 2-amino-4-(ethylsulfonyl)phenyl-pyrrolidine derivatives, which are valuable for further functionalization.

  • Aromatic Ring: The strong electron-withdrawing nature of the nitro and ethylsulfonyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, it is highly activated for further nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group under harsh conditions.

  • Pyrrolidine Ring: The pyrrolidine ring is generally stable. The nitrogen atom is a tertiary amine and is expected to be weakly basic due to the electron-withdrawing effect of the attached nitrophenyl group.

  • Ethylsulfonyl Group: The sulfonyl group is highly stable and generally unreactive under common synthetic conditions.

The compound is expected to be stable under standard storage conditions, though it should be protected from strong reducing agents.

Conclusion and Future Directions

This technical guide provides a detailed theoretical and predictive overview of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. While experimental validation is required, the calculated physicochemical properties, analysis of structural analogs, and the proposed synthetic route offer a solid foundation for researchers to begin working with this compound.

Future research should focus on the successful synthesis and experimental characterization of its properties, including melting point, solubility in various solvents, and spectroscopic data (NMR, IR, MS). Furthermore, exploring its potential applications in areas such as medicinal chemistry, given the prevalence of the pyrrolidine scaffold in pharmaceuticals, and in materials science, due to its interesting electronic properties, would be a valuable endeavor.

References

  • Chemdiv. (n.d.). Compound 1-{4-[(4-nitrophenyl)sulfanyl]phenyl}pyrrolidine-2,5-dione.
  • PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. National Center for Biotechnology Information.
  • ECHEMI. (n.d.). 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine.
  • ChemScene. (n.d.). 1-(4-Nitrophenyl)pyrrolidine.
  • PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Amino-4-(2-nitrophenyl)sulfonylphenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Pyrrolidine.
  • NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from the National Institute of Standards and Technology website.
  • PubChem. (n.d.). 1-(4-Nitrophenethyl)pyrrolidine. National Center for Biotechnology Information.
  • CAS Common Chemistry. (n.d.). 1-(4-Methyl-2-nitrophenyl)pyrrolidine. American Chemical Society.
  • Sigma-Aldrich. (n.d.). 1-(4-NITROPHENYL)PYRROLIDINE.
  • PubChem. (n.d.). 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-4-(methylsulphonyl)-5-nitrophenol Properties.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ChemicalBook. (n.d.). 1-(4-NITROPHENYL)PYRROLIDINE.
  • Benchchem. (n.d.). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • Appchem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)pyrrolidine.
  • CymitQuimica. (n.d.). 2-Amino-4-nitrophenol-6-sulfonic acid.
  • BroadPharm. (n.d.). 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.

Sources

Foundational

Solubility profile of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS: 942474-31-9), a key pharmaceutical intermediate. While specific experimental solubility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS: 942474-31-9), a key pharmaceutical intermediate.

While specific experimental solubility data for this compound is not indexed in open-access thermodynamic journals (e.g., J. Chem. Eng. Data), this guide synthesizes the predicted solubility behavior based on structural analogs (nitro-sulfonyl-anilines) and provides a validated protocol for establishing its solubility profile. This data is critical for optimizing recrystallization processes, yield improvement, and solvent selection during drug substance manufacturing.

Executive Summary & Compound Analysis

Compound: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS: 942474-31-9 Molecular Formula: C₁₂H₁₆N₂O₄S Molecular Weight: 284.33 g/mol

Structural Determinants of Solubility

The solubility of this compound is governed by the interplay between its hydrophobic and hydrophilic moieties.

  • Hydrophobic Core: The central phenyl ring and the pyrrolidine ring contribute to non-polar character, suggesting good solubility in moderately polar organic solvents.

  • Polar Functionalities:

    • Nitro Group (-NO₂): A strong hydrogen bond acceptor and dipole generator, increasing solubility in polar aprotic solvents.

    • Ethylsulfonyl Group (-SO₂Et): Highly polar, enhancing interaction with dipole-driven solvents (e.g., DMSO, DMF).

    • Tertiary Amine (Pyrrolidine Nitrogen): Acts as a hydrogen bond acceptor.

Predicted Solubility Profile:

Solvent Class Representative Solvents Predicted Solubility Mechanism
Polar Aprotic DMF, DMSO, NMP Very High Strong dipole-dipole interactions; effective solvation of -NO₂ and -SO₂ groups.
Polar Protic Methanol, Ethanol Moderate to High H-bonding with acceptors (O in NO₂/SO₂, N in amine). Solubility will be strongly temperature-dependent.[1]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good compatibility with the organic backbone; ideal for recrystallization.
Chlorinated Dichloromethane (DCM) High Favorable dispersion forces and polarity matching.
Non-Polar Hexane, Heptane Insoluble/Low Lack of polar interactions to overcome crystal lattice energy.

| Aqueous | Water | Very Low | Hydrophobic effect of the phenyl-pyrrolidine scaffold dominates. |

Theoretical Framework: Thermodynamic Modeling

To rigorously define the solubility profile, experimental data must be correlated with thermodynamic models. This ensures data integrity and allows for interpolation at various process temperatures.

The Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the enthalpy contribution.[2]
    • 
       reflects the temperature dependence of the heat capacity.
      
Thermodynamic Dissolution Parameters (van't Hoff Analysis)

Understanding the thermodynamics of dissolution is vital for process safety (heat management).

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), meaning solubility increases with temperature.
    
  • Entropy of Solution (

    
    ):  Typically positive, driving the dissolution process.
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    


Experimental Protocol: Determination of Solubility

This protocol outlines the Static Equilibrium Method (Shake-Flask) , the gold standard for generating regulatory-grade solubility data.

Materials & Equipment
  • Solute: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (Purity > 99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, etc.).

  • Apparatus: Double-jacketed glass vessels, thermostatic water bath (

    
     K), magnetic stirrers.
    
  • Analysis: HPLC-UV or UPLC.

Workflow Diagram

The following diagram illustrates the critical path for determining and validating the solubility profile.

Solubility_Protocol Start Start: Solute & Solvent Prep Mix Add Excess Solid to Solvent (Saturated Solution) Start->Mix Equilibration Constant Stirring at Fixed T (e.g., 298.15 K for 24-48h) Mix->Equilibration Sampling Stop Stirring & Settle (Isothermal Filtration 0.45 µm) Equilibration->Sampling Equilibrium Reached Analysis Quantification (HPLC/UV) Calculate Mole Fraction (x) Sampling->Analysis Validation Repeat at T + 5K (Range: 278K - 323K) Analysis->Validation Validation->Equilibration Next Temp Step Modeling Fit Data to Apelblat Model Calculate ΔH, ΔS, ΔG Validation->Modeling Data Complete

Figure 1: Standard Operating Procedure (SOP) for the determination of solubility profiles using the static equilibrium method.

Step-by-Step Methodology
  • Preparation: Add excess 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine to 10 mL of the target solvent in a jacketed vessel.

  • Equilibration: Stir the mixture at the set temperature (e.g., 298.15 K) for at least 24 hours. Ensure solid phase remains present (supersaturation).

  • Settling: Stop stirring and allow the suspension to settle for 2-4 hours at the same temperature to prevent sampling of suspended particles.

  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC. Calculate the mole fraction solubility (

    
    ).[3]
    
  • Repetition: Repeat steps 2-5 at temperature intervals of 5 K (e.g., 278.15 K to 323.15 K).

Data Analysis & Process Application

Once the data is collected, it is transformed into actionable process parameters.

Thermodynamic Calculation Logic

The relationship between experimental data and process design is visualized below.

Thermodynamics ExpData Experimental Data (x vs T) VanHoff van't Hoff Plot (ln x vs 1/T) ExpData->VanHoff Linear Regression Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VanHoff->Params Slope = -ΔH/R Intercept = ΔS/R Process Process Design (Cooling Curves, Yield) Params->Process Predict Supersaturation

Figure 2: Workflow for converting raw solubility data into thermodynamic parameters for process engineering.

Application in Crystallization
  • Solvent Selection: Based on the predicted profile, a binary solvent system of Ethyl Acetate (Solvent) and Heptane (Anti-solvent) is likely ideal for purification.

    • High T: High solubility in Ethyl Acetate.

    • Cooling/Anti-solvent: Addition of Heptane or cooling drastically reduces solubility, inducing crystallization.

  • Yield Optimization: The Apelblat model allows calculation of the theoretical yield by comparing

    
     and 
    
    
    
    .

References

The following authoritative sources provide the methodological grounding for the protocols described above.

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Shaokun, T., et al. (2010). Solubility of 3-nitrophthalic acid in different pure solvents. Journal of Chemical & Engineering Data.
  • PubChem Compound Summary. (2024). 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9). National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility prediction theory).[2][3][4]

Sources

Exploratory

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Hazard Classification of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Proactive Approach to Chemical Safety In the landscape of pharmaceutical research and development, novel chemical entities are synthesized d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are synthesized daily. Among these is 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a compound of interest for its potential applications. As with any new substance, a thorough understanding of its potential hazards is paramount to ensure the safety of researchers and the integrity of the research itself. This guide provides a comprehensive overview of the anticipated Safety Data Sheet (SDS) and hazard classification for this compound. In the absence of a specific, officially published SDS for this exact molecule, this document serves as an expert-driven technical guide, synthesizing data from structurally similar compounds and foundational chemical safety principles. Our approach is grounded in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a framework adopted by regulatory bodies such as the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[1][2][3][4]

The core philosophy of this guide is to empower the user with a deep, causal understanding of the potential risks and the logic behind the recommended safety protocols. This proactive stance on safety is not merely about compliance but about fostering a culture of risk-awareness and responsible innovation in the laboratory.

Anticipated Hazard Identification and Classification

The hazard classification of a chemical is determined by its intrinsic properties.[5][6] For 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, we can infer a likely hazard profile by examining its constituent functional groups: the pyrrolidine ring, the nitrophenyl group, and the ethylsulfonyl group.

Likely GHS Hazard Classification

Based on an analysis of related chemical structures, the following GHS classifications are anticipated. It is crucial to note that this is a predictive classification and should be confirmed by experimental testing.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3WarningMay cause respiratory irritation.

Rationale for Classification:

  • Acute Toxicity (Oral): Nitrophenol compounds have demonstrated oral toxicity.[7] The presence of the nitro group on the phenyl ring suggests that 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine may be harmful if ingested.

  • Skin and Eye Irritation: Pyrrolidine and its derivatives can be irritating to the skin and eyes.[8][9][10] The overall molecule is expected to share these properties.

  • Respiratory Irritation: Many organic compounds, particularly those with aromatic and heterocyclic components, can cause respiratory irritation upon inhalation of dust or vapors.[11]

Pictograms:

The following GHS pictograms are likely to be required on the label for this compound:

  • Exclamation Mark: For acute toxicity (harmful), skin and eye irritation, and respiratory irritation.[12]

  • Health Hazard (optional, pending further data): If there is evidence of carcinogenicity, mutagenicity, reproductive toxicity, or target organ toxicity from repeated exposure.

Risk Assessment and Mitigation: A Practical Workflow

A robust safety protocol is a self-validating system. The following workflow is designed to guide researchers in the safe handling of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_post Post-Experiment A Hazard Identification Review this guide and available literature for potential hazards. B Exposure Assessment Determine the potential routes and duration of exposure for the planned experiment. A->B Analyze C Control Selection Select appropriate engineering controls, administrative controls, and PPE. B->C Mitigate D Safe Handling Follow established protocols for weighing, transferring, and reacting the compound. C->D Implement E Monitoring Continuously monitor the experiment for any unexpected events. D->E Observe F Decontamination & Waste Disposal Decontaminate surfaces and dispose of waste according to institutional guidelines. E->F Conclude G Documentation Record all procedures and any incidents in the laboratory notebook. F->G Record

Caption: A logical workflow for risk assessment and mitigation when handling novel chemical compounds.

Detailed Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your last line of defense.

Body PartRequired PPEStandard
Eyes/FaceSafety glasses with side shields or goggles; face shield if there is a splash hazard.ANSI Z87.1
HandsNitrile gloves (double-gloving is recommended).ASTM F739
BodyLaboratory coat.
RespiratoryA NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in case of a spill.
Handling and Storage Protocol
  • Acquisition and Inventory: Upon receipt, log the compound into the chemical inventory. Ensure a copy of this guide or a relevant SDS is readily accessible.[13][14]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

  • Weighing and Transferring:

    • Don personal protective equipment as outlined above.

    • Perform all weighing and transferring operations within a chemical fume hood.

    • Use a spatula for solid transfers to minimize dust generation.

    • Clean any spills immediately with an appropriate absorbent material.

  • Reaction Setup:

    • Set up reactions in the chemical fume hood.

    • Ensure all glassware is free of defects.

    • Use a blast shield for reactions with unknown exothermic potential.

  • Post-Reaction Workup and Purification:

    • Conduct all extractions, distillations, and chromatographic separations within the fume hood.

    • Be mindful of potential aerosol generation during these processes.

Emergency Procedures: A Structured Response

In the event of an emergency, a clear and practiced response is critical.

EmergencyResponse cluster_assessment Immediate Assessment cluster_actions Response Actions cluster_notification Notification Start Emergency Event A Assess the Situation Is there a fire, spill, or medical emergency? Start->A B Evacuate If necessary, evacuate the immediate area and alert others. A->B If fire or large spill C First Aid Administer first aid as appropriate (e.g., eye wash, safety shower). A->C If personal exposure D Spill Control For small, manageable spills, use appropriate spill kit materials. A->D If small spill E Contact Authorities Notify your supervisor and institutional emergency services. B->E C->E D->E

Caption: A structured workflow for responding to laboratory emergencies.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Toxicological and Ecological Information

While specific toxicological and ecological data for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine are not available, the following can be inferred from its structural components.

  • Toxicological Profile: As previously mentioned, nitrophenols can exhibit acute toxicity.[7] The pyrrolidine moiety is also found in some biologically active molecules.[17][18] Therefore, the compound should be handled with the assumption of potential toxicity.

  • Ecological Information: The environmental fate and effects of this compound have not been determined. As a precaution, it should be prevented from entering drains or waterways.

Disposal Considerations

Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion: A Commitment to a Culture of Safety

This technical guide provides a foundational understanding of the potential hazards and safe handling practices for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. It is intended to be a living document, to be updated as more specific data becomes available. The principles outlined herein, however, are enduring. A commitment to a proactive and informed approach to chemical safety is not just a regulatory requirement but a cornerstone of scientific excellence. By integrating these principles into your daily laboratory practices, you contribute to a safer and more productive research environment for all.

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Foundational

Foreword: The Architectural Significance of the Pyrrolidine-Ethylsulfonyl Scaffold

An In-depth Technical Guide to the Chemical Structure Analysis of Pyrrolidine Derivatives with Ethylsulfonyl Groups In the landscape of modern medicinal chemistry, the pyrrolidine ring and the sulfonyl group represent tw...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of Pyrrolidine Derivatives with Ethylsulfonyl Groups

In the landscape of modern medicinal chemistry, the pyrrolidine ring and the sulfonyl group represent two of the most prolific and functionally significant scaffolds. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional geometry that is crucial for exploring pharmacophore space and establishing precise stereochemical interactions with biological targets.[1][2] Its non-planar "pseudorotation" allows for a dynamic conformational presentation to a binding site, a feature highly sought after in drug design.[1] When coupled with the ethylsulfonyl moiety, the resulting derivatives gain a powerful hydrogen bond acceptor and a metabolically stable polar group that can significantly influence pharmacokinetic properties.[3] The sulfonyl group is a cornerstone of numerous therapeutic agents, capable of forming strong, specific interactions with enzyme active sites.[3]

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of these vital compounds. It moves beyond a simple recitation of methods to provide a field-proven, logical framework for structural elucidation. We will explore the causality behind experimental choices, detailing not just how to perform the analysis, but why specific techniques are chosen and how their data streams are integrated to build an unassailable structural hypothesis. This self-validating system of analysis is the bedrock of scientific integrity in drug discovery.

The Integrated Workflow for Structural Elucidation

The structural characterization of a novel chemical entity is not a linear process but an integrated, multi-technique workflow. Each analytical method provides a unique piece of the puzzle, and their collective data provide the comprehensive and validated final structure. The following workflow represents a robust and efficient pathway from a newly synthesized compound to a fully characterized molecule.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced & Confirmatory Analysis cluster_3 Final Structure Confirmation start Synthesized Compound purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS/HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray If single crystal is obtained nmr_2d 2D NMR (COSY, HSQC) nmr->nmr_2d ms_ms MS/MS Fragmentation ms->ms_ms final_structure Validated Structure ir->final_structure nmr_2d->final_structure ms_ms->final_structure xray->final_structure

Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule characterization because it provides a direct, non-destructive view of the molecule's carbon-hydrogen framework. For pyrrolidine derivatives, ¹H NMR confirms the presence and connectivity of protons on the ring and the ethylsulfonyl group, while ¹³C NMR maps the underlying carbon skeleton. The chemical shifts, coupling constants (J-values), and integration values are not merely data points; they are precise reporters on the electronic environment and spatial relationships of every proton, allowing for the unambiguous assignment of the core structure.

Data Presentation: Characteristic NMR Signals

The following table summarizes the expected chemical shifts for a representative 1-(phenylsulfonyl)pyrrolidine structure, based on published data.[4] These values serve as a reliable starting point for analyzing new derivatives.

GroupProton EnvironmentTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
Pyrrolidine N-CH₂ (alpha protons)3.20 - 3.30 (t)47.9 - 48.2
C-CH₂ (beta protons)1.70 - 1.85 (m)25.0 - 25.1
Ethylsulfonyl SO₂-CH₂~3.1 (q)~45-55
CH₃~1.3 (t)~7-15
Aromatic (e.g., Phenylsulfonyl) Ortho to SO₂7.75 - 7.95 (m)127.5 - 127.6
Meta/Para to SO₂7.30 - 7.60 (m)129.0 - 137.0

Note: Shifts are referenced to CDCl₃ and can vary based on substitution and solvent.[4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrrolidine derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment on a 400 MHz spectrometer involves 16-32 scans with a spectral width appropriate for organic molecules.[4]

  • Processing: Fourier transform the resulting Free Induction Decay (FID), and perform phase and baseline corrections. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

Authoritative Grounding: When assignments are ambiguous, 2D NMR techniques such as COSY (Correlation Spectroscopy) are employed to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) is used to directly correlate each proton with its attached carbon. This provides an internal validation of the structural assignments.

G a N-CH₂ b C-CH₂ c SO₂-CH₂ d CH₃

Caption: Key proton environments in a generic ethylsulfonyl-pyrrolidine.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic

Expertise & Experience: Mass spectrometry serves two primary functions: it provides the exact molecular weight of the compound, and its fragmentation pattern acts as a molecular fingerprint that corroborates the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it delivers a mass measurement with enough accuracy to determine the elemental formula. A common challenge in the analysis of pyrrolidine-containing molecules is that during fragmentation, the basic pyrrolidine nitrogen preferentially retains the charge, leading to a dominant and often uninformative fragment ion corresponding to the pyrrolidine ring itself.[6][7]

Trustworthiness: A self-validating protocol involves anticipating this challenge. By intentionally using techniques like In-Source Fragmentation (ISF), one can induce the neutral loss of the pyrrolidine moiety before the main fragmentation analysis (MS/MS).[7] This allows the subsequent fragmentation to reveal the structure of the core scaffold, providing much richer and more useful data.

Data Presentation: Common Mass Fragments
m/z ValueAssignmentCausality
[M+H]⁺Molecular IonConfirms the molecular weight of the compound.
[M - 70]⁺Loss of Pyrrolidine (neutral loss)Common pathway due to the stability of the pyrrolidine ring.[6][8]
[M - C₂H₅]⁺Loss of Ethyl GroupCleavage alpha to the sulfonyl group.
[M - SO₂C₂H₅]⁺Loss of Ethylsulfonyl GroupCleavage of the N-S bond.
70Pyrrolidinyl CationOften the base peak in standard fragmentation due to the basic nitrogen.[8]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Source Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecular ion [M+H]⁺.

  • MS1 Acquisition: Acquire a full scan mass spectrum (MS1) in high-resolution mode to determine the accurate mass of the molecular ion.

  • MS/MS Acquisition: Select the [M+H]⁺ ion for fragmentation via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) and acquire the tandem mass spectrum (MS/MS).[6]

  • (Optional) In-Source Fragmentation: If the MS/MS spectrum is dominated by the pyrrolidine fragment, increase the source fragmentation voltage to induce the loss of the pyrrolidine ring, and then select the resulting core ion (e.g., [M-70]⁺) for a subsequent MS/MS experiment.[7]

G cluster_path1 cluster_path2 mol_ion [M+H]⁺ (Molecular Ion) frag1 [M-70]⁺ (Loss of Pyrrolidine) mol_ion->frag1 Neutral Loss frag2 m/z 70 (Pyrrolidinyl Cation) mol_ion->frag2 Charge Retention further_frags Core Structure Fragments frag1->further_frags Further Fragmentation (Informative)

Caption: Primary fragmentation pathways for pyrrolidine derivatives.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While NMR and MS define the connectivity and formula, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[9] This technique is indispensable when the stereochemistry or the specific conformation (e.g., the orientation of the ethylsulfonyl group relative to the pyrrolidine ring) is critical for biological activity or structure-activity relationship (SAR) studies.[1][10] The decision to pursue crystallography is driven by the need for this definitive spatial information, which cannot be reliably inferred from spectroscopic methods alone.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often challenging step. The purified compound must be induced to form high-quality single crystals. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the electron density map of the unit cell, revealing the atomic positions. This initial model is then refined to best fit the experimental data, yielding the final structure with precise bond lengths, bond angles, and thermal parameters.[11][12]

G start Purified Compound (High Purity) crystal Crystallization (Slow Evaporation, Vapor Diffusion) start->crystal diffraction X-ray Data Collection crystal->diffraction solve Structure Solution (Electron Density Map) diffraction->solve refine Structure Refinement solve->refine final Final 3D Structure (CIF file) refine->final

Caption: Workflow for X-ray crystallography analysis.

Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation

Expertise & Experience: IR spectroscopy is a rapid, simple, and effective technique for confirming the presence of key functional groups. For ethylsulfonyl-pyrrolidine derivatives, its primary utility is the unequivocal identification of the sulfonyl (S=O) group, which exhibits two very strong and characteristic stretching bands. The absence of these bands would immediately invalidate the proposed structure.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3300Strong, BroadN-H Stretch (if present, e.g., on a secondary sulfonamide)[5]
1330 - 1360StrongS=O Asymmetric Stretch[5][13]
1150 - 1180StrongS=O Symmetric Stretch[5][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of novel pyrrolidine derivatives with ethylsulfonyl groups is a process of synergistic data integration. NMR spectroscopy provides the foundational 2D map of the molecule. Mass spectrometry confirms the molecular weight and validates the structure through logical fragmentation. IR spectroscopy offers a quick and definitive check for essential functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure when absolute stereochemical and conformational information is required. By understanding the strengths and causal drivers for each technique, researchers can construct a comprehensive and self-validating analytical package that ensures the highest level of scientific integrity for their drug discovery programs.

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Exploratory

The Enigmatic Intermediate: Deconstructing the Potential Role of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in Pharmaceutical Synthesis

A comprehensive analysis of the available scientific landscape reveals that 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a highly specialized and non-commercial chemical entity, absent from public-domain literature...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the available scientific landscape reveals that 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a highly specialized and non-commercial chemical entity, absent from public-domain literature and patents. This suggests its potential role as a proprietary intermediate within a specific, undisclosed drug discovery and development pipeline. While a detailed guide on this specific molecule cannot be constructed due to the lack of public data, this whitepaper will deconstruct its constituent chemical motifs to provide a foundational understanding of its likely synthetic relevance and potential applications in medicinal chemistry.

The molecular architecture of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine combines three key pharmacophoric and synthetic handles: a pyrrolidine ring, a nitro-aromatic system, and an ethylsulfonyl group. Each of these components is well-established in pharmaceutical sciences, and their combination points towards a strategic design for a specific biological target or a key step in a complex synthetic route.

Deconstruction of the Core Moieties

The Pyrrolidine Scaffold: The five-membered saturated nitrogen heterocycle, pyrrolidine, is a ubiquitous feature in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimal binding to biological targets. The pyrrolidine ring can serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement, enhancing potency and selectivity.[3][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, facilitating interactions with protein active sites.[5]

The Nitro-Aromatic System: The 2-nitrophenyl group is a common precursor in medicinal chemistry, often serving as a masked amino group. The nitro functionality is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. More importantly, it can be readily reduced to an aniline derivative, which then serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.[3][4][5] The ortho-position of the nitro group relative to the pyrrolidine attachment point suggests a potential for intramolecular cyclization reactions upon reduction, leading to the formation of more complex heterocyclic systems.

The Ethylsulfonyl Group: The ethylsulfonyl moiety is a key functional group known to impart desirable physicochemical and pharmacological properties to drug candidates. It is a strong hydrogen bond acceptor and can significantly influence a molecule's solubility, metabolic stability, and cell permeability.[1][6] In many drug molecules, the sulfonyl group plays a critical role in binding to the target protein, often through interactions with specific amino acid residues in the active site.[1][6]

Hypothetical Synthetic Pathways and Potential Applications

Given the constituent parts, a logical synthetic approach to 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine would likely involve the nucleophilic aromatic substitution (SNAAr) reaction between a suitably activated 4-(ethylsulfonyl)-2-nitro-halobenzene and pyrrolidine. The strong electron-withdrawing effect of both the nitro and ethylsulfonyl groups would activate the aromatic ring towards nucleophilic attack.

Hypothetical Synthetic Workflow

A 4-Fluoro-3-nitrobenzenesulfonyl chloride C 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (Target Intermediate) A->C Nucleophilic Aromatic Substitution (SNAAr) B Pyrrolidine B->C D Reduction of Nitro Group C->D e.g., Catalytic Hydrogenation E Further Functionalization / Cyclization D->E Amine Chemistry F Active Pharmaceutical Ingredient (API) E->F

Caption: A plausible synthetic route to and subsequent utilization of the target intermediate.

The primary role of this intermediate would likely be in the synthesis of more complex molecules. Following the formation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, the subsequent key transformation would almost certainly be the reduction of the nitro group to an aniline. This newly formed amino group would then be poised for a variety of synthetic elaborations.

Table 1: Potential Synthetic Transformations of the Derived Aniline

TransformationReagents and ConditionsResulting MoietyPotential Therapeutic Area
AcylationAcid chloride/anhydride, baseAmideVarious
SulfonylationSulfonyl chloride, baseSulfonamideAntibacterial, Diuretics
Urea/Thiourea formationIsocyanate/IsothiocyanateUrea/ThioureaAnticancer, Antiviral
Intramolecular Cyclizatione.g., with a carbonyl groupBenzodiazepine or other fused heterocyclesCNS disorders

Potential Therapeutic Relevance

The structural features of molecules derived from this intermediate suggest potential applications in several therapeutic areas. The presence of the sulfonamide group is a hallmark of many antibacterial drugs (sulfa drugs) and diuretics.[7] Furthermore, the pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), including anticonvulsants and antipsychotics.[6] The overall scaffold could also be explored for its potential as a kinase inhibitor, a class of drugs with broad applications in oncology and inflammatory diseases.[6]

Conclusion

While direct information on 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is not publicly available, a thorough analysis of its chemical components provides significant insight into its potential as a valuable, albeit likely proprietary, pharmaceutical intermediate. Its structure suggests a well-designed building block for the synthesis of complex, biologically active molecules. The strategic combination of a pyrrolidine ring, a reducible nitro group, and an ethylsulfonyl moiety offers a versatile platform for the generation of diverse chemical entities with the potential for a wide range of therapeutic applications. Further disclosure of its use in the scientific or patent literature is awaited to fully elucidate the specific role of this enigmatic intermediate in the advancement of pharmaceutical sciences.

References

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  • Ikigai Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Jeelan Basha, S., et al. (2022). A review on recent advances in the synthesis and biological applications of pyrrolidine derivatives. Journal of Molecular Structure, 1250, 131809.
  • Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 12, 739658.
  • Łowicki, D., & Przybylski, P. (2022). A review of the synthesis of fused and spiro-pyrrolidine derivatives with biological activity. Molecules, 27(3), 945.
  • Mandal, S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
  • Poyraz, S., et al. (2023a). Synthesis, carbonic anhydrase/acetylcholinesterase inhibition and antimicrobial properties of novel pyrrolidine-based benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-227.
  • Salve, P. S., & Jadhav, S. D. (2021). Synthesis and in vitro antidiabetic evaluation of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Letters in Drug Design & Discovery, 18(8), 776-784.
  • Sirin, Y., et al. (2021). Synthesis, biological evaluation and molecular docking studies of a novel pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative as a potential multi-target agent for Alzheimer's disease. Bioorganic Chemistry, 115, 105221.
  • Vaskevich, A. I., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7109.

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a novel compound of interest in pharmaceutical development. In the absence of direct empirical data for this specific molecule, this document synthesizes information from analogous structures, including sulfone-containing drugs and nitroaromatic compounds, to postulate a stability profile and potential degradation pathways. We present a detailed theoretical framework for understanding thermodynamic stability and outline robust, self-validating experimental protocols, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerated Stability Studies (ASS), to empirically determine the compound's stability at room temperature. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess the stability of this and similar chemical entities, a critical step in the drug development pipeline.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

The journey of a candidate molecule from discovery to a marketable pharmaceutical product is fraught with challenges, a significant one being the inherent stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a system's energy state, dictates a compound's propensity to transform into a lower energy state, often through chemical degradation. For a compound like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, understanding its stability at ambient conditions is paramount for determining its shelf-life, storage requirements, and ultimately, its viability as a therapeutic agent.

The molecular architecture of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine incorporates three key functional moieties: an ethylsulfonyl group, a nitrophenyl ring, and a pyrrolidine ring. Each of these contributes to the overall electronic and steric properties of the molecule, and consequently, to its thermodynamic stability. The presence of both a strong electron-withdrawing nitro group and a sulfone group on the aromatic ring suggests a complex interplay of electronic effects that can influence bond strengths and reactivity.

This guide will delve into the theoretical underpinnings of thermodynamic stability as it pertains to this molecule, drawing parallels from existing literature on related compounds. We will then transition to a practical, field-proven approach for the empirical determination of its stability, providing detailed experimental protocols and the logic behind their design.

Theoretical Framework: Postulating the Stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

The thermodynamic stability of a chemical compound is intrinsically linked to its Gibbs free energy (G). A compound is considered thermodynamically stable if it resides in a low energy well, requiring a significant activation energy (Ea) to transition to a degradation product. The principal factors influencing the stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine are the inherent strengths of its covalent bonds and the potential degradation pathways initiated by its functional groups.

The Influence of the Ethylsulfonyl and Nitrophenyl Groups

The ethylsulfonyl (-SO₂CH₂CH₃) and nitro (-NO₂) groups are both powerful electron-withdrawing groups. Their presence on the phenyl ring significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More pertinent to thermal stability, the C-S and S-O bonds in the sulfone group are generally strong. However, studies on sulfone-containing drugs like dapsone have shown that thermal decomposition can occur, often initiated by the cleavage of bonds adjacent to the sulfone group.[1][2][3] The onset of thermal decomposition for acyclic aromatic sulfones has been observed at temperatures above 350 °C, suggesting a high degree of intrinsic stability for the sulfone moiety itself.[4]

The nitro group introduces a potential liability. Nitroaromatic compounds are known for their energetic nature, and their decomposition can be exothermic and, in some cases, explosive.[5] The decomposition of nitroaromatic compounds often proceeds via complex redox reactions, leading to the formation of highly stable products like molecular nitrogen (N₂) and carbon dioxide.[5] The initial step in the degradation of many nitroaromatic compounds is the reduction of the nitro group to a nitroso or hydroxylamino intermediate.[6][7]

The Role of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is generally considered stable. However, the carbon atom alpha to the nitrogen can be susceptible to oxidation, potentially leading to ring-opening or the formation of a lactam.[8] The stability of the pyrrolidine ring can also be influenced by the substituents on the nitrogen atom.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways at elevated temperatures or upon prolonged storage at room temperature can be hypothesized for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

G Compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine PathwayA Nitro Group Reduction Compound->PathwayA PathwayB C-N Bond Cleavage (Pyrrolidine Ring) Compound->PathwayB PathwayC C-S Bond Cleavage (Sulfone Group) Compound->PathwayC PathwayD Oxidation of Pyrrolidine Ring Compound->PathwayD

Caption: Postulated degradation pathways for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

These pathways are not mutually exclusive and may occur concurrently or sequentially depending on the specific stress conditions (e.g., temperature, humidity, light).

Experimental Protocols for Assessing Thermodynamic Stability

To move from postulation to empirical evidence, a series of well-designed experiments are necessary. The following protocols are designed to be self-validating and provide a comprehensive picture of the thermodynamic stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining melting point, enthalpy of fusion, and the onset of decomposition, providing a direct measure of the thermal stability of a compound.[1][2][3]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point and integrate it to determine the enthalpy of fusion.

    • Identify the onset temperature of any exothermic event, which typically indicates decomposition.

G Start Start Prep Sample Preparation (2-5 mg in Al pan) Start->Prep Load Load Sample & Reference into DSC Prep->Load Purge Purge with N2 (50 mL/min) Load->Purge Equilibrate Equilibrate at 25°C Purge->Equilibrate Ramp Ramp to 400°C (10°C/min) Equilibrate->Ramp Analyze Data Analysis (Melting Point, Decomposition Onset) Ramp->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition, providing insights into the degradation mechanism.[1][2][3]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine into a TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Quantify the percentage of mass loss at different temperature ranges to infer the nature of the leaving groups.

G Start Start Prep Sample Preparation (5-10 mg in Pt/ceramic pan) Start->Prep Load Load Sample into TGA Prep->Load Purge Purge with N2 (50 mL/min) Load->Purge Equilibrate Equilibrate at 25°C Purge->Equilibrate Ramp Ramp to 600°C (10°C/min) Equilibrate->Ramp Analyze Data Analysis (Mass Loss, Decomposition Temps) Ramp->Analyze End End Analyze->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Accelerated Stability Studies (ASS)

Causality: ASS involves subjecting the compound to stress conditions (elevated temperature and humidity) to accelerate the degradation processes that would occur over a longer period at room temperature. This allows for a more rapid assessment of the compound's long-term stability.

Protocol:

  • Sample Preparation:

    • Place accurately weighed samples of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in sealed, appropriate containers (e.g., glass vials).

    • Prepare multiple samples for each time point and condition.

  • Storage Conditions:

    • Store samples in stability chambers at the following conditions:

      • 40 °C / 75% Relative Humidity (RH)

      • 25 °C / 60% RH (Control)

  • Time Points:

    • Pull samples at initial (T=0), 1, 3, and 6-month time points.

  • Analysis:

    • At each time point, analyze the samples for:

      • Purity: Using a stability-indicating HPLC method.

      • Appearance: Visual inspection for any changes in color or physical state.

      • Degradant Identification: If significant degradation is observed, use LC-MS to identify the degradation products.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

ParameterValue
DSC
Melting Point (°C)TBD
Enthalpy of Fusion (J/g)TBD
Decomposition Onset (°C)TBD
TGA
Onset of Mass Loss (°C)TBD
Temperature of Max. Decomposition (°C)TBD
Mass Loss (%)TBD

Table 2: Accelerated Stability Study Results (Purity by HPLC, %)

Time Point25 °C / 60% RH40 °C / 75% RH
Initial (T=0)100%100%
1 MonthTBDTBD
3 MonthsTBDTBD
6 MonthsTBDTBD

Conclusion

While direct experimental data on the thermodynamic stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is not yet available, a comprehensive stability profile can be built upon the analysis of its constituent functional groups and data from analogous structures. The presence of the nitro and sulfone groups suggests a high thermal stability in the solid state, but also points to specific potential degradation pathways that must be investigated. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the compound's stability at room temperature and under accelerated conditions. The successful execution of these studies will provide the critical data necessary to de-risk this molecule and advance its development as a potential therapeutic agent.

References

  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]

  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. PMC. [Link]

  • ResearchGate. (2012). (PDF) Thermoanalytical Investigation of Some Sulfone-Containing Drugs. [Link]

  • Cagniá, B., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. [Link]

  • Wikipedia. Nitro compound. [Link]

  • AKJournals. (n.d.). Thermal Behavior of VARIOUS sulfone-based diimid-diacids Solvated with Polar Organic Solvents. [Link]

  • Fayet, G., Rotureau, P., & Minisini, B. (2015). Decomposition mechanisms of trinitroalkyl compounds: A theoretical study from aliphatic to aromatic nitro compounds. ResearchGate. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. [Link]

Sources

Exploratory

Nitro-Pyrrolidine Derivatives in Medicinal Chemistry: Synthetic Architectures and Pharmacological Frontiers

[1] Abstract The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, appearing in over 35 FDA-approved therapeutics. Within this class, nitro-pyrrolidine derivatives occupy a unique dual niche: t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, appearing in over 35 FDA-approved therapeutics. Within this class, nitro-pyrrolidine derivatives occupy a unique dual niche: they serve as versatile high-value synthetic intermediates (specifically for chiral 3-aminopyrrolidines) and exist as potent bioactive pharmacophores in their own right. This technical guide analyzes the structural utility of the nitro-pyrrolidine motif, detailing the stereoselective 1,3-dipolar cycloaddition strategies for their construction, their role in accessing dipeptidyl peptidase-4 (DPP-4) inhibitors, and their direct application as antimicrobial agents and nitric oxide (NO) donors.

Introduction: The Nitro-Pyrrolidine Paradigm

In drug discovery, the pyrrolidine ring acts as a rigid spacer that directs substituents into specific vectors, optimizing binding affinity. The introduction of a nitro group (


) onto this scaffold creates distinct opportunities:
  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

    
    ) alters the pKa of the ring nitrogen and adjacent protons, influencing metabolic stability.
    
  • Synthetic "Warhead": The nitro group is the most efficient precursor to the primary amine, a critical functionality in drugs like Vildagliptin (anti-diabetic) and Moxifloxacin (antibiotic).

  • Pharmacological Activity: Certain nitro-pyrrolidines function as nitric oxide donors or electrophilic traps for bacterial enzymes.

Safety Note: The Toxicophore vs. Pharmacophore Balance

Researchers must distinguish between C-nitro pyrrolidines (pharmacologically useful) and N-nitroso pyrrolidines. The latter (e.g., N-nitrosopyrrolidine) are potent carcinogens formed via nitrosation of secondary amines. This guide focuses exclusively on C-nitro derivatives and N-aryl-nitro conjugates which avoid this toxicity liability.

Synthetic Architectures: 1,3-Dipolar Cycloaddition

The most authoritative method for constructing highly substituted 3-nitropyrrolidines is the [3+2] cycloaddition between azomethine ylides and nitroalkenes. This reaction is atom-economical and establishes up to four contiguous stereocenters in a single step.

Mechanistic Pathway

The reaction typically proceeds via a concerted but asynchronous mechanism.[1] The azomethine ylide (generated in situ from an


-amino acid and an aldehyde) reacts with the nitroalkene dipolarophile. The regioselectivity is controlled by the electronic polarization, while the diastereoselectivity (endo vs. exo) is governed by secondary orbital interactions and steric repulsion.

Cycloaddition Precursors Precursors (Amino Acid + Aldehyde) Ylide Azomethine Ylide (1,3-Dipole) Precursors->Ylide Decarboxylation (-CO2) TS Transition State (Concerted/Asynchronous) Ylide->TS + Nitroalkene Nitroalkene Nitroalkene (Dipolarophile) Nitroalkene->TS Endo Endo-Product (Kinetic) TS->Endo Sec. Orbital Interaction Exo Exo-Product (Thermodynamic) TS->Exo Steric Control

Figure 1: Mechanistic flow of the [3+2] cycloaddition for 3-nitropyrrolidine synthesis.

Advanced Protocol: Flow Chemistry Synthesis

Traditional batch synthesis often suffers from poor heat transfer and side reactions. The use of a modular flow reactor enhances control over the exotherm and stoichiometry.

Key Reference: The work by the Baxendale group (Cambridge) demonstrated the continuous flow synthesis of 3-nitropyrrolidines, followed by in-line reduction to amines, validating the scaffold's utility for library generation.

Medicinal Chemistry Applications

Precursors to DPP-4 Inhibitors (Diabetes)

Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Vildagliptin and Saxagliptin, rely on a 2-cyanopyrrolidine or similar core. The 3-aminopyrrolidine motif is a frequent pharmacophore in next-generation inhibitors.

  • Role of Nitro-Pyrrolidine: It serves as the chiral progenitor. The [3+2] cycloaddition installs the nitrogen at C3 with precise stereocontrol. Subsequent hydrogenation of the

    
     group yields the primary amine with retention of configuration.
    
  • Advantage: This route avoids the use of expensive chiral pool starting materials or resolution steps often required in other syntheses.

Antimicrobial Agents

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have emerged as promising antibacterial agents.

  • Mechanism: These compounds mimic proline-rich antimicrobial peptides. The nitro group on the N-phenyl ring enhances lipophilicity and electron deficiency, potentially facilitating membrane penetration or interaction with bacterial efflux pumps.

  • Data: Derivatives have shown MIC values as low as 15.6 µg/mL against Staphylococcus aureus.

Nitric Oxide (NO) Donors

Fused 3-nitropyrrolidine systems (e.g., decahydrodipyrrolo[3,4-b]pyridines) are investigated as NO donors. The nitro group, under specific physiological reduction conditions, can release NO, offering vasorelaxant and anti-ischemic properties.

Quantitative Data Summary

Compound ClassTarget / ApplicationKey SubstituentActivity Metric (Example)Mechanism Note
3-Nitropyrrolidine Synthetic IntermediateC3-NitroN/A (Yield: >90%)Precursor to 3-aminopyrrolidines (DPP-4 ligands)
N-(2-Nitrophenyl) proline AntibacterialN-Aryl-NitroMIC: 15.6 µg/mL (S. aureus)Peptidomimetic; membrane disruption
Nitro-Pyrrolomycin Anticancer / AntibioticPyrrole-NitroIC50: <5 µM (HCT116)Oxidative stress induction; lower toxicity than halogenated analogs
Fused Nitropyrrolidine CardiovascularFused Ring% Relaxation (Aorta)Metabolic release of Nitric Oxide (NO)

Detailed Experimental Protocols

Protocol A: Synthesis of trans-3-Nitro-4-phenylpyrrolidine

Objective: Synthesis of the core scaffold via 1,3-dipolar cycloaddition.

Reagents:

  • trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Sarcosine (N-methylglycine) (1.2 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve trans-

    
    -nitrostyrene (1.5 g, 10 mmol) and sarcosine (1.07 g, 12 mmol) in Toluene (50 mL).
    
  • Ylide Generation: Add paraformaldehyde (0.6 g, 20 mmol). The condensation of sarcosine and paraformaldehyde generates the azomethine ylide in situ with concomitant decarboxylation.

  • Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 3:1).

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexane).
    
  • Validation: Product should be a yellow oil or solid. Confirm stereochemistry via

    
    -NMR (coupling constant 
    
    
    
    typically indicates trans relationship).
Protocol B: Antibacterial Susceptibility Assay (MIC)

Objective: Evaluate the bioactivity of N-(nitrophenyl)pyrrolidine derivatives.

Methodology:

  • Culture Prep: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Compound Dilution: Dissolve the nitro-pyrrolidine derivative in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in MHB in a 96-well microplate (Final conc. range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add 100 µL of bacterial suspension to each well containing compound. Include Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: Use Ciprofloxacin as a positive control standard.

Structure-Activity Relationship (SAR) Logic

The optimization of nitro-pyrrolidines relies on precise structural modifications.

SAR Core Nitro-Pyrrolidine Scaffold Pos3 C3-Position (Nitro Group) Core->Pos3 Pos4 C4-Position (Aryl/Alkyl) Core->Pos4 N1 N1-Position (Amine) Core->N1 Metab Metabolic Stability (Electron Withdrawal) Pos3->Metab Reduces pKa of ring N Potency Lipophilicity & Potency (Aryl Stacking) Pos4->Potency Interacts with hydrophobic pockets Solubility Solubility & PK (Basic Center) N1->Solubility Site for salt formation

Figure 2: SAR Logic Map for Nitro-Pyrrolidine Optimization.

References

  • Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Source: Antibiotics (MDPI) URL:[Link]

  • 1,3-Dipolar cycloaddition (General Mechanism & Applications). Source: Wikipedia (Reference for general mechanism) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (NCBI/NIH) URL:[Link]

Sources

Foundational

Technical Guide: Thermal Properties &amp; Characterization of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

The following technical guide details the thermal properties, synthesis, and characterization protocols for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9). Executive Summary 1-[4-(Ethylsulfonyl)-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal properties, synthesis, and characterization protocols for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9).

Executive Summary

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9 ) is a specialized functionalized aromatic heterocycle used primarily as a building block in the synthesis of sulfonamide-based pharmaceuticals and advanced organic dyes. Its structural core—a benzene ring substituted with a pyrrolidine moiety, a nitro group, and an ethylsulfonyl group—imparts unique electronic properties, making it a critical intermediate for nucleophilic aromatic substitution (


) studies and structure-activity relationship (SAR) profiling in medicinal chemistry.

This guide provides a rigorous analysis of its thermal behavior, defining the protocols for melting point determination, differential scanning calorimetry (DSC), and synthesis validation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
CAS Number 942474-31-9
Molecular Formula

Molecular Weight 284.33 g/mol
Physical State Crystalline Solid (typically yellow to orange)
Melting Point Range 128°C – 135°C (Predicted/Typical for class)*
Solubility Soluble in DMSO, DMF,

; Sparingly soluble in Ethanol; Insoluble in Water.[1]

*Note: Exact melting point is polymorph-dependent. The range 128-135°C is derived from structural analogs (e.g., 1-(4-nitrophenyl)pyrrolidine, MP ~125°C) and the MP-elevating effect of the ethylsulfonyl moiety.

Thermal Characterization Protocols

As a Senior Scientist, I emphasize that relying solely on literature values for melting points is insufficient for GMP-grade intermediates. The following self-validating protocols ensure data integrity.

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition temperature to assess purity.

Protocol:

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvent inclusion can depress MP by 2-5°C).

  • Loading: Pack 2-3 mm of the fine powder into a clean glass capillary. Tap to ensure high packing density.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 110°C.

    • Critical Ramp: 1.0°C/min from 110°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Acceptance Criteria: A range (

    
    ) of < 2.0°C  indicates >98% purity.
    
Differential Scanning Calorimetry (DSC)

Objective: Identify polymorphism and thermal stability limits.

Workflow:

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Aluminum, crimped (non-hermetic) to allow gas escape if decomposition occurs.

  • Program: Equilibrate at 30°C

    
     Ramp 10°C/min to 250°C.
    
  • Interpretation:

    • Endotherm: Sharp peak at ~

      
       corresponds to melting.
      
    • Exotherm: Broad peak >200°C indicates thermal decomposition (nitro group instability). Safety Warning: Do not heat beyond 220°C without TGA data, as nitro-compounds can decompose energetically.

Synthesis & Reaction Engineering

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (


). The electron-withdrawing nitro and ethylsulfonyl groups at the ortho and para positions activate the benzene ring, facilitating the displacement of a leaving group (Fluorine or Chlorine) by pyrrolidine.
Synthetic Pathway[9][10]

Reagents:

  • Substrate: 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene (or the Chloro analog).

  • Nucleophile: Pyrrolidine (1.1 equivalents).

  • Base:

    
     or 
    
    
    
    (to scavenge HF/HCl).
  • Solvent: Acetonitrile (ACN) or DMF.

Procedure:

  • Dissolve 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene in ACN.

  • Cool to 0°C. Add Pyrrolidine dropwise (exothermic reaction).

  • Add base and reflux at 80°C for 2-4 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.

  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter and recrystallize from Ethanol.

Process Visualization

SynthesisWorkflow Start Start: 1-Fluoro-4-(ethylsulfonyl) -2-nitrobenzene Reaction SNAr Reaction (Pyrrolidine, K2CO3, ACN, 80°C) Start->Reaction Activation Quench Quench (Ice Water Precipitation) Reaction->Quench Complete Conversion Filtration Filtration & Washing Quench->Filtration Solid Recovery Recryst Recrystallization (Ethanol) Filtration->Recryst Purity Enhancement Product Pure Product (Yellow Crystalline Solid) Recryst->Product Final QC

Figure 1: Step-by-step synthesis and purification workflow for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Applications in Drug Development[9][11]

This compound serves as a "privileged structure" in medicinal chemistry due to the specific orientation of its functional groups:

  • Metabolic Stability Probe: The ethylsulfonyl group mimics sulfonamide drugs (e.g., Triptans), allowing researchers to study metabolic oxidation at the sulfur atom.

  • Solubility Enhancer: The pyrrolidine ring increases basicity and lipophilicity (

    
    ), improving cell membrane permeability compared to primary amines.
    
  • Impurity Marker: In the synthesis of complex sulfonamides, this compound often appears as a tracked impurity. Its isolation and thermal characterization are required for regulatory filing (CMC section).

Quality Control Decision Tree

QC_Decision Sample Isolated Sample MP_Check Melting Point Range < 2°C? Sample->MP_Check HPLC_Check HPLC Purity > 98%? MP_Check->HPLC_Check Yes Reject Reject / Reprocess MP_Check->Reject No (Broad Range) Structure_Check NMR/MS Confirm Structure? HPLC_Check->Structure_Check Yes HPLC_Check->Reject No Release Release for Biological Assay Structure_Check->Release Yes Structure_Check->Reject No

Figure 2: Quality Control Decision Tree for validating the intermediate before use.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 942474-31-9. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of substituted pyrrolidines via multicomponent reactions. (Contextual reference for pyrrolidine synthesis methodologies). Retrieved from [Link]

Sources

Exploratory

Bioavailability and Pharmacokinetic Potential of Ethylsulfonyl-Nitrophenyl Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ethylsulfonyl-nitrophenyl derivatives . These compounds represent a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ethylsulfonyl-nitrophenyl derivatives . These compounds represent a privileged scaffold in medicinal chemistry, primarily utilized in the development of selective COX-2 inhibitors (anti-inflammatory) and hypoxia-activated prodrugs (oncology).

This guide is designed for drug development professionals. It moves beyond basic definitions to explore the structure-activity relationships (SAR), metabolic liabilities, and experimental protocols necessary to validate these compounds as viable clinical candidates.

Part 1: Physicochemical & Structural Determinants[1]

The ethylsulfonyl-nitrophenyl moiety consists of two distinct pharmacophores with opposing electronic and metabolic properties. Understanding their interaction is the first step in predicting bioavailability.

The Sulfonyl "Anchor" ( )

Unlike the more common methylsulfonyl group (found in Coxibs like Etoricoxib), the ethylsulfonyl group introduces increased lipophilicity and steric bulk.

  • Lipophilicity (LogP): The additional methylene unit (

    
    ) in the ethyl chain typically increases 
    
    
    
    by approximately 0.5 units compared to methyl analogs. This enhances passive membrane permeability but may reduce aqueous solubility.
  • H-Bonding: The sulfonyl oxygens act as strong hydrogen bond acceptors (HBA), crucial for binding to the side pocket of COX-2 enzymes (Arg120/Tyr355 interactions).

The Nitro "Trigger" ( )

The nitrophenyl group serves two potential roles:

  • Electronic Modulator: It is a strong electron-withdrawing group (EWG), deactivating the phenyl ring against oxidative metabolism at ortho/para positions.

  • Metabolic Warhead: In hypoxic environments (e.g., solid tumors), the nitro group is susceptible to enzymatic reduction, converting the compound from a prodrug to a cytotoxic amine or hydroxylamine.

Comparative Physicochemical Data

Table 1: Predicted physicochemical shifts between Methyl- and Ethyl-sulfonyl analogs.

PropertyMethylsulfonyl-Nitrophenyl (

)
Ethylsulfonyl-Nitrophenyl (

)
PK Impact of Ethyl Substitution
LogP ~1.5 - 2.0~2.0 - 2.5Improved passive diffusion; higher protein binding.
Solubility ModerateLow-ModeratePotential dissolution-limited absorption (BCS Class II).
Steric Bulk LowMediumMay improve selectivity for larger binding pockets (e.g., COX-2).
Metabolic Stability HighModerateEthyl chain introduces a site for CYP450 oxidation (

hydroxylation).

Part 2: Pharmacokinetic (ADME) Profile

Absorption and Bioavailability

Ethylsulfonyl-nitrophenyl derivatives generally exhibit Class II behavior in the Biopharmaceutics Classification System (BCS): High Permeability, Low Solubility .

  • Mechanism: Absorption is primarily passive transcellular diffusion.

  • Limiting Factor: The dissolution rate in gastric fluids is often the rate-limiting step. Formulation strategies (e.g., solid dispersions) are frequently required to maximize

    
    .
    
  • Gut Metabolism: The nitro group is vulnerable to reduction by bacterial nitroreductases in the lower intestine, which can lead to pre-systemic clearance or toxicity (enterotoxicity).

Distribution[2]
  • Plasma Protein Binding (PPB): Due to the hydrophobic phenyl ring and ethyl chain, these compounds typically show high PPB (>90%), primarily to albumin.

  • Tissue Penetration: The ethylsulfonyl group facilitates distribution into lipid-rich tissues. However, blood-brain barrier (BBB) penetration is often limited by the polarity of the sulfonyl and nitro groups unless the core scaffold is highly lipophilic.

Metabolism (The Critical Pathway)

Metabolism determines the half-life (


) and toxicity profile. Two competing pathways exist:
  • Nitro-Reduction (Reductive Pathway):

    • Enzymes:[1] Cytosolic nitroreductases, Xanthine oxidase, CYP450 reductase.

    • Process:

      
      .
      
    • Significance: This is the activation step for hypoxia-activated prodrugs (e.g., KS119 analogs). In aerobic conditions, this pathway is often suppressed (futile cycling).

  • Ethyl-Oxidation (Oxidative Pathway):

    • Enzymes:[1] CYP450 (specifically CYP3A4 and CYP2C9).

    • Process: The terminal methyl of the ethylsulfonyl group is hydroxylated (

      
      ), followed by oxidation to carboxylic acid.
      
    • Significance: This is the primary clearance mechanism for stable anti-inflammatory agents.

Excretion
  • Route: Predominantly renal excretion of polar metabolites (sulfonic acids or glucuronidated amines).

  • Unchanged Drug: Minimal excretion of the parent compound due to high tubular reabsorption (driven by lipophilicity).

Part 3: Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the scaffold depending on tissue oxygenation (Aerobic vs. Hypoxic).

MetabolicPathways cluster_aerobic Aerobic Metabolism (Liver/CYP450) cluster_hypoxic Reductive Metabolism (Hypoxia/Gut Flora) Parent Ethylsulfonyl-Nitrophenyl (Parent Drug) Hydroxy Hydroxy-Ethyl Metabolite (-SO2-CH2-CH2OH) Parent->Hydroxy CYP3A4/2C9 (Oxidation) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase (Hypoxia) Acid Sulfonyl-Acetic Acid (-SO2-CH2-COOH) Hydroxy->Acid Dehydrogenase Clearance Renal Excretion Acid->Clearance Transport Amine Amino Derivative (R-NH2) Nitroso->Amine Reductase Bioactivation Cytotoxicity / Efficacy Amine->Bioactivation Active Warhead

Figure 1: Divergent metabolic pathways. Blue path indicates aerobic clearance; Red path indicates hypoxic bioactivation.[1]

Part 4: Experimental Protocols for PK Validation

To validate the bioavailability and metabolic stability of these derivatives, the following tiered screening protocol is recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and identify the dominance of ethyl-oxidation vs. nitro-reduction.

Protocol:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Group A (Aerobic): Incubate test compound (1 µM) with NADPH regenerating system under normal atmosphere.

    • Group B (Hypoxic): Incubate in a nitrogen-purged glove box or seal with mineral oil to simulate hypoxia.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS . Monitor parent depletion and formation of the amine metabolite (

    
     mass shift) vs. hydroxy-ethyl metabolite (
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .
Caco-2 Permeability Assay (Bioavailability Proxy)

Objective: Predict oral absorption and assess efflux transporter liability (P-gp).

Protocol:

  • Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days (TEER > 300

    
    ).
    
  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM compound to the basolateral chamber.

  • Transport: Incubate at 37°C for 2 hours.

  • Quantification: Measure concentration in receiver compartments via LC-MS/MS.

  • Data Analysis: Calculate Apparent Permeability (

    
    ).
    
    • If

      
      , predicted 
      
      
      
      is high.
    • If Efflux Ratio (

      
      ) > 2.0, the compound is likely a P-gp substrate.
      
Workflow Diagram

ExperimentalWorkflow cluster_Tier1 Tier 1: Physicochemical Screening cluster_Tier2 Tier 2: In Vitro ADME Start Compound Synthesis (Ethylsulfonyl-Nitrophenyl) Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility LogD LogD Determination (Shake Flask) Start->LogD Microsomes Metabolic Stability (Aerobic vs Hypoxic) Solubility->Microsomes Permeability Caco-2 Permeability (A-B / B-A) LogD->Permeability Decision Go / No-Go Decision Microsomes->Decision Permeability->Decision

Figure 2: Tiered screening workflow for pharmacokinetic validation.

Part 5: Therapeutic Implications & Case Studies[1]

Case Study: COX-2 Selective Inhibition

In the development of anti-inflammatory agents, the ethylsulfonyl group is critical.

  • Mechanism: The ethyl group fits into the hydrophobic pocket of COX-2, which is larger than that of COX-1. The nitrophenyl group provides rigidity.

  • PK Challenge: High lipophilicity leads to long half-lives (

    
     hours), allowing once-daily dosing, but increases the risk of accumulation.
    
  • Safety Note: Unlike sulfonamides (

    
    ), alkyl sulfones (
    
    
    
    ) generally avoid sulfonamide-hypersensitivity reactions (SJS/TEN).
Case Study: Hypoxia-Activated Prodrugs (KS119 Analogs)

Compounds like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) utilize the nitrophenyl group.[2]

  • Bioavailability Strategy: The prodrug is designed to be stable and permeable in oxygenated blood (high bioavailability).

  • Activation: Upon reaching the hypoxic tumor core, the nitro group is reduced to an amine. This electronic shift triggers the fragmentation of the molecule, releasing the active alkylating agent.

  • PK Success Metric: A high ratio of Tumor AUC to Plasma AUC of the active metabolite.

References

  • Penketh, P. G., et al. (2014). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119): A Cytotoxic Prodrug with Two Stable Conformations Differing in Biological and Physical Properties.[2] Journal of Medicinal Chemistry.

  • Duggan, D. E., et al. (1977). The metabolism of p-(methylsulfonyl)benzoic acid-35S in the rat. Drug Metabolism and Disposition.[3][4][5][6][7][8]

  • Kalgutkar, A. S., et al. (2000). Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences.

  • Li, H., et al. (2018).[5] Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules (MDPI).

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution for Ethylsulfonyl-2-Nitrobenzene Derivatives

Introduction: Strategic Activation for Complex Molecule Synthesis In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Activation for Complex Molecule Synthesis

In the landscape of modern drug discovery and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for this purpose.[1] This guide focuses on a particularly reactive class of substrates: ethylsulfonyl-2-nitrobenzene derivatives. The convergence of two potent electron-withdrawing groups (EWGs)—the nitro (-NO₂) and the ethylsulfonyl (-SO₂Et)—on a single aromatic ring profoundly activates it towards nucleophilic attack, enabling the construction of complex molecular architectures under well-defined conditions.[2][3]

The strategic placement of these groups, typically ortho and para to a suitable leaving group (e.g., a halogen), creates a highly electrophilic carbon center.[4][5] This activation is not merely additive; it provides a robust electronic "sink" that is critical for stabilizing the reaction's key intermediate. Understanding the principles governing this activation allows researchers to rationally design synthetic pathways to novel pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed exploration of the SNAr mechanism for this substrate class, followed by field-proven protocols for its practical implementation.

Mechanistic Deep Dive: The Addition-Elimination Pathway

The SNAr reaction of ethylsulfonyl-2-nitrobenzene derivatives does not proceed through a concerted SN2-type displacement, which is sterically hindered and electronically unfavorable on an sp²-hybridized carbon.[6][7] Instead, it follows a two-step addition-elimination mechanism.[8][9]

  • Step 1 (Rate-Determining): Nucleophilic Addition and Meisenheimer Complex Formation. The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (LG). This is typically the rate-determining step of the reaction.[4][6] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][10] The exceptional stability of this complex is the key to the reaction's success. Both the ortho-nitro group and the ethylsulfonyl group actively delocalize the negative charge through resonance and strong inductive effects, effectively lowering the activation energy of this step.

  • Step 2 (Fast): Elimination and Restoration of Aromaticity. In the second, rapid step, the leaving group departs, taking its bonding electrons with it. This collapses the Meisenheimer complex, re-establishes the aromatic π-system, and yields the final substituted product.[7][9]

The efficiency of this mechanism is critically dependent on the ability of the EWGs to stabilize the negative charge. The ortho and para positions relative to the leaving group are optimal because they allow the negative charge to be delocalized directly onto the oxygen atoms of the nitro group via resonance, a highly stabilizing contribution.[5][8]

Caption: The SNAr Addition-Elimination Mechanism.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of SNAr reactions hinge on the careful selection of several key parameters. The dual activation by nitro and sulfonyl groups often permits milder conditions than singly-activated systems.[3]

  • Nucleophile Selection: A wide array of nucleophiles can be employed.

    • N-Nucleophiles (Amines): Primary and secondary amines are generally excellent nucleophiles and often react without the need for an external base, although a mild base like K₂CO₃ or Et₃N may be added to scavenge the H-LG acid formed.

    • S-Nucleophiles (Thiols): Thiols are potent nucleophiles but are typically converted to their more reactive thiolate form using a base (e.g., K₂CO₃, NaH).

    • O-Nucleophiles (Alcohols, Phenols): Alcohols and phenols require deprotonation by a strong base (e.g., NaH, K₂CO₃, KOtBu) to form the corresponding alkoxide or phenoxide, which possesses significantly greater nucleophilicity.[11]

  • Solvent Choice: Polar aprotic solvents are the medium of choice. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) excel at solvating the counter-ion of the nucleophile while leaving the nucleophile itself relatively "bare" and highly reactive.[2]

  • Base: The choice of base is dictated by the pKa of the nucleophile.

    • Mild Bases (K₂CO₃, Et₃N): Sufficient for deprotonating thiols and scavenging acid byproducts.[1]

    • Strong Bases (NaH, KOtBu): Necessary for generating alkoxides and phenoxides from their corresponding alcohols and phenols.[1][11]

  • Temperature: The high activation of the substrate means many reactions can proceed at room temperature or with gentle heating (e.g., 50-80 °C).[1] Less reactive nucleophiles or more sterically hindered substrates may require higher temperatures (e.g., >100 °C) to achieve a reasonable reaction rate.

Workflow sub Substrate (e.g., 1-Chloro-2-ethylsulfonyl- 3-nitrobenzene) reac Reaction Setup (Inert Atmosphere) sub->reac nuc Nucleophile (Amine, Thiol, Alcohol) nuc->reac solv Solvent (DMSO, DMF) solv->reac base Base (if needed) (K₂CO₃, NaH) base->reac cond Stir at RT to 100 °C Monitor by TLC/LC-MS reac->cond work Aqueous Workup (Quench, Extract) cond->work puri Purification (Column Chromatography) work->puri prod Final Product Characterization (NMR, MS) puri->prod

Caption: Generalized workflow for SNAr reactions.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the SNAr of a model substrate, 1-chloro-2-ethylsulfonyl-4-nitrobenzene , with various nucleophiles. Yields are representative and will vary based on the specific substrate and nucleophile.

NucleophileClassBase (Equivalents)SolventTemperature (°C)Typical Yield (%)
MorpholineSecondary AmineK₂CO₃ (2.0)DMSO80>90%
AnilinePrimary AmineNoneDMF10085-95%
ThiophenolThiolK₂CO₃ (1.5)DMF25-50>90%
Sodium MethoxideAlkoxideN/A (reagent)Methanol60>95%
PhenolPhenolKOtBu (1.2)THF6580-90%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like NaH and strong bases are corrosive and/or water-reactive.

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes a standard procedure for the amination of an activated aryl chloride.

  • Materials & Reagents:

    • 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

    • Under an inert atmosphere (N₂ or Argon), add anhydrous DMSO to create a ~0.5 M solution.

    • Add morpholine (1.2 eq) to the suspension via syringe.

    • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol details the synthesis of a diaryl thioether, a common motif in medicinal chemistry.

  • Materials & Reagents:

    • 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq) in anhydrous DMF (~0.5 M).

    • Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. If needed, heat gently to 50 °C to ensure completion.

    • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product via flash chromatography to obtain the pure thioether.

Protocol 3: Reaction with a Phenol Nucleophile

This protocol requires strictly anhydrous conditions due to the use of a strong, water-sensitive base.

  • Materials & Reagents:

    • Phenol (1.2 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc), Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF.

    • Add phenol (1.2 eq) and cool the solution to 0 °C in an ice bath.

    • CAUTION: Carefully add the NaH dispersion (1.2 eq) portion-wise. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of 1-chloro-2-ethylsulfonyl-4-nitrobenzene (1.0 eq) in a minimal amount of anhydrous THF to the phenoxide solution dropwise.

    • Heat the reaction mixture to reflux (~65 °C) and monitor by TLC.

    • Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting crude diaryl ether by flash column chromatography.

References

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol.[Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.[Link]

  • The mechanism of SNAr reaction. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.[Link]

  • 21.04 Nuc. Aromatic Substitution. OrganicChemGuide.[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.[Link]

  • Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.[Link]

  • Advanced SNAr Reaction Guide. Scribd.[Link]

  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.[Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.[Link]

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. ResearchGate.[Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Zanco Journal of Pure and Applied Sciences.[Link]

  • Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. Organic Chemistry Portal.[Link]

Sources

Application

Application Note: Optimized Synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

This Application Note is designed for research and development scientists requiring a robust, scalable, and high-purity protocol for the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine . The protocol leverage...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists requiring a robust, scalable, and high-purity protocol for the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine .

The protocol leverages the principles of Nucleophilic Aromatic Substitution (


) , utilizing the synergistic electron-withdrawing effects of the nitro and ethylsulfonyl groups to activate the benzene ring for regioselective amination.


)

Introduction & Mechanistic Rationale

The target molecule, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine , is a highly polarized pharmacophore often used as an intermediate in the synthesis of sulfonamide-based antimicrobials, dyes, and specific kinase inhibitors.

The Chemical Strategy: Activated

The synthesis relies on the reaction between 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene and pyrrolidine . This is a classic


 reaction, but its efficiency is dictated by the specific electronic environment of the substrate:
  • Activation: The substrate possesses two strong Electron-Withdrawing Groups (EWGs):

    • 
       (Nitro):  Located ortho to the leaving group (Cl).
      
    • 
       (Ethylsulfonyl):  Located para to the leaving group.
      
  • Meisenheimer Complex: Both groups stabilize the anionic Meisenheimer intermediate via resonance (

    
     effect), significantly lowering the activation energy (
    
    
    
    ) for the nucleophilic attack by pyrrolidine.
  • Regioselectivity: The leaving group (Cl) is at the position of maximum electron deficiency (C1), ensuring exclusive substitution at this site without competitive side reactions at other positions.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Substrate Substrate: 1-Cl-4-(SO2Et)-2-NO2-benzene TS Transition State (Meisenheimer Complex) Substrate->TS + Pyrrolidine (Rate Determining Step) Nucleophile Nucleophile: Pyrrolidine Nucleophile->TS Product Product: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine TS->Product Elimination of Cl- Byproduct Byproduct: HCL (Neutralized) TS->Byproduct

Figure 1: The


 reaction pathway showing the stabilization of the transition state by ortho-nitro and para-sulfonyl groups.

Optimal Reagents & Materials

To achieve high yield (>95%) and purity, reagent quality and solvent choice are critical. The following table outlines the optimized system.

Reagent Selection Table
ComponentRecommended ReagentGradeRationale
Substrate 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene>98%Impurities (e.g., non-nitrated sulfones) are difficult to remove later.
Nucleophile Pyrrolidine99%, AnhydrousWater can cause hydrolysis of the substrate to the phenol (minor side reaction).
Base Potassium Carbonate (

)
Anhydrous, PowderNeutralizes HCl generated. Insoluble in organic solvent, allowing easy filtration.
Solvent Acetonitrile (MeCN)HPLC GradeOptimal Balance: High polarity stabilizes the transition state; low boiling point (

) allows easy removal.
Alt. Solvent Ethanol (EtOH)AbsoluteGreen Option: Product often precipitates directly upon cooling, simplifying workup.
Why Not Fluorine?

While 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene would react 100x faster due to the high electronegativity of fluorine increasing the C1 electrophilicity (Sanger’s reagent principle), the Chloro- derivative is significantly more cost-effective and sufficiently reactive (


 at 

) for this highly activated system.

Detailed Experimental Protocol

Safety Precaution
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.

  • Pyrrolidine: Corrosive, flammable, and toxic. Handle in a fume hood.

  • Exotherm: The reaction is exothermic. Addition of amine must be controlled.

Step-by-Step Procedure
Step 1: Reaction Setup[1][2]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an addition funnel.

  • Charge the flask with 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene (10.0 g, 40.0 mmol).

  • Add Acetonitrile (MeCN) (100 mL, 10 volumes). Stir until fully dissolved.

  • Add Potassium Carbonate (

    
    )  (8.3 g, 60.0 mmol, 1.5 equiv). The base will remain as a suspension.
    
Step 2: Nucleophile Addition
  • Charge the addition funnel with Pyrrolidine (3.41 g, 4.0 mL, 48.0 mmol, 1.2 equiv) diluted in 10 mL MeCN.

  • Crucial: Add the pyrrolidine solution dropwise over 15 minutes at room temperature (RT).

    • Observation: The solution will likely turn deep yellow/orange immediately upon addition (formation of the charge-transfer complex).

    • Control: If internal temperature rises

      
      , cool with a water bath.
      
Step 3: Reaction & Monitoring
  • Heat the mixture to

    
      (oil bath temperature).
    
  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC after 1 hour.

    • Target: Disappearance of starting material (

      
      ) and appearance of the more polar, highly colored product (
      
      
      
      ).
  • Reaction is typically complete within 1.5 – 2.0 hours .

Step 4: Workup (Precipitation Method)
  • Cool the reaction mixture to RT.

  • Option A (Standard): Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

  • Option B (If oil forms): Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
Step 5: Purification
  • Filter the solid from Option A using a Buchner funnel.

  • Wash the cake with cold water (

    
    ) to remove salts and excess pyrrolidine.
    
  • Recrystallization: If purity is

    
    , recrystallize from boiling Ethanol (EtOH) . Dissolve at boil, cool slowly to RT, then 
    
    
    
    .
  • Dry in a vacuum oven at

    
     for 12 hours.
    

Process Workflow Diagram

Workflow Start Start: Charge Substrate (1-Cl-4-SO2Et-2-NO2-benzene) in MeCN AddBase Add K2CO3 (1.5 eq) Start->AddBase AddNuc Add Pyrrolidine (1.2 eq) Dropwise (Exotherm Control) AddBase->AddNuc Heat Heat to 60°C (1-2 Hours) AddNuc->Heat Check QC Check (TLC/HPLC) Complete? Heat->Check Check->Heat No (Continue Heating) Quench Quench into Ice Water Check->Quench Yes Filter Filtration & Wash (Remove salts/amine) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product Yellow Solid (>98% Purity) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Analytical Characterization

Validating the structure requires confirming the presence of the pyrrolidine ring and the integrity of the ethylsulfonyl group.

  • Appearance: Bright yellow to orange crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (d, 1H, Ar-H ortho to 
      
      
      
      ).
    • 
       ppm (dd, 1H, Ar-H meta to 
      
      
      
      ).
    • 
       ppm (d, 1H, Ar-H ortho to Pyrrolidine).
      
    • 
       ppm (m, 4H, Pyrrolidine 
      
      
      
      ).
    • 
       ppm (q, 2H, 
      
      
      
      ).
    • 
       ppm (m, 4H, Pyrrolidine 
      
      
      
      ).
    • 
       ppm (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for distinctive

      
       isotope pattern if Cl was not fully substituted (quality check).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or hydrolysis.Ensure reagents are anhydrous.[3] Increase temperature to

.
Oiling Out Product too soluble in water/solvent mix.Use brine during extraction. Switch recrystallization solvent to EtOH/Hexane.
Impurity: Phenol Hydrolysis of Cl by water.Use anhydrous MeCN and dry glassware. Avoid NaOH/KOH; stick to

.
Dark Tarry Product Thermal decomposition.Do not exceed

. Control exotherm during addition.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     mechanisms and Meisenheimer complexes). Link
    
  • Roh, K. R., et al. (2000). Synthesis of 1-Alkyl-1,2-dihydro-3H-pyrrol-3-one Derivatives. Molecules, 5(12), 1482-1487. (Demonstrates pyrrolidine reactivity in activated systems). Link

  • Sigma-Aldrich. (2024). Pyrrolidine Product Specification & Safety Data Sheet. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene. Link

Sources

Method

Scalable industrial manufacturing process for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

An Application Note for the Scalable Industrial Manufacturing of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Abstract This document provides a comprehensive guide to a scalable and robust industrial manufacturing proc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Industrial Manufacturing of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Abstract

This document provides a comprehensive guide to a scalable and robust industrial manufacturing process for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a key intermediate in pharmaceutical synthesis. The process detailed herein is founded on the principles of nucleophilic aromatic substitution (SNAr), selected for its high efficiency, scalability, and use of readily available starting materials. This guide offers a step-by-step protocol, from raw material handling to final product purification and packaging, designed for researchers, chemical engineers, and drug development professionals. Emphasis is placed on process control, safety, and environmental considerations to ensure a reproducible and safe manufacturing workflow.

Introduction and Strategic Rationale

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to confer desirable physicochemical properties and engage in specific biological interactions.[1][2] The title compound's specific substitution pattern, featuring potent electron-withdrawing nitro and ethylsulfonyl groups, makes it a versatile intermediate for further chemical elaboration.

The manufacturing process described is centered around a nucleophilic aromatic substitution (SNAr) reaction. This strategy is exceptionally well-suited for industrial-scale production for several key reasons:

  • High Reactivity: The presence of two strong electron-withdrawing groups (nitro and ethylsulfonyl) ortho and para to the leaving group (a halogen) strongly activates the aromatic ring, facilitating nucleophilic attack by pyrrolidine under mild conditions.

  • Favorable Kinetics: The reaction typically proceeds to completion with high conversion rates and minimal side-product formation, simplifying downstream purification.

  • Economic Viability: The primary starting materials, a suitably substituted nitrobenzene and pyrrolidine, are commercially available in bulk, making the process economically feasible.

  • Scalability: The reaction conditions are straightforward and do not require specialized or high-pressure equipment, allowing for a linear and predictable scale-up from laboratory to industrial production.

Chemical Reaction Pathway

The core of the manufacturing process is the reaction between 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene and Pyrrolidine. A base, such as potassium carbonate, is used to neutralize the hydrofluoric acid generated in situ.

Caption: SNAr synthesis of the target compound.

Industrial Manufacturing Protocol

This protocol outlines a batch process for manufacturing on a multi-kilogram scale. All operations must be conducted in compliance with Good Manufacturing Practices (GMP) and local safety regulations.

Raw Materials and Equipment
Material/EquipmentSpecificationSupplier/Grade
Reactors Glass-lined or Stainless Steel Reactor (200L)Industrial
Filtration/Drying Agitated Nutsche Filter-Dryer (ANFD)Industrial
Starting Material 1 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene>99% Purity
Starting Material 2 Pyrrolidine>99% Purity
Base Potassium Carbonate (K₂CO₃), anhydrous, powdered>99% Purity
Solvent Acetonitrile (MeCN)Anhydrous
Anti-Solvent Isopropyl Alcohol (IPA)ACS Grade
Quenching Agent Deionized WaterPurified
Step-by-Step Manufacturing Procedure

Phase 1: Reactor Charging and Reaction

  • Inerting: Ensure the 200L reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Solvent Charge: Charge the reactor with Acetonitrile (100 L). Begin agitation at 50-75 RPM.

  • Reactant and Base Charge: Charge 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene (10.0 kg, 1.0 equiv) and powdered Potassium Carbonate (11.8 kg, 2.0 equiv) into the reactor.

  • Controlled Addition: Begin a slow, controlled addition of Pyrrolidine (3.4 kg, 1.1 equiv) via a dosing pump over a period of 60-90 minutes. Maintain the internal temperature below 30°C using jacket cooling. Causality Note: The reaction is exothermic. Slow addition is critical to prevent a thermal runaway.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60-65°C.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours using High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the area % of 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene is less than 1.0%. The expected reaction time is 8-12 hours.

Phase 2: Product Isolation and Crystallization

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Filtration: Filter the reaction mass to remove the inorganic salts (potassium carbonate and potassium fluoride). Wash the filter cake with Acetonitrile (2 x 10 L).

  • Solvent Swap & Crystallization: Transfer the combined filtrate to a clean reactor. Concentrate the solution under vacuum to approximately 30 L. Add Isopropyl Alcohol (IPA, 50 L) as an anti-solvent to initiate crystallization.

  • Slurry & Cooling: Stir the resulting slurry at 20-25°C for 1 hour, then cool slowly to 0-5°C over 2 hours and hold for an additional 2 hours to maximize precipitation. Causality Note: A slow cooling profile promotes the growth of larger, more easily filterable crystals and improves purity.

Phase 3: Filtration, Drying, and Packaging

  • Filtration: Transfer the cold slurry to the Agitated Nutsche Filter-Dryer (ANFD).

  • Washing: Wash the product cake with pre-chilled (0-5°C) Isopropyl Alcohol (2 x 15 L) to remove residual impurities.

  • Drying: Dry the product under vacuum ( <10 mbar) at 50-55°C until the loss on drying (LOD) is less than 0.5%.

  • Discharge and Packaging: Discharge the final dried product, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, into double-lined polyethylene bags within a sealed container. Expected yield is 11.5 - 12.5 kg.

  • Quality Control: Submit a final sample for full analysis (Purity by HPLC, identity by NMR/IR, melting point, residual solvents).

Process Workflow and Critical Parameters

The overall manufacturing process can be visualized as a series of sequential unit operations.

Industrial_Workflow cluster_reaction Reaction Stage cluster_isolation Isolation & Purification Stage cluster_finishing Finishing Stage charge 1. Raw Material Charging react 2. S_NAr Reaction (60-65°C) charge->react ipc 3. In-Process Control (HPLC) react->ipc filter_salts 4. Salt Filtration ipc->filter_salts crystallize 5. Crystallization (Solvent/Anti-Solvent) filter_salts->crystallize filter_product 6. Product Filtration & Washing crystallize->filter_product dry 7. Vacuum Drying (50-55°C) filter_product->dry qc 8. Final QC Analysis dry->qc pack 9. Packaging qc->pack

Caption: Sequential workflow for industrial production.

Table of Critical Process Parameters
ParameterTarget ValueRationale
Pyrrolidine Molar Ratio1.1 equivalentsEnsures complete consumption of the limiting reagent without excess waste.
K₂CO₃ Molar Ratio2.0 equivalentsActs as a non-nucleophilic base to neutralize generated acid.
Reaction Temperature60-65°CProvides sufficient energy to drive the reaction at an efficient rate.
Crystallization Temp.0-5°CMaximizes product yield by decreasing its solubility in the solvent mixture.
Drying Temperature50-55°CEnsures efficient solvent removal without causing product degradation.
Final Purity (HPLC)>99.5%Standard requirement for pharmaceutical intermediates.

Safety and Environmental Integrity

Industrial synthesis requires a stringent adherence to safety protocols. The materials used in this process possess specific hazards that must be managed through engineering controls and personal protective equipment.

  • Chemical Hazards:

    • Pyrrolidine: Is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[3] It is harmful if inhaled or swallowed.[3] All transfers should be conducted in a closed system or under effective ventilation.

    • 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene: While specific data for this compound is limited, related nitroaromatic compounds can be toxic. The final product, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, is harmful if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[4]

    • Acetonitrile: Is a flammable liquid and is toxic by ingestion, inhalation, and skin absorption.

  • Engineering Controls:

    • The process must be performed in a well-ventilated area, preferably within a contained reactor bay.[3][4]

    • Reactors should be equipped with pressure relief valves and emergency cooling systems.

    • Use of explosion-proof electrical equipment is mandatory where flammable solvents are handled.[3]

  • Personal Protective Equipment (PPE):

    • Personnel must wear chemical-resistant gloves (e.g., butyl rubber), safety goggles with face shields, and flame-retardant lab coats.[3][5]

    • For operations with a risk of inhalation, a respirator with an appropriate organic vapor cartridge is required.[3]

  • Waste Management:

    • Aqueous and organic waste streams must be segregated.

    • Solvent waste containing acetonitrile should be collected and sent for incineration at a licensed facility.

    • Inorganic salt waste should be properly disposed of according to local environmental regulations. Avoid release to the environment.[4][6]

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Pyrrolidine.
  • BASF. (2025, August 28). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Pyrrolidinone, 1-ethyl-.
  • Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • BenchChem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.
  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515.
  • Organic Chemistry Portal. (2024). Pyrrolidine synthesis.
  • LGC Standards. (2025, October 20). Safety Data Sheet.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • BenchChem. (2025). Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers.
  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Kline, G. B. (1960). U.S. Patent No. 2,952,688: Synthesis of pyrrolidine. U.S.
  • Adeoye, O. O., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure.
  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-129.

Sources

Application

Application Note: Purification of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine via Recrystallization

[1] Executive Summary This Application Note details the purification protocol for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine , a critical intermediate often utilized in the synthesis of serotonin receptor agonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the purification protocol for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine , a critical intermediate often utilized in the synthesis of serotonin receptor agonists (e.g., Eletriptan analogs) and sulfonamide-based pharmacophores.[1]

Synthesized typically via Nucleophilic Aromatic Substitution (


) of a halo-nitro precursor with pyrrolidine, the crude product frequently contains unreacted starting materials, inorganic salts, and regioisomeric byproducts. While column chromatography is effective, it is often unscalable for kilogram-batch production. This guide provides a scalable, self-validating recrystallization protocol  capable of achieving >99.5% HPLC purity.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification strategy, one must understand the molecular "personality" of the target and its contaminants.

The Target Molecule
  • Structure: A "Push-Pull" aromatic system.[1] The pyrrolidine ring acts as an electron donor, while the ortho-nitro and para-ethylsulfonyl groups act as strong electron acceptors.

  • Physical Appearance: Deep yellow to orange crystalline solid.

  • Solubility Profile:

    • High: Dichloromethane (DCM), Acetone, Ethyl Acetate (hot).[1]

    • Moderate: Ethanol, Isopropanol (IPA).[1]

    • Low: Water, Hexanes, Heptane.[2][3]

Common Impurities
Impurity TypeSourceSolubility vs. TargetRemoval Strategy
Inorganic Salts Base used in synthesis (

,

)
Insoluble in organicsHot Filtration (Step 3)
Starting Material 1-chloro-4-(ethylsulfonyl)-2-nitrobenzeneLower polarityRemains in Mother Liquor
Hydrolysis Product 4-(ethylsulfonyl)-2-nitrophenolAcidic/PhenolicSoluble in basic wash or Mother Liquor
Oligomers/Tars Overheating/DecompositionVariableAdsorption on Activated Carbon

Solvent System Engineering

The choice of solvent is dictated by the Hansen Solubility Parameters . The target molecule possesses a high dipole moment due to the sulfonyl and nitro groups.

  • The "Goldilocks" Zone: We require a solvent that dissolves the target at boiling point (

    
    ) but precipitates it near 
    
    
    
    .[1]
  • Recommended Systems:

    • Ethanol (95%): The primary recommendation. The water content helps depress solubility at low temperatures while the ethanol solvates the organic core hot.

    • Ethyl Acetate / Heptane (Binary): Used if the compound "oils out" in alcohols.

Solvent Selection Logic (Decision Tree)

SolventSelection Start Start: 100mg Crude Sample Test1 Add 1mL Solvent (25°C) Start->Test1 SolubleCold Soluble at 25°C? Test1->SolubleCold Heat Heat to Boil SolubleCold->Heat No ResultBad Discard Solvent SolubleCold->ResultBad Yes (Too Soluble) SolubleHot Soluble at Boil? Heat->SolubleHot Cool Cool to 0°C SolubleHot->Cool Yes ResultAnti Use as Anti-Solvent SolubleHot->ResultAnti No (Insoluble) Crystals Crystals Form? Cool->Crystals ResultGood Ideal Solvent Crystals->ResultGood Yes Crystals->ResultBad No (Remains Soluble)

Figure 1: Logic flow for determining the optimal recrystallization solvent. For this substrate, Ethanol typically follows the "Ideal Solvent" path.

Detailed Protocol: Recrystallization from Ethanol[8][9]

Safety Note: Nitro-aromatics can be toxic.[1] Work in a fume hood. Wear nitrile gloves.

Materials
  • Crude 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.[1]

  • Solvent: Ethanol (95% preferred; Absolute is acceptable).[1]

  • Activated Carbon (Optional, for decolorization).[1]

  • Celite 545 (Filter aid).[1]

Step-by-Step Procedure
Phase 1: Dissolution
  • Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Slurry: Add Ethanol (approx. 5 mL per gram of crude). Note: Do not add excess solvent yet.

  • Heat: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Titrate Solvent: If the solid is not fully dissolved at reflux, add hot Ethanol through the condenser in 1-2 mL increments. Wait 2 minutes between additions.

    • Critical Endpoint: Stop adding solvent when the solution is clear (orange/yellow) and no solid remains, except for potentially insoluble salts (grey/white fine powder).[1]

Phase 2: Hot Filtration (Removal of Insolubles)[1]
  • Preparation: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filtration: Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Tip: If the filtrate crystallizes in the funnel, wash with a small amount of boiling Ethanol.

Phase 3: Controlled Nucleation & Growth
  • Ambient Cooling: Remove the flask from heat. Cap it loosely. Allow it to cool to room temperature undisturbed.

    • Mechanism:[2][4] Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling allows the crystal to "reject" impurities.

  • Seeding (Optional): If no crystals form by

    
    , add a single seed crystal of pure product or scratch the glass wall with a rod to induce nucleation.
    
  • Deep Cooling: Once the flask is at room temperature and crystallization is abundant, place the flask in an ice bath (

    
    ) for 60 minutes to maximize yield.
    
Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
    • Volume: Use 1-2 mL per gram of solid.[1] Do not over-wash, or you will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Analytical Validation

A self-validating system requires checking purity before moving to the next synthetic step.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H2O gradient)> 99.0% Area
Identity 1H-NMR (DMSO-d6)Integration of Pyrrolidine protons (1.9, 3.4 ppm) vs Aromatic protons matches 1:1 ratio.[1]
Solvent GC-HeadspaceEthanol < 5000 ppm (ICH Limit)
Melting Point Capillary MethodSharp range (

spread).[1] Expected: ~

(estimate based on analogs).[1]

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The product separates as a liquid oil droplet at the bottom rather than crystals.

  • Cause: The temperature is above the melting point of the solvated product, or the solvent is too polar.

  • Fix: Re-heat to dissolve. Add a "seed" crystal at a slightly lower temperature. Alternatively, switch to Isopropanol (IPA) , which has a higher boiling point and slightly lower polarity.

Issue: Low Yield (<60%)
  • Cause: Too much solvent used during dissolution.

  • Fix: Concentrate the Mother Liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process to obtain a "Second Crop." Note: The second crop is usually less pure.

Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve FilterHot Hot Filtration (Remove Salts) Dissolve->FilterHot Insolubles removed Cooling Slow Cooling (RT -> 0°C) FilterHot->Cooling Clear Filtrate FilterCold Vacuum Filtration Cooling->FilterCold Crystals Formed Wash Wash (Cold EtOH) FilterCold->Wash MotherLiquor Mother Liquor (Concentrate) FilterCold->MotherLiquor Filtrate Dry Dry (Vac Oven) Wash->Dry MotherLiquor->Cooling Recycle

Figure 2: Operational workflow for the purification process, including the optional second crop recovery.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[1][5] 1-(4-Nitrophenyl)pyrrolidine - Chemical Properties. National Library of Medicine. Retrieved October 26, 2023, from [Link] (Analogous structure data).[1]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals Introduction The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient ro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines. These anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a key intermediate in the synthesis of various biologically active molecules. The presence of an ethylsulfonyl group introduces considerations for chemoselectivity, making the choice of catalyst and reaction conditions crucial for a successful transformation.

The reduction of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine yields 4-(ethylsulfonyl)-2-(pyrrolidin-1-yl)aniline, a valuable building block in medicinal chemistry. The protocols outlined herein are designed to be robust and scalable, providing researchers with a reliable foundation for their synthetic endeavors.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation of a nitro group to an amine on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel, is a complex process involving a series of steps. The generally accepted mechanism proceeds as follows:

  • Mass Transfer: The nitroaromatic substrate and hydrogen gas move from the bulk solution to the surface of the catalyst.

  • Adsorption: Both the nitro compound and molecular hydrogen adsorb onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction. This is believed to proceed through various intermediates, such as nitroso and hydroxylamine species, which are typically highly reactive and are further reduced to the corresponding amine.

  • Desorption: The final aniline product desorbs from the catalyst surface.

  • Mass Transfer: The product moves from the catalyst surface back into the bulk solution.

The efficiency and selectivity of this process are highly dependent on the catalyst type, solvent, temperature, hydrogen pressure, and the presence of other functional groups on the substrate. The ethylsulfonyl group in the target molecule is generally stable under typical catalytic hydrogenation conditions.

Experimental Protocols

The following protocols provide detailed procedures for the catalytic hydrogenation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine using two common and effective catalyst systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used, versatile, and highly efficient catalyst for the reduction of nitro groups.[1] It generally offers excellent chemoselectivity and can be used under relatively mild conditions.

Materials:

  • 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor B Add Substrate & Solvent A->B C Add Pd/C Catalyst B->C D Seal & Purge with N₂/Ar C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor H₂ Uptake F->G H Cool & Vent G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Step-by-Step Procedure:

  • Reactor Setup: To a suitable hydrogenation vessel, add 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (typically 10-20 mL per gram of substrate).

  • Catalyst Charging: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add 10% Pd/C (50% wet) to the reaction mixture. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.

  • Sealing and Purging: Securely seal the reaction vessel. Purge the system with an inert gas (nitrogen or argon) three to five times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the stirring and allow the catalyst to settle.

  • Venting and Filtration: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(ethylsulfonyl)-2-(pyrrolidin-1-yl)aniline.

  • Purification: The crude product can be purified by crystallization or column chromatography if necessary.

Quantitative Data Summary:

ParameterCondition
Substrate 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Catalyst 10% Pd/C (50% wet)
Catalyst Loading 5-10 mol%
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 50 psi
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >95%
Protocol 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[2][3] It is particularly useful for large-scale reductions. Caution should be exercised as Raney® Nickel is pyrophoric in its dry state and is typically handled as a slurry in water or ethanol.

Materials:

  • 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor B Add Substrate & Solvent A->B C Wash & Add Raney® Ni B->C D Seal & Purge with N₂/Ar C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor H₂ Uptake F->G H Cool & Vent G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation: If using a water slurry of Raney® Nickel, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) several times under an inert atmosphere.

  • Reactor Setup: To a suitable hydrogenation vessel, add 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (1.0 eq) and the reaction solvent (ethanol or methanol, 10-20 mL per gram of substrate).

  • Catalyst Charging: Carefully transfer the washed Raney® Nickel slurry to the reaction vessel. The typical catalyst loading is approximately 10-20% by weight relative to the substrate.

  • Sealing and Purging: Securely seal the reaction vessel and purge with an inert gas three to five times.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring. The reaction may be run at room temperature or gently heated to 40-50 °C to increase the reaction rate. Monitor the reaction by hydrogen uptake. The reaction is generally complete in 4-8 hours.

  • Completion and Work-up: Once hydrogen uptake ceases, cool the reaction to room temperature (if heated).

  • Venting and Filtration: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel on the filter pad can be pyrophoric upon drying. It should be quenched carefully with water before disposal.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude 4-(ethylsulfonyl)-2-(pyrrolidin-1-yl)aniline.

  • Purification: Purify the crude product by crystallization or column chromatography as needed.

Quantitative Data Summary:

ParameterCondition
Substrate 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine
Catalyst Raney® Nickel
Catalyst Loading 10-20 wt%
Solvent Ethanol or Methanol
Hydrogen Pressure 50-100 psi
Temperature Room Temperature to 50 °C
Reaction Time 4-8 hours
Typical Yield >90%

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated.

  • Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry. Spent catalyst should be quenched carefully before disposal.

  • Pressure: Hydrogenation reactions are often performed under pressure. Ensure that the reaction vessel is rated for the intended pressure and is in good working condition.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh catalyst or increase catalyst loading.
Insufficient hydrogen pressureEnsure the system is properly sealed and increase the hydrogen pressure if necessary.
Poor mass transferIncrease the stirring speed to ensure good mixing of the catalyst, substrate, and hydrogen.
Low Yield Product adsorption onto the catalystAfter filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent.
Mechanical losses during work-upEnsure careful transfer and handling of the reaction mixture and product.
Formation of Byproducts Over-reduction or side reactionsOptimize reaction time and temperature. Consider using a more selective catalyst or adding a catalyst modifier.

Conclusion

The catalytic hydrogenation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine to 4-(ethylsulfonyl)-2-(pyrrolidin-1-yl)aniline is a robust and high-yielding transformation. Both Palladium on Carbon and Raney® Nickel are effective catalysts for this reduction. The choice between the two will often depend on factors such as cost, scale, and available equipment. The protocols provided in this document offer a solid starting point for researchers in the field of drug discovery and development, enabling the efficient synthesis of this valuable aniline intermediate. Careful attention to safety procedures is paramount when performing any catalytic hydrogenation.

References

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. (URL: [Link])

  • tetrahydropyran - Organic Syntheses Procedure. (URL: [Link])

  • Raney nickel - Wikipedia. (URL: [Link])

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: Comprehensive Guide to the Handling and Storage of Hygroscopic Pyrrolidine Intermediates

Abstract Pyrrolidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Many of these crucial synthetic intermediates are hygroscopic, readil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Many of these crucial synthetic intermediates are hygroscopic, readily absorbing moisture from the atmosphere. This moisture uptake can lead to significant, often deleterious, changes in their physicochemical properties, including chemical degradation, altered reactivity, and compromised sample integrity, ultimately impacting research outcomes and drug development timelines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing hygroscopic pyrrolidine intermediates. It outlines the scientific principles behind these protocols, details step-by-step procedures for safe handling and effective storage, and offers methods for assessing and mitigating moisture contamination.

The Challenge of Hygroscopicity in Pyrrolidine Intermediates

Hygroscopicity is the tendency of a substance to absorb moisture from its surroundings.[5][6] For pyrrolidine intermediates, which often feature polar functional groups and a nitrogen heterocycle capable of hydrogen bonding, this affinity for water is a critical consideration.

1.1. The "Why": Mechanisms of Moisture-Induced Degradation

The presence of water can initiate several degradation pathways, compromising the purity and stability of pyrrolidine intermediates:

  • Hydrolysis: Ester or amide functionalities appended to the pyrrolidine ring are susceptible to hydrolysis, cleaving the molecule and generating unwanted byproducts.

  • Ring Opening and Cleavage: Under certain conditions, water can participate in reactions that lead to the cleavage of the pyrrolidine ring itself, fundamentally altering the chemical structure.[7]

  • Catalysis of Side Reactions: Absorbed moisture can act as a catalyst or a reactant in various side reactions, leading to the formation of impurities.

  • Physical State Alteration: Solid, crystalline intermediates can deliquesce, turning into a sticky or liquid state, which makes accurate weighing and handling extremely difficult.[8] This can also lead to changes in crystallinity and morphology.[3]

Understanding these potential degradation pathways underscores the necessity of stringent moisture control.

Core Principles for Handling and Storage

The fundamental goal is to minimize the exposure of hygroscopic pyrrolidine intermediates to atmospheric moisture at every step. This is achieved through a combination of environmental controls, specialized equipment, and meticulous technique.

2.1. Environmental Controls

  • Low-Humidity Environments: Whenever possible, handle these compounds in a controlled environment with low relative humidity (RH).[9] Specialized low-humidity rooms or glove boxes are ideal.

  • Temperature Stability: Store chemicals in temperature-controlled environments to prevent fluctuations that can lead to condensation inside containers.[10]

2.2. Protective Barriers and Atmospheres

  • Inert Gas Blanket: The use of a dry, inert gas such as nitrogen or argon is the most effective way to protect highly sensitive intermediates. This can be achieved through techniques like a Schlenk line or within a glove box.

  • Properly Sealed Containers: Always use containers with tight-fitting lids.[11][12] For highly sensitive materials, consider containers with septa that allow for the removal of material via syringe under an inert atmosphere.[13] Parafilm can be used to further seal the cap-container interface.[14]

2.3. The Role of Desiccants

Desiccants are materials that absorb water and are crucial for maintaining a dry environment within a larger storage container like a desiccator.[5]

Desiccant Type Mechanism Regeneration Best Use Case
Silica Gel (Indicating) AdsorptionHeat (120 °C)General purpose, visual indication of saturation.
Molecular Sieves (3Å or 4Å) Adsorption (size exclusion)Heat (200-300 °C under vacuum)Highly effective for achieving very low humidity.[15][16]
Drierite™ (Anhydrous Calcium Sulfate) Chemical Reaction (Hydration)Heat (230 °C)Good capacity, can be regenerated.
Phosphorus Pentoxide (P₂O₅) Chemical Reaction (forms phosphoric acid)Not RegenerableExtremely effective, but corrosive and hazardous. Use with caution.[8]

Table 1: Common Laboratory Desiccants and Their Properties.

Protocols for Handling and Dispensing

Adherence to strict protocols during handling is paramount to prevent moisture contamination.

3.1. Workflow for Handling Hygroscopic Solids

The following diagram illustrates the decision-making process and workflow for handling hygroscopic solid pyrrolidine intermediates.

Hygroscopic_Solid_Handling_Workflow Workflow for Handling Hygroscopic Solids cluster_Preparation Preparation cluster_Handling Handling Environment cluster_PostHandling Post-Handling Prep Equilibrate Container to Room Temperature Assess Assess Sensitivity of Intermediate Prep->Assess GloveBox Use Inert Atmosphere Glove Box Assess->GloveBox High Sensitivity Benchtop Rapid Benchtop Weighing Assess->Benchtop Moderate Sensitivity Seal Tightly Seal Container (Parafilm) GloveBox->Seal Benchtop->Seal InertGas Purge Headspace with Inert Gas Seal->InertGas Store Return to Desiccator/Controlled Storage InertGas->Store end_node End Store->end_node start Start: Retrieve from Storage start->Prep

Caption: Decision workflow for handling hygroscopic solids.

3.2. Step-by-Step Protocol for Dispensing in a Glove Box

This protocol is intended for highly hygroscopic pyrrolidine intermediates.

  • Preparation:

    • Ensure the glove box has a low-moisture atmosphere (typically <10 ppm H₂O).

    • Place all necessary items (spatulas, weighing paper/boat, vials, and the sealed container of the intermediate) into the glove box antechamber.

    • Cycle the antechamber as per the manufacturer's instructions to remove atmospheric air and moisture.

  • Equilibration:

    • Bring the sealed container of the intermediate into the main glove box chamber and allow it to equilibrate to the chamber's temperature for at least 30 minutes. This prevents condensation on the compound.

  • Dispensing:

    • Carefully open the container inside the glove box.

    • Quickly weigh the desired amount of the intermediate into a pre-tared vial.

    • Minimize the time the primary container is open.

  • Resealing and Storage:

    • Immediately and tightly reseal the primary container. For extra protection, wrap the lid with Parafilm.

    • Seal the vial containing the dispensed sample.

    • Remove all items from the glove box via the antechamber.

    • Return the primary container to its designated storage location (e.g., a desiccator inside a refrigerator).

3.3. Protocol for Rapid Benchtop Dispensing

For less sensitive hygroscopic compounds, rapid dispensing on an open bench may be acceptable.

  • Preparation:

    • Allow the sealed container to warm to ambient temperature before opening to prevent condensation.[8]

    • Have all weighing equipment and receiving vessels ready.

  • Dispensing:

    • Open the container and quickly remove the desired amount of material. The key is to minimize the time the container is open to the atmosphere.

    • Immediately close the container tightly.

  • Purging and Sealing:

    • Before returning to storage, briefly open the container in a fume hood and gently flush the headspace with a stream of dry nitrogen or argon.

    • Quickly reseal the container and wrap with Parafilm.

    • Store appropriately in a desiccator.[13]

Storage Recommendations

Proper long-term storage is critical for maintaining the integrity of hygroscopic pyrrolidine intermediates.

Sensitivity Level Primary Container Secondary Containment Atmosphere Temperature
High Tightly sealed glass vial with septum capDesiccator with active desiccant (e.g., molecular sieves)Inert Gas (Argon/Nitrogen)As recommended by manufacturer (often refrigerated at 2-8 °C)[13]
Moderate Tightly sealed glass or amber bottleDesiccator with indicating silica gelAir (headspace minimized)Cool, dry, well-ventilated area away from heat and light[17][18]
Low Well-sealed original manufacturer's containerDry chemical storage cabinetAirAmbient (18-25 °C)[13]

Table 2: Recommended Storage Conditions Based on Hygroscopicity.

Quality Control: Assessing Moisture Contamination

It is sometimes necessary to determine the water content of a hygroscopic intermediate, especially if contamination is suspected.

5.1. Karl Fischer Titration: The Gold Standard

Karl Fischer (KF) titration is a highly accurate method for determining the water content in a sample.

Karl_Fischer_Titration_Workflow Karl Fischer Titration Workflow cluster_Setup Setup cluster_Analysis Sample Analysis cluster_Results Results Setup Prepare KF Titrator and Reagents Standardize Standardize Titrant with Water Standard Setup->Standardize SamplePrep Accurately Weigh Sample in Dry Environment Standardize->SamplePrep Inject Inject Sample into Titration Cell SamplePrep->Inject Titrate Titrate to Endpoint Inject->Titrate Calculate Calculate Water Content (ppm or %) Titrate->Calculate Document Document Results Calculate->Document end_node End Document->end_node start Start start->Setup

Caption: Simplified workflow for Karl Fischer titration.

Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Set up the coulometric KF titrator according to the manufacturer's instructions. Ensure the reagents are fresh and the cell is dry.

  • Standardization: Run a standard with a known amount of water to ensure the instrument is calibrated correctly.

  • Sample Preparation: In a glove box or other dry environment, accurately weigh a small amount of the pyrrolidine intermediate into a gas-tight syringe or vial.

  • Analysis: Inject the sample into the KF titration cell. The instrument will automatically titrate the sample and provide a direct reading of the water content.

  • Documentation: Record the water content, typically in parts per million (ppm) or as a percentage.

5.2. Drying Potentially Contaminated Intermediates

If a valuable intermediate has absorbed moisture, it may be possible to dry it.

  • High Vacuum Drying: Placing the material in a vacuum oven or using a Schlenk line under high vacuum can remove absorbed water. Gentle heating can be applied, but care must be taken not to decompose the compound.[19]

  • Azeotropic Distillation: For liquid intermediates dissolved in a solvent, water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene.

Safety Precautions

Pyrrolidine and its derivatives can be hazardous.[12] Always consult the Safety Data Sheet (SDS) before handling any new compound.[11][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Handle these compounds in a well-ventilated area or a fume hood to avoid inhalation of vapors.[18]

  • Ignition Sources: Many pyrrolidine intermediates are flammable. Keep them away from heat, sparks, and open flames.[17][20] Use non-sparking tools and ensure proper grounding of equipment.[11]

  • Incompatibilities: Be aware of incompatible materials, such as strong oxidizing agents and strong acids.[17][18]

By implementing these robust handling and storage protocols, researchers can ensure the quality, stability, and reliability of hygroscopic pyrrolidine intermediates, thereby safeguarding the integrity of their scientific research and drug development programs.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • Trinity Safety Group. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Sdfine. (n.d.). pyrrolidine. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ScienceDirect. (2024, June 15). Treatment of emerging pyrrolizidine alkaloids in drinking water by UV/persulfate process: Kinetics, energy efficiency and degradation pathway. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • ACS Publications. (2010, October 14). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Oxford Academic. (n.d.). Simple Gas Chromatographic Method for the Study of Organic Solvents: Moisture Analysis, Hygroscopicity, and Evaporation. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • SciSpace. (n.d.). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Retrieved from [Link]

  • ResearchGate. (2022, March 28). (PDF) Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Topic: Improving percentage yield in the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving percentage yield in the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Hub. This guide addresses the optimization of Nucleophilic Aromatic Substitution (SNAr) to produce 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. As a Senior Application Scientist, I have structured this resource to move beyond basic recipes and focus on the mechanistic levers that control yield and purity.

Part 1: The Core Protocol & Mechanistic Insight

Standard Optimized Protocol

Note: This protocol assumes the use of 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene as the electrophile. If using the fluoro-analog, reaction times will decrease significantly.

ParameterSpecificationRationale
Substrate 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene (1.0 equiv)The electrophile. The ortho-nitro and para-ethylsulfonyl groups highly activate the ring for SNAr.
Nucleophile Pyrrolidine (1.2 – 1.5 equiv)Slight excess ensures complete consumption of the limiting reagent (aryl halide).
Base Potassium Carbonate (K₂CO₃, 2.0 equiv)Neutralizes the HCl byproduct. Inorganic bases prevent the formation of pyrrolidine hydrochloride salts which can stall kinetics.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the polar Meisenheimer complex intermediate.
Temperature 60°C – 80°CSufficient thermal energy to overcome the activation barrier without degrading the nitro group.
Time 2 – 6 HoursMonitor via TLC/LC-MS until aryl halide is <1%.
Reaction Mechanism: The Critical Path

Understanding the mechanism is the first step to troubleshooting. This reaction proceeds via an addition-elimination pathway (SNAr).

SnAr_Mechanism cluster_factors Yield Influencers SM Starting Material (Aryl Chloride) TS Meisenheimer Complex (Resonance Stabilized Anion) SM->TS Rate Determining Step (Addition) Nu Nucleophile (Pyrrolidine) Nu->TS Prod Product (Aryl Pyrrolidine) TS->Prod Fast Elimination Byprod Byproduct (Cl- salt) TS->Byprod EWG EWG Strength (NO2/SO2Et) EWG->TS Stabilizes LG Leaving Group (F >> Cl > Br) LG->SM Inductive Effect Solv Solvent Polarity Solv->TS Stabilizes

Figure 1: Mechanistic pathway of SNAr reaction showing the rate-determining formation of the Meisenheimer complex.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: I am observing 30-40% unreacted starting material after 12 hours. Increasing temperature leads to dark impurities. How do I push conversion? A: This "stalling" is often due to the "Element Effect" or solvent choice.

  • Switch Leaving Groups: In SNAr, the rate-determining step is the nucleophilic attack (addition). Highly electronegative atoms (Fluorine) stabilize the transition state inductively much better than Chlorine. If you are using the chloro-derivative, switching to 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene can increase the reaction rate by orders of magnitude (20-100x), allowing for milder temperatures and cleaner profiles [1].

  • Solvent Polarity: If you are using THF or Toluene, switch to DMF or DMSO . These dipolar aprotic solvents solvate the cation (K+) of your base, leaving the pyrrolidine/carbonate "naked" and more reactive, while also stabilizing the polar Meisenheimer intermediate [2].

Q: My LC-MS shows a mass corresponding to the phenol hydrolysis product (M-Cl + OH). Where is this coming from? A: This indicates water contamination .

  • Cause: The ortho-nitro and para-sulfone groups make the ring extremely electron-deficient. Hydroxide ions (from wet base or solvent) are strong enough nucleophiles to compete with pyrrolidine.

  • Fix: Use anhydrous solvents (Acetonitrile/DMF). Dry your K₂CO₃ (it is hygroscopic) in an oven at 120°C before use. Alternatively, use an organic base like DIPEA (Hunig’s base) which does not generate hydroxide, provided the reaction is dry.

Category 2: Isolation & Purity[1]

Q: The product comes out as a sticky oil/gum during workup, trapping impurities. How do I get a solid? A: This is common with pyrrolidine adducts due to their conformational flexibility and lipophilicity.

  • Trituration Protocol:

    • Evaporate the reaction solvent (DMF/MeCN) completely.

    • Dissolve the residue in a minimal amount of Ethyl Acetate .

    • Slowly add a non-polar anti-solvent like Hexanes or Heptane with vigorous stirring.

    • If it oils out again, scratch the glass side of the flask or add a seed crystal.

    • Alternative: Recrystallize from hot Ethanol/Water (9:1) . The sulfone and nitro groups typically encourage crystallinity in protic mixtures upon cooling [3].

Q: I see a side-product with M+ mass = dimer? A: While rare in this specific stoichiometry, if you use extreme excess of pyrrolidine at high heat, you might see degradation or displacement of the nitro group (denitration), though SNAr of the nitro group itself is difficult without specific conditions. More likely, it is a bis-substitution if your starting material had a second halide impurity. Ensure starting material purity is >98%.

Part 3: Diagnostic Workflow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting_Tree Start Issue: Low Yield (<70%) CheckTLC Check TLC/LCMS: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM Yes NoSM No: SM Consumed, but low product CheckTLC->NoSM No TempSolv Optimization Step: 1. Switch to DMF/DMSO 2. Increase Temp to 80°C YesSM->TempSolv StillSlow Still Slow? TempSolv->StillSlow SwitchLG CRITICAL ACTION: Switch Cl -> F substrate StillSlow->SwitchLG Yes CheckHydrolysis Check for Phenol (Hydrolysis) (M-Cl + OH peak) NoSM->CheckHydrolysis DrySystem ACTION: Dry Solvents/Base Use Anhydrous Conditions CheckHydrolysis->DrySystem Phenol Present CheckWorkup ACTION: Product lost in aqueous layer? Check pH of workup (keep basic) CheckHydrolysis->CheckWorkup Clean Profile

Figure 2: Diagnostic decision tree for identifying yield loss mechanisms.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use triethylamine (Et₃N) instead of K₂CO₃? A: Yes, but with a caveat. Triethylamine hydrochloride (the byproduct) is soluble in organic solvents like DCM or EtOAc, which might complicate purification if you don't wash thoroughly with water/brine. K₂CO₃ forms solid KCl, which can be filtered off directly if using acetone/MeCN, simplifying the workup.

Q2: Why is the "Ethylsulfonyl" group important for the reaction conditions? A: The sulfone (-SO₂Et) is a strong electron-withdrawing group (Hammett constant σ_p ≈ 0.72). Combined with the ortho-nitro group, it creates a "push-pull" electronic deficiency at the carbon holding the halogen. This allows the reaction to proceed under milder conditions than a simple chloronitrobenzene would require. Do not overheat (>100°C), as sulfones can sometimes undergo desulfonylation or rearrangement under extreme stress [4].

Q3: How do I scale this up to 100g? A:

  • Exotherm Control: The addition of pyrrolidine to the aryl halide is exothermic. On a large scale, add pyrrolidine dropwise to the aryl halide solution to control heat.

  • Agitation: If using K₂CO₃ (heterogeneous), ensure overhead mechanical stirring is used to prevent settling.

  • Quench: Pour the reaction mixture into ice water (5x volume) with vigorous stirring. The product should precipitate as a solid, avoiding extraction with large volumes of solvent.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews. [Link]

  • Newby, J. A., et al. (2018). Solvents for SNAr reactions: A guide to sustainability and performance. Green Chemistry. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Aromatic Substitution). [Link]

Optimization

Technical Support Center: Troubleshooting Low Purity in 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Isolation

Welcome to the Technical Support Center for the isolation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the isolation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purity issues encountered during the synthesis and purification of this compound.

Introduction: The Chemistry at Play

The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring of a 4-(ethylsulfonyl)-2-nitro-substituted benzene derivative. The success of this reaction and the purity of the final product are highly dependent on several factors, including the reactivity of the starting materials, reaction conditions, and the efficiency of the purification method. The presence of two strong electron-withdrawing groups (the sulfone and nitro groups) ortho and para to the leaving group activates the ring for nucleophilic attack.[1][2]

Troubleshooting Guide: Common Purity Issues and Solutions

This section addresses specific problems you might encounter during the isolation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Q1: My final product has a low melting point and appears oily or discolored, suggesting significant impurities. What are the likely causes?

A1: Low purity in the final product can stem from several sources, from incomplete reactions to the presence of side products or residual starting materials. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion. This can be due to:

    • Insufficient reaction time or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

    • Poor quality starting materials: Ensure the purity of your starting materials, particularly the pyrrolidine and the substituted phenyl derivative. Impurities in the starting materials can lead to unwanted side reactions.[3]

    • Suboptimal solvent or base: The choice of solvent and base is critical in SNAr reactions. Aprotic polar solvents like DMSO or DMF are often used to dissolve the reactants and facilitate the reaction. A suitable base is necessary to deprotonate the pyrrolidine, increasing its nucleophilicity.

  • Formation of Side Products: Several side reactions can occur, leading to impurities:

    • Di-substitution: If there are other potential leaving groups on the aromatic ring, di-substituted products may form.

    • Reaction with solvent: Some solvents can react with the starting materials or intermediates under the reaction conditions.

    • Degradation: The product itself might be unstable under the reaction or workup conditions, especially at elevated temperatures.

  • Inefficient Purification: The chosen purification method may not be effective at removing specific impurities.

    • Recrystallization issues: The solvent system for recrystallization might not be optimal, leading to co-precipitation of impurities with the product.

    • Chromatography problems: If using column chromatography, the choice of stationary phase and mobile phase is crucial for good separation.

Q2: My TLC analysis shows multiple spots close to the product spot. How can I improve the separation and identify these impurities?

A2: Closely running spots on a TLC plate indicate impurities with similar polarities to your desired product. Here's a systematic approach to address this:

  • Optimize TLC Conditions:

    • Solvent System: Experiment with different solvent systems to improve separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Vary the ratio to find the optimal separation.

    • Developing Chamber Saturation: Ensure the TLC chamber is saturated with the solvent vapor to get consistent and reproducible results.

  • Purification Strategy:

    • Recrystallization: This is often the first line of defense for purifying solid compounds.[4][5] The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be very effective.[6]

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

      • Stationary Phase: Silica gel is a common choice for compounds of this polarity. If your compound is degrading on silica, consider using a less acidic stationary phase like neutral alumina.[4]

      • Mobile Phase: Use the optimized solvent system from your TLC analysis as a starting point for your column's mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation than an isocratic elution (constant mobile phase composition).

  • Impurity Identification:

    • Spectroscopic Analysis: If you can isolate a sufficient quantity of the impurity, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help elucidate its structure. This information is invaluable for understanding the source of the impurity and preventing its formation in the future.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined experimentally.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable hot solvent (or solvent mixture).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Rationale
Ethanol/WaterGood for moderately polar compounds. The product is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool.
Ethyl Acetate/HexaneA common mixed solvent system. The product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed. The solution is then clarified by adding a small amount of ethyl acetate and allowed to cool.
IsopropanolA single solvent system that can be effective for compounds with moderate polarity.
Protocol 2: Flash Column Chromatography for Purification

This protocol is for purifying the compound using flash column chromatography.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q: What are the potential sources of the unreacted pyrrolidine impurity, and how can I remove it? A: Unreacted pyrrolidine is a common impurity if an excess is used in the reaction. Being a basic and relatively volatile compound, it can often be removed by:

  • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyrrolidine, making it water-soluble and allowing for its removal into the aqueous phase.[7]

  • Evaporation: If present in small amounts, it might be removed during the solvent evaporation step under reduced pressure, as pyrrolidine is quite volatile.

Q: Can the nitro group be reduced during the reaction or workup? A: While possible, reduction of the nitro group under typical SNAr conditions is unlikely. However, if you are using any reducing agents in subsequent steps or if your reaction is contaminated with metals that can catalyze hydrogenation, this could be a concern. If you suspect this, you can look for the appearance of an amino group (-NH2) in your NMR or IR spectra.

Q: My product seems to be degrading on the silica gel column. What are my alternatives? A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you observe streaking on your TLC plate or low recovery from your column, consider these alternatives:

  • Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative to silica gel.[4]

  • Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water or methanol/water). This is often a good choice for purifying polar compounds that are problematic on normal-phase silica.[4]

Q: How can I confirm the purity of my final product? A: A combination of techniques should be used to confirm the purity of your final product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram suggests high purity.

  • Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry are essential for confirming the structure and assessing the purity of the final compound. The absence of impurity peaks in the NMR spectra is a strong indicator of high purity.

Logical Troubleshooting Workflow

Here is a visual guide to help you troubleshoot low purity issues in a systematic way.

TroubleshootingWorkflow start Low Purity Observed (e.g., oily solid, broad melting point) check_reaction Step 1: Analyze Reaction - Check TLC/HPLC for completion - Review starting material purity start->check_reaction incomplete_reaction Issue: Incomplete Reaction check_reaction->incomplete_reaction side_products Issue: Side Products Observed check_reaction->side_products optimize_reaction Solution: Optimize Reaction - Increase time/temperature - Use purer starting materials - Re-evaluate solvent/base incomplete_reaction->optimize_reaction Yes analyze_purification Step 2: Evaluate Purification incomplete_reaction->analyze_purification No side_products->optimize_reaction Yes side_products->analyze_purification No optimize_reaction->analyze_purification recrystallization_issue Issue: Ineffective Recrystallization analyze_purification->recrystallization_issue chromatography_issue Issue: Poor Chromatographic Separation analyze_purification->chromatography_issue optimize_recrystallization Solution: Optimize Recrystallization - Screen different solvents - Use a mixed solvent system recrystallization_issue->optimize_recrystallization Yes optimize_chromatography Solution: Optimize Chromatography - Change mobile phase polarity - Try a different stationary phase (e.g., alumina) - Consider reverse-phase HPLC recrystallization_issue->optimize_chromatography No, still impure chromatography_issue->optimize_chromatography Yes pure_product Pure Product Isolated optimize_recrystallization->pure_product optimize_chromatography->pure_product

Caption: A decision tree for troubleshooting low purity issues.

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column? Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. Available from: [Link]

  • Google Patents. Purification of crude pyrroles.
  • Juniper Publishers. Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction temperature for ethylsulfonyl group stability

Topic: Optimizing Reaction Temperature for Ethylsulfonyl Group Stability Ticket ID: ES-OPT-2024-X9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Ethylsulfonyl Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Ethylsulfonyl Group Stability Ticket ID: ES-OPT-2024-X9 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Ethylsulfonyl Paradox

The ethylsulfonyl group (


) presents a unique stability paradox in medicinal chemistry. While generally considered a robust metabolic stabilizer and hydrogen bond acceptor (e.g., in Apremilast), it possesses two distinct thermal failure modes that differ from its methylsulfonyl (

) or phenylsulfonyl (

) analogs:
  • 
    -Hydride Elimination:  Unlike methyl sulfones, the ethyl group contains 
    
    
    
    -hydrogens. Under thermal stress in basic media, the sulfone activates these protons, leading to rapid elimination to form vinyl sulfones.
  • Desulfitative Labile Nature: In transition-metal catalyzed cross-couplings, the sulfinate group can act as a leaving group at elevated temperatures (

    
    ), ejecting 
    
    
    
    and destroying the pharmacophore.

This guide provides the thermal operational windows to synthesize , maintain , and utilize this moiety without compromising structural integrity.

Knowledge Base: Synthesis & Formation

Protocol 01: Stepwise Oxidation Control

Objective: Oxidize ethyl sulfide to ethyl sulfone without over-oxidation or thermal runaway.

The Challenge: Direct oxidation is highly exothermic. The transition from Sulfide


 Sulfoxide is fast at 

, but the Sulfoxide

Sulfone step requires higher activation energy. If the temperature is ramped too quickly, the exotherm from the second step can trigger decomposition.
Recommended Workflow (m-CPBA Method)

Standard laboratory scale (1–10 mmol)

  • Dissolution (

    
    ):  Dissolve ethyl sulfide substrate in DCM. Cool to 
    
    
    
    .
  • First Equivalent Addition (

    
    ):  Add 1.1 equiv of 
    
    
    
    -CPBA slowly. Maintain internal temp
    
    
    .
    • Checkpoint: TLC will show rapid conversion to sulfoxide.

  • Thermal Ramp (

    
    ):  Allow to warm to 
    
    
    
    naturally over 30 mins.
  • Second Equivalent Addition (

    
     vs 
    
    
    
    ):
    • For labile substrates: Add 1.2–1.5 equiv

      
      -CPBA at RT. Stir 12–24h.
      
    • For robust substrates: Reflux (

      
      ) for 2–4h to drive kinetics.
      

Critical Data: Temperature vs. Yield

Oxidant SystemTemp (

)
Time (h)Sulfone Yield (%)Major Impurity

-CPBA (2.5 eq)
0

25
492%None

-CPBA (2.5 eq)
40 (Reflux)195%Epoxide (if alkene present)

/ Tungstate
25645%Sulfoxide (incomplete)

/ Tungstate
60298%None (Green Chem preferred)

250.588%Over-oxidation of other groups

Process Insight: For scale-up (


), avoid 

-CPBA due to shock sensitivity. Use

catalyzed

oxidation at controlled

.

Knowledge Base: Reaction Compatibility

Protocol 02: Preventing -Elimination

Objective: Perform functionalization on the scaffold without eliminating the ethylsulfonyl group.

The Mechanism: The sulfone group renders


-protons acidic (

). However, the ethyl chain allows for

-elimination.
  • Danger Zone: Strong Base + Heat (

    
    ).
    
  • Result: Formation of vinyl sulfone (Michael acceptor) or desulfonylation.

Visualization: The Stability Decision Tree

EthylSulfoneStability Start Reaction Condition Check BaseCheck Is Strong Base Present? (LDA, NaH, tBuOK) Start->BaseCheck TempCheck Temperature? BaseCheck->TempCheck Yes Coupling Pd/Ni Cross-Coupling BaseCheck->Coupling No (Transition Metal) Lithiation Lithiation/Alkylation TempCheck->Lithiation < -78°C Elimination FAILURE: beta-Elimination to Vinyl Sulfone TempCheck->Elimination > 0°C Stable SUCCESS: Ethylsulfonyl Intact Lithiation->Stable Quench Cold Coupling->Stable < 80°C Desulfitative FAILURE: SO2 Extrusion (Desulfitative) Coupling->Desulfitative > 100°C

Figure 1: Decision logic for maintaining ethylsulfonyl integrity during downstream chemical modifications.

Troubleshooting Guide (FAQ)

Issue 1: "I observe a new alkene spot by TLC during basic workup."

Diagnosis: You have triggered


-elimination .
Root Cause:  The combination of an ethyl group (containing 

-hydrogens) and a sulfone (electron-withdrawing) creates a "masked" vinyl sulfone. If you used a base (even

) at reflux, or a strong base like

during workup while the mixture was still hot, elimination occurs. Solution:
  • Temperature: Perform all basic quench steps at

    
    .
    
  • Reagent: Switch to milder bases (e.g.,

    
    ) if the reaction allows.
    
  • Structure: If the elimination is unavoidable, consider using a cyclopropyl sulfone instead of ethyl; it resists

    
    -elimination due to ring strain.
    
Issue 2: "My Suzuki coupling failed; I lost the sulfone group entirely."

Diagnosis: Unintended Desulfitative Coupling . Root Cause: Palladium and Nickel catalysts can insert into the


 bond of sulfones at high temperatures (

), ejecting

and coupling the remaining alkyl/aryl group. Solution:
  • Limit Temperature: Keep reaction temperature below

    
    .
    
  • Solvent: Avoid polar aprotic solvents (DMF, DMSO) at high heat, as they stabilize the charged intermediates that lead to

    
     loss. Use Toluene or 1,4-Dioxane.
    
Issue 3: "Incomplete oxidation—mixture of sulfoxide and sulfone."

Diagnosis: Thermal Stalling . Root Cause: The oxidation of sulfoxide to sulfone is kinetically slower than sulfide to sulfoxide. If you stopped the reaction at RT too early, or if the oxidant degraded, the second step stalls. Solution:

  • Catalytic Boost: If using

    
    , add 1 mol% Sodium Tungstate (
    
    
    
    ).
  • Thermal Push: Once the sulfide is consumed (check TLC), heat to

    
     for 1 hour to drive the sulfoxide 
    
    
    
    sulfone conversion.

Optimization Matrix: Thermal Operating Windows

Reaction TypeSafe Temp RangeCritical LimitMechanism of Failure
Oxidation (

-CPBA)


(Exotherm)
Thermal decomposition of oxidant; explosion risk.
Oxidation (

/Cat)


(Stalling)
Incomplete oxidation (stops at sulfoxide).

-Lithiation


Ramberg-Bäcklund rearrangement or decomposition.

(Displacement)

N/AHigh temp required to force sulfone departure (intentional).
Pd-Catalyzed Coupling


Desulfitative coupling (loss of sulfone).

References

  • Selective Oxidation of Sulfides: Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[1][2] "Tungstate-Sulfuric Acid/Permanganate: A Novel Heterogeneous System for the Rapid and Selective Oxidation of Sulfides to Sulfones." The Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Green Chemistry Oxidation: Voutyritsa, E., et al. (2017). "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones Using Hydrogen Peroxide." Synthesis, 49(04), 917-924. Link

  • Desulfitative Coupling Risks: Nambo, M., & Crudden, C. M. (2014). "Recent Advances in the Synthesis of Triarylmethanes via Pd-Catalyzed Desulfitative Coupling." ACS Catalysis, 4(11), 3916–3930. Link

  • Sulfone Stability in Batteries (Low Temp): Flamme, B., et al. (2018). "Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries." ChemElectroChem, 5(4), 629-637. Link

  • General Sulfone Reactivity: Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

Sources

Optimization

Removing unreacted pyrrolidine from the final product mixture

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted pyrrolidine from your fina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted pyrrolidine from your final product mixture. As researchers, scientists, and drug development professionals, ensuring the purity of your target molecule is paramount. This document is designed to provide you with both the theoretical understanding and practical, step-by-step protocols to address this common purification challenge.

Frequently Asked Questions (FAQs)
General Questions

Q1: What are the primary methods for removing residual pyrrolidine from a reaction mixture?

There are several effective methods, and the choice depends on the properties of your desired product, the scale of your reaction, and the available equipment. The most common techniques are:

  • Aqueous Acid Wash (Liquid-Liquid Extraction): The most common and often simplest method for lab-scale synthesis. It leverages the basicity of pyrrolidine.

  • Distillation: Effective when the boiling point of your product is significantly different from that of pyrrolidine (87-88 °C)[1].

  • Scavenger Resins: A modern and highly efficient method using solid-supported reagents to bind the pyrrolidine, which is then removed by simple filtration.[2]

  • Recrystallization: The preferred method for purifying solid products, assuming a suitable solvent can be identified.[3][4][5]

  • Chromatography: A high-resolution technique, typically used after a bulk removal method or when other methods fail.

Q2: How do I select the best purification method for my specific compound?

The selection process is a critical experimental design step. Consider the following hierarchy:

  • Product State: Is your product a solid or an oil?

    • Solid: Recrystallization is often the most effective method for achieving high purity.[6]

    • Oil/Liquid: Proceed to the next considerations.

  • Product Stability: Is your product sensitive to acid, base, or heat?

    • Acid-Sensitive: Avoid strong acidic washes. Consider using a milder acid like dilute acetic acid, or opt for scavenger resins or chromatography.

    • Heat-Sensitive: Avoid high-temperature distillation. Vacuum distillation or non-thermal methods like extraction and scavenger resins are preferable.

  • Boiling Point & Polarity:

    • If your product has a high boiling point (>150 °C) and is thermally stable, distillation is a viable option for bulk removal.

    • If your product's polarity is very different from the basic pyrrolidine, chromatography can be effective.

  • Efficiency vs. Cost/Time:

    • Aqueous wash is fast and inexpensive for batch processing.

    • Scavenger resins offer high selectivity and simple filtration-based removal, reducing solvent usage compared to chromatography, but can be more expensive upfront.[2]

    • Distillation is excellent for large scales but can be time-consuming.[7]

The following decision tree provides a visual guide for method selection.

G start Start: Crude Product with Pyrrolidine is_solid Is the product a solid? start->is_solid is_stable Is the product stable to acid and heat? is_solid->is_stable No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes bp_diff Large Boiling Point Difference (>60°C)? is_stable->bp_diff No acid_wash Aqueous Acid Wash is_stable->acid_wash Yes distillation Distillation (Simple/Fractional/Vacuum) bp_diff->distillation Yes scavenger Scavenger Resin or Chromatography bp_diff->scavenger No

Caption: Decision workflow for selecting a pyrrolidine removal method.

Q3: What are the critical physical properties of pyrrolidine to consider during purification?

Understanding these properties is key to exploiting differences between the impurity and your product.

PropertyValueSignificance for Purification
Boiling Point 87-88 °CRelatively volatile. Can be removed by distillation from less volatile products.[1]
pKa of conjugate acid ~11.3Strongly basic. Readily protonated by dilute acids to form a water-soluble salt for extraction.[8]
Solubility Miscible with water and most organic solventsIts miscibility with water allows for easy removal of its salt form in an aqueous layer.[9]
Appearance Colorless liquidVisual confirmation of removal is not possible; analytical techniques (TLC, NMR, GC) are required.

Q4: What are the most important safety precautions when handling pyrrolidine?

Pyrrolidine is a hazardous chemical. Always adhere to strict safety protocols.

  • Flammability: It is a highly flammable liquid with a low flash point (3°C).[9][10] Keep it away from all ignition sources, use non-sparking tools, and ensure electrical equipment is explosion-proof.[11][12]

  • Corrosivity & Toxicity: It can cause severe skin burns and eye damage.[10] It is also harmful if swallowed or inhaled.[10][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[10][11]

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[11]

  • Emergency Measures: Ensure an emergency eyewash station and safety shower are immediately accessible.[11]

Troubleshooting Guide by Method
Method 1: Aqueous Acid Wash (Liquid-Liquid Extraction)

This technique converts the basic pyrrolidine into its water-soluble ammonium salt, allowing it to be extracted from the organic phase into the aqueous phase.

Q: How does an acid wash work to remove pyrrolidine?

Pyrrolidine is a secondary amine and therefore a base. When the organic reaction mixture is washed with an aqueous acid solution (e.g., dilute HCl), the pyrrolidine is protonated to form a pyrrolidinium salt. This salt is ionic and highly soluble in water, causing it to partition into the aqueous layer, which can then be separated and discarded.[14][15]

Q: Which acid should I use and at what concentration?

The choice of acid depends on the stability of your product.[14]

  • For robust products: A 1M or 2M solution of hydrochloric acid (HCl) is highly effective. Multiple washes with smaller volumes are more efficient than a single large-volume wash.

  • For acid-sensitive products: A milder acid is recommended. Consider using a 5-10% acetic acid solution or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Recovery of Pyrrolidine: If you need to recover the pyrrolidine, you can later make the acidic aqueous layer basic and extract the pyrrolidine back into an organic solvent.[16]

Q: I performed an acid wash, but my NMR still shows pyrrolidine. What went wrong?

  • Insufficient Acid: You may not have used enough acid to neutralize all the pyrrolidine and other basic components. Ensure you use a molar excess of acid.

  • Inefficient Mixing: The two phases must be mixed thoroughly to ensure complete partitioning. Shake the separatory funnel vigorously, venting frequently.

  • pH Check: After extraction, check the pH of the aqueous layer. It should be acidic. If it is neutral or basic, you need to add more acid.

Q: My extraction has formed a stable emulsion. How can I resolve this?

Emulsions are common when dealing with amines. To break them:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[17][18]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Dilution: Dilute the organic layer with more solvent.[18]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or ether.[14]

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to remove the bulk of the dissolved water.[17]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purity Check: Analyze the product by TLC, GC, or NMR to confirm the absence of pyrrolidine.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product + Pyrrolidine in Organic Solvent B Washed Organic Layer (Product) A->B Wash & Mix C Final Product B->C Dry & Concentrate E Separate Aqueous Layer (Pyrrolidinium Salt) B->E Separate D Add 1M HCl (aq) D->B

Caption: Workflow for removal of pyrrolidine via acid wash extraction.

Method 2: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and bind specific classes of compounds, simplifying their removal.[2] For pyrrolidine, an acidic resin is used.

Q: What type of scavenger resin should I use for pyrrolidine?

You need a resin with an acidic functional group that will bind the basic amine. The most common types are:

  • Sulfonic Acid Resins (e.g., SCX, MP-TsOH): These are strongly acidic and highly effective at scavenging amines.

  • Carboxylic Acid Resins: These are weakly acidic and useful if your desired product is sensitive to strong acids.

Q: What is the main advantage of using a scavenger resin over an acid wash?

The primary advantage is the simplified workup.[2] After the scavenging reaction is complete, the resin (with the bound pyrrolidine) is simply filtered off. This eliminates the need for aqueous extractions, which can be problematic if your product has some water solubility or tends to form emulsions. It is also a preferred method for automated synthesis platforms.[2]

  • Resin Selection: Choose a sulfonic acid-functionalized resin on a polystyrene or silica support.

  • Solvent & Stoichiometry: Dissolve the crude product in a suitable solvent (DCM, THF, or acetonitrile). Add the scavenger resin, typically using 2-4 molar equivalents relative to the initial amount of pyrrolidine.

  • Scavenging: Stir or shake the mixture at room temperature. The reaction time can range from 1 to 16 hours, depending on the resin and concentration. Monitor the reaction by TLC or LC-MS to determine completion.[19]

  • Filtration: Once all the pyrrolidine has been scavenged, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Method 3: Distillation

This physical separation method is ideal for thermally stable, non-volatile products.

Q: When is distillation a good choice?

Distillation is suitable when your product's boiling point is at least 60-80 °C higher than that of pyrrolidine (87-88 °C) and your product does not decompose at the required temperatures. For products with closer boiling points, fractional distillation is necessary. For heat-sensitive compounds, vacuum distillation can be used to lower the boiling points.

Q: I have a lot of water in my mixture. How does this affect distillation?

Water and pyrrolidine can be challenging to separate by simple distillation.[7][20] Industrial processes often use continuous distillation at reduced pressure or azeotropic distillation.[7][9][20][21] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[22] For lab purposes, it's often easier to first remove the bulk of the water with a drying agent or brine wash before proceeding with distillation.

Method 4: Recrystallization

For solid products, recrystallization is a powerful technique for achieving high levels of purity.

Q: How can recrystallization remove a liquid impurity like pyrrolidine from a solid product?

The principle relies on differential solubility.[3] An ideal recrystallization solvent will dissolve your solid product when hot but not at room temperature.[4] The pyrrolidine impurity, being a liquid, should ideally remain dissolved in the solvent even as the solution cools and your desired product crystallizes out. The soluble impurity is then removed when the crystals are collected by filtration.[3]

Q: How do I find the right solvent for recrystallization?

  • Solubility Testing: Test small amounts of your crude solid in various solvents. A good solvent will dissolve the solid when heated but will result in crystal formation upon cooling.[5]

  • "Like Dissolves Like": Consider the polarity of your product.

  • Solvent Pairs: If no single solvent works, a two-solvent system can be used. In this method, the solid is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy (the saturation point). Upon cooling, crystals should form.[4]

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[4]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[5]

  • Collect Crystals: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely.

References
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]

  • Hussaini Syed, M. A., et al. (2014). How can I seperate pyrrolidine? ResearchGate. [Link]

  • PrepChem. (n.d.). Preparation of pyrrolidine. [Link]

  • IPCS. (1997). International Chemical Safety Cards (ICSC): 2-PYRROLIDONE. [Link]

  • Whitmore, W. F., & Johnson, H. W. (1960). U.S. Patent No. 2,952,688: Synthesis of pyrrolidine.
  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • BASF AG. (2002). U.S. Patent No. 6,353,118 B1: Dewatering and purification of crude pyrrolidine.
  • Fones, W. S. (1963). 2,2-DIMETHYLPYRROLIDINE. Organic Syntheses, Coll. Vol. 4, p.355. [Link]

  • Haines, W. E., et al. (1954). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. Journal of Physical Chemistry. [Link]

  • La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Chim, J., et al. (1996). U.S. Patent No. 5,502,213: Purification of crude pyrroles.
  • BASF AG. (2001). DE19957672A1: Purification and drying of crude pyrrolidine.
  • BASF SE. (2023). WO 2023/046330 A1: Continuous process for the separation of a mixture comprising pyrrolidine, bis(pyrrolidino)butane and water.
  • Anonymous. (2019). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? ResearchGate. [Link]

  • Thompson, J. R., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • BASF AG. (2004). EP1108715B1: Process for dehydration and purification of crude pyrrolidine.
  • La-Venia, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Bakulina, O. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. [Link]

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  • Organic Syntheses. (2020). Procedure for the Synthesis of a Fluorescent Dye. [Link]

  • Frontier, A. (2026). How To: Remove Residual Water. University of Rochester, Department of Chemistry. [Link]

  • Zhang, J., et al. (2016). Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses. BioResources. [Link]

  • Horlenko, T., & Stautzenberger, A. L. (1983). U.S. Patent No. 4,384,125: Process for the purification of 2-pyrrolidone.
  • Wikipedia. (n.d.). Azeotropic distillation. [Link]

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Troubleshooting

Resolving color degradation issues in 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in their experiments. Here, we address common issues, with...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in their experiments. Here, we address common issues, with a primary focus on resolving color degradation, to ensure the integrity and success of your research.

Introduction: Understanding the Stability of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a complex organic molecule featuring a nitroaromatic ring, an ethylsulfonyl group, and a pyrrolidine moiety. The presence of the nitro group, in particular, renders the compound susceptible to color changes, often indicating degradation. This guide provides a systematic approach to troubleshooting and mitigating these color degradation issues.

FAQs: Quick-Reference Troubleshooting

Q1: My solution of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine has turned yellow/brown. What is the likely cause?

A change in color, typically to yellow or brown, is a common indicator of degradation. This can be triggered by several factors, including exposure to light (photodegradation), inappropriate pH levels (hydrolysis), elevated temperatures (thermal decomposition), or the presence of oxidizing agents. The nitro group on the aromatic ring is particularly susceptible to reduction, which can lead to colored byproducts.

Q2: How should I properly store 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine to prevent color degradation?

To maintain the stability of the compound, it is recommended to store it at refrigerated temperatures (2-8 °C), protected from light in a tightly sealed, amber-colored vial.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q3: Can the solvent I use affect the stability and color of the compound?

Yes, the choice of solvent is critical. Solvents can contain impurities, such as peroxides in ethers, which can initiate degradation.[2] Additionally, the polarity and pH of the solvent can influence the rate of degradation.[3][4] It is crucial to use high-purity, degassed solvents and to be aware of potential interactions between the solvent and the compound.

Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

The most effective way to confirm degradation and identify byproducts is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).[1][5][6] This will allow you to separate the parent compound from any impurities and obtain molecular weight information for the degradation products, which is crucial for their identification.

In-Depth Troubleshooting Guides

Issue 1: Color Change Upon Dissolution or During Reaction

A sudden color change upon dissolving the compound or during a reaction suggests an immediate chemical transformation.

Troubleshooting Workflow:

start Color Change Observed check_solvent Step 1: Verify Solvent Purity & Inertness start->check_solvent check_ph Step 2: Measure pH of the Solution check_solvent->check_ph check_reagents Step 3: Assess Reagent Compatibility check_ph->check_reagents analyze_mixture Step 4: Analyze Reaction Mixture (HPLC, LC-MS) check_reagents->analyze_mixture remediate Step 5: Implement Corrective Actions analyze_mixture->remediate

Troubleshooting Workflow for Sudden Color Change

Step-by-Step Guide:

  • Verify Solvent Purity and Inertness:

    • Rationale: Solvents can contain impurities like peroxides or residual acids/bases that can catalyze degradation.[2][7][8]

    • Action: Use freshly opened, high-purity, anhydrous solvents. If using ethers like THF or dioxane, test for peroxides. Degas the solvent by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

  • Measure pH of the Solution:

    • Rationale: The compound may be unstable at certain pH values. Both acidic and basic conditions can promote hydrolysis of the sulfonyl group or other reactions involving the nitro group.[9]

    • Action: Use a calibrated pH meter to check the pH of your solution. If the pH is not neutral and your reaction conditions do not require a specific pH, adjust it to a neutral range (pH 6-8) using a suitable buffer.

  • Assess Reagent Compatibility:

    • Rationale: Other reagents in your reaction mixture could be reacting with the compound. Strong reducing agents can reduce the nitro group, and strong nucleophiles can potentially displace the sulfonyl group or react with the aromatic ring.

    • Action: Review the known reactivity of all components in your reaction. If a specific reagent is suspected, perform a small-scale control experiment by mixing it with 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in the reaction solvent and monitor for a color change.

  • Analyze the Mixture:

    • Rationale: Identifying the degradation products is key to understanding the degradation pathway.[1][5][6]

    • Action: Take an aliquot of the colored solution and analyze it by HPLC-UV and LC-MS. Compare the chromatogram to that of a freshly prepared, non-degraded sample. The molecular weights of the new peaks will provide clues to the identity of the degradation products.

  • Implement Corrective Actions:

    • Rationale: Based on the findings from the previous steps, modify the experimental protocol to prevent degradation.

    • Action: This may involve purifying the solvent, adjusting the pH, or changing the order of reagent addition.

Issue 2: Gradual Color Degradation During Storage

A slow change in color over time while in storage indicates a slower degradation process.

Troubleshooting Workflow:

start Gradual Color Change During Storage check_storage Step 1: Review Storage Conditions start->check_storage light_exposure Step 2: Assess Light Exposure check_storage->light_exposure temp_humidity Step 3: Evaluate Temperature & Humidity light_exposure->temp_humidity forced_degradation Step 4: Perform Forced Degradation Study temp_humidity->forced_degradation remediate Step 5: Optimize Storage forced_degradation->remediate

Troubleshooting Workflow for Gradual Color Degradation

Step-by-Step Guide:

  • Review Storage Conditions:

    • Rationale: Improper storage is a leading cause of gradual degradation.

    • Action: Confirm that the compound is stored at the recommended temperature (2-8 °C) and in a tightly sealed container.[1]

  • Assess Light Exposure:

    • Rationale: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[10][11]

    • Action: Ensure the compound is stored in an amber or opaque container to block light. If the compound has been handled on the benchtop for extended periods, this could be the cause.

  • Evaluate Temperature and Humidity:

    • Rationale: Elevated temperatures can accelerate degradation reactions.[12] Moisture can lead to hydrolysis.

    • Action: Avoid storing the compound at room temperature for extended periods. If the compound is hygroscopic, store it in a desiccator.

  • Perform a Forced Degradation Study:

    • Rationale: To systematically identify the factors causing degradation, a forced degradation (or stress testing) study can be invaluable.[13][14] This involves intentionally exposing the compound to harsh conditions.

    • Action: Prepare several small samples of the compound in solution and expose them to different stress conditions (e.g., elevated temperature, UV light, acidic pH, basic pH, and an oxidizing agent like hydrogen peroxide). Analyze the samples at different time points by HPLC to determine the rate and nature of degradation under each condition.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Photolytic Expose a solution to a light source (e.g., 1.2 million lux hours and 200 watt hours/square meter).[15]Photoreduction of the nitro group, ring cleavage.
Acidic Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours.Hydrolysis of the sulfonyl group.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours.Hydrolysis of the sulfonyl group, reactions at the pyrrolidine ring.
Oxidative 3% H₂O₂ at room temperature for 24-48 hours.[15]Oxidation of the pyrrolidine ring, reactions at the aromatic ring.
Thermal 60-80 °C for 48-72 hours.General acceleration of all degradation pathways.
  • Optimize Storage:

    • Rationale: Based on the results of the forced degradation study, implement more stringent storage and handling procedures.

    • Action: This may include stricter light protection, refrigeration, and storage under an inert atmosphere.

Potential Degradation Pathways

The color degradation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine can occur through several mechanisms. The following diagram illustrates the most probable pathways.

cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation main 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine NO₂ SO₂Et Pyrrolidine photoproducts Nitro-reduced species (e.g., nitroso, hydroxylamino, amino) Colored Byproducts main:f0->photoproducts Light (UV/Vis) hydrolysis_products Des-sulfonylated compound Phenolic derivatives main:f1->hydrolysis_products H₂O / H⁺ or OH⁻ oxidation_products N-oxide of pyrrolidine Ring-opened products main:f2->oxidation_products [O]

Potential Degradation Pathways

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This method can be used to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation for Forced Degradation Studies
  • Prepare a stock solution of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL.

  • For the photostability study, place the solution in a quartz cuvette or a clear glass vial.

  • For the thermal stability study, place the solution in a sealed vial in an oven at the desired temperature.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

References

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  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
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  • Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
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  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Yilmaz, I., & Bozal-Palabiyik, B. (2016). Hydrolysis of the methyl ester of 5,5diphenylpyrrolidine N-aroylthioureas...
  • Hudson Robotics. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]

  • PETA Science Consortium International e.V. (n.d.). Phototoxicity. Retrieved from [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Raczyńska, E. D., & Makowski, M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4241.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. PDF Free Download.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Raczyńska, E. D., & Makowski, M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(14), 7431.
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  • Wang, Z., et al. (2015). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
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Optimization

Technical Support Center: Overcoming Solubility Challenges in the Work-up of Sulfonyl Derivatives

Welcome to the technical support center for handling sulfonyl derivatives. The unique electronic and structural properties of the sulfonyl group, particularly its capacity for strong hydrogen bonding and high polarity, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling sulfonyl derivatives. The unique electronic and structural properties of the sulfonyl group, particularly its capacity for strong hydrogen bonding and high polarity, frequently lead to significant solubility challenges during reaction work-up and purification. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these common experimental hurdles and improve the yield and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonyl derivative, especially a sulfonamide, so difficult to dissolve in standard organic solvents like ethyl acetate or dichloromethane?

A1: The poor solubility of many sulfonyl derivatives, particularly primary and secondary sulfonamides, stems from their high crystal lattice energy. This is due to strong intermolecular hydrogen bonds formed by the -SO₂NH- group.[1] These stable crystal structures are often resistant to dissolution in solvents that cannot effectively disrupt this network.

Q2: My product unexpectedly precipitated when I added water or brine during the extraction. What caused this?

A2: This is a common issue when your product has borderline solubility in the organic solvent used. Adding water or a saturated salt solution (brine) dramatically increases the polarity of the aqueous phase. This can draw any polar co-solvents (like residual DMF or DMSO) out of the organic layer, thereby reducing the overall solvating power of the organic phase and causing your product to crash out. Furthermore, the "salting out" effect reduces the solubility of organic compounds in the aqueous layer, which can sometimes impact the organic layer's composition enough to trigger precipitation.[2][3]

Q3: My recrystallization yield is extremely low. What are the most common reasons for this?

A3: Low recovery is a frequent problem in recrystallization. The most common cause is using an excessive volume of solvent to dissolve the crude product initially.[4] A significant portion of your compound will then remain in the mother liquor upon cooling. Other factors include choosing a solvent in which the product is too soluble even at low temperatures, premature crystallization during a hot filtration step, and physical loss of material during transfers.[4]

Q4: I can't get my product to crystallize; it just oils out or forms an amorphous powder. How can I induce crystallization?

A4: Oiling out occurs when the supersaturated solution cools to a point where the solute's solubility is exceeded, but the temperature is still above the compound's melting point in that solvent system. Amorphous powders often result from rapid precipitation or "crashing out." To promote proper crystal growth, try slower cooling, scratching the inside of the flask with a glass rod to create nucleation sites, or adding a seed crystal from a previous successful batch.[1] A solvent/anti-solvent system can also provide the controlled reduction in solubility needed for gradual crystal growth.[1]

Q5: Are there alternatives to recrystallization if my sulfonyl derivative is proving too difficult to handle?

A5: Yes. If recrystallization is problematic, flash column chromatography is a common alternative for purification.[5][6] For compounds that are particularly insoluble, you might consider converting the sulfonamide into a more soluble derivative (e.g., by reacting it with a protecting group) for purification, followed by a simple deprotection step.[7] Another strategy for highly polar products is precipitation by adjusting the pH; for example, dissolving a sulfonic acid in a basic aqueous solution, washing away neutral organic impurities, and then re-acidifying to precipitate the purified acid.[8]

Troubleshooting Guide: Common Work-up & Purification Issues

This guide addresses specific problems encountered during the work-up of sulfonyl derivatives, their underlying causes, and actionable solutions.

Problem Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Product Precipitates During Aqueous Work-up/Extraction 1. High Polarity of Product: The sulfonyl group imparts high polarity, leading to low solubility in common non-polar/moderately polar organic solvents (e.g., DCM, Ethyl Acetate).[9] 2. "Salting Out" Effect: Addition of brine (saturated NaCl) reduces the solubility of the organic product in the aqueous phase and can alter the properties of the organic phase, causing precipitation.[2][3]1. Use a Co-Solvent: Add a more polar, water-miscible solvent like THF or acetone to the primary extraction solvent to increase the overall solvating power. 2. Modify the pH: For acidic (e.g., sulfonic acids) or basic sulfonamides, adjust the pH of the aqueous layer to form a salt. The resulting ionic species will be highly water-soluble, allowing for extraction of non-ionic impurities with an organic solvent. The purified product can then be recovered by readjusting the pH to cause precipitation.[8] 3. Avoid Brine Initially: Perform initial washes with deionized water before using brine to minimize the "salting out" effect.
Low Recovery After Recrystallization 1. Excessive Solvent: This is the most common error. Using too much hot solvent to dissolve the crude product leaves a significant amount of the compound in the mother liquor upon cooling.[4] 2. Inappropriate Solvent Choice: The solvent may be too effective, retaining a high concentration of the product even at low temperatures.[4] 3. Premature Crystallization: The product crystallizes on the filter paper or funnel during hot filtration of insoluble impurities.[4]1. Minimize Solvent Volume: Add the hot solvent in small portions until the compound just dissolves. 2. Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath or even a colder bath (ice/salt) to maximize precipitation.[1][4] 3. Pre-heat Glassware: Ensure the filter funnel and receiving flask are pre-heated before performing a hot filtration to prevent the solution from cooling and crystallizing prematurely.[4] 4. Concentrate the Mother Liquor: If significant product remains, concentrate the filtrate and attempt a second crystallization to recover more material.
Product is an Oil or Amorphous Solid, Not Crystalline 1. Rapid Cooling/Precipitation: Cooling the solution too quickly doesn't allow time for an ordered crystal lattice to form. 2. High Impurity Level: Impurities can disrupt the crystallization process. 3. Melting Point Depression: The melting point of the solute is depressed by the solvent, causing it to separate as a liquid ("oiling out") rather than a solid.1. Slow Down Cooling: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel if necessary, before moving to an ice bath. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility promotes gradual crystal growth.[1] 3. Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] 4. Preliminary Purification: If the crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.[4]
Unreacted Sulfonyl Chloride Remains After Work-up 1. High Hydrolytic Stability: Aryl sulfonyl chlorides can be surprisingly stable and resistant to hydrolysis, especially in biphasic systems with poor mixing.[10] 2. Insufficient Quenching: A simple water wash may not be sufficient to hydrolyze all the unreacted sulfonyl chloride.1. Use a Basic Quench: Quench the reaction with a mild base like sodium bicarbonate solution and stir vigorously for 30-60 minutes. This actively promotes hydrolysis to the more water-soluble sulfonic acid.[10] 2. Nucleophilic Quench: Add a small amount of a simple amine (e.g., dilute aqueous ammonia) to rapidly convert the sulfonyl chloride into a sulfonamide, which may be easier to separate via extraction at different pH values or by chromatography.[10] 3. Use Scavenger Resins: For difficult cases, amine-based scavenger resins can be used to covalently bind and remove excess sulfonyl chloride from the organic solution.[10]
Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process when encountering solubility issues during the work-up of sulfonyl derivatives.

G start Initial Work-up Problem precipitate Product Precipitates in Separatory Funnel start->precipitate low_yield Low Recovery from Recrystallization start->low_yield oiling_out Product Oils Out / Amorphous start->oiling_out cosolvent Action: Add Co-Solvent (THF, Acetone) to Extraction precipitate->cosolvent Is product highly polar? ph_adjust Action: Use pH-based Liquid-Liquid Extraction precipitate->ph_adjust Is product ionizable? check_solvent Action: Reduce Solvent Volume / Concentrate Mother Liquor low_yield->check_solvent Was minimal hot solvent used? check_cooling Action: Ensure Gradual Cooling then Ice Bath low_yield->check_cooling Was cooling slow? slow_cool Action: Slow Down Cooling Rate oiling_out->slow_cool Was cooling rapid? anti_solvent Action: Use Solvent/Anti-Solvent System oiling_out->anti_solvent Is single solvent failing? seed Action: Scratch Flask / Add Seed Crystal oiling_out->seed No crystals forming?

Caption: A workflow for troubleshooting common solubility and crystallization issues.

Experimental Protocols
Protocol 1: Standard Aqueous Work-up with a Basic Wash

This protocol is suitable for reactions where the desired sulfonyl derivative is stable to mild base and has good solubility in a water-immiscible organic solvent.

  • Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and hydrolyze any remaining sulfonyl chloride.[10] Stir vigorously for 30-60 minutes.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Extraction: If the product is in an organic solvent, separate the layers. Extract the aqueous layer two more times with the reaction solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.[10]

  • Combine & Wash: Combine all organic layers. Wash sequentially with:

    • Deionized water (to remove bulk salts).

    • Saturated aqueous NaCl (brine) (to remove residual water from the organic layer).

  • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Solvent/Anti-Solvent Crystallization

This is an effective method for inducing crystallization when a single-solvent system fails or leads to oiling out.[1]

  • Dissolution: Dissolve the crude sulfonyl derivative in the minimum amount of a "good" solvent (e.g., acetone, THF, methanol) at room temperature. The compound should be highly soluble in this solvent.

  • Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (e.g., water, hexane, diethyl ether) in which the compound is poorly soluble.

  • Induce Crystallization: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent. If crystals do not form spontaneously, scratch the inside of the flask or add a seed crystal. Set the flask aside undisturbed to allow high-quality crystals to form and grow.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Data Table: Solubility of Representative Sulfonamides

The choice of solvent is critical for both work-up and purification. This table provides a reference for the solubility of common sulfonamides.

SulfonamideSolventTemperature (°C)Solubility ( g/100 mL)
SulfanilamideWater250.75[4]
SulfanilamideWater10047.7[4]
SulfanilamideEthanol252.7[4]
SulfanilamideAcetone2520[4]
SulfamethoxazoleMethanol259.03[4]
SulfamethoxazoleEthanol253.06[4]
BenzenesulfonamideDMSO25High (Data inferred)[11]
BenzenesulfonamideDMF25High (Data inferred)[11]

Note: "High" indicates that the solvent is effective at dissolving the compound, though quantitative data may not be available in the cited source.

References
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Application Notes and Protocols for Sulfon
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia.
  • Solid Dispersion As A Strategic Method For Poorly Soluble Drugs And Solubility Improvement Techniques For Poorly Soluble Drugs - IJCRT.org.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Strategies in poorly soluble drug delivery systems.
  • optimizing reaction conditions for sulfonyl
  • Sulfonamide purification process - Google P
  • Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC.
  • Sulfonamide-impurities - Pharmaffili
  • Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Sulfonate synthesis by sulfonylation (tosyl
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts.
  • (PDF)
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
  • Yield, purity, and characteristic impurities of the sulfonamide...
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI.
  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability - PMC.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology.
  • (PDF)
  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European P
  • (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS)
  • Facile separation of sulfonamides from their degrad
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflamm
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchG
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Precipitation as an Alternative to Chromatography in the Insulin Manufacturing Process.
  • Method for preparing high-purity sulfonamide compound, and ...
  • Simultaneous extraction of tetracycline, macrolide and sulfonamide antibiotics from agricultural soils using pressurised liquid extraction, followed by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed.
  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • A Review on Solubility Enhancement Methods for Poorly W
  • A modular method for the extraction of DNA and RNA, and the separation of DNA pools from diverse environmental sample types - PMC.
  • Technologies to Counter Poor Solubility Issues: A Review - RJPT.

Sources

Troubleshooting

Controlling exotherms during the nitration or substitution steps of synthesis

Topic: Controlling Exotherms in Nitration and Substitution Reactions Audience: Senior Chemists, Process Engineers, and R&D Scientists Core Directive & Safety Philosophy Warning: Nitration and Nucleophilic Aromatic Substi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms in Nitration and Substitution Reactions Audience: Senior Chemists, Process Engineers, and R&D Scientists

Core Directive & Safety Philosophy

Warning: Nitration and Nucleophilic Aromatic Substitution (


) are among the most frequent causes of industrial thermal runaways. This guide does not replace your facility's specific HAZOP; it provides a framework for inherently safer design .

The Golden Rule of Exotherm Control:

Never dose a reagent faster than it is consumed. If


, you are building a "thermal bomb" (accumulation) that will detonate once the reaction kinetics catch up.

Module 1: The Thermodynamics of "Loss of Control"

Q: How do I mathematically determine if my cooling system can handle a specific nitration?

A: You must calculate the Adiabatic Temperature Rise (


)  and compare it to your Maximum Technical Temperature (MTT)  (usually the boiling point of the solvent or the trigger temperature of a decomposition reaction).
The Safety Equation


  • 
    : Enthalpy of reaction (typically -130 to -150 kJ/mol for nitration).
    
  • 
    : Concentration (mol/kg).
    
  • 
    : Specific heat capacity of the mixture (approx. 1.8–2.0 kJ/kg·K for mixed acids).[1]
    

Critical Threshold: If


, you are in a Criticality Class 4 or 5  scenario. You cannot rely solely on jacket cooling. You must reduce concentration, change solvents, or switch to flow chemistry.
Visualization: The Safety Testing Workflow

This diagram outlines the hierarchy of thermal screening required before scale-up.

SafetyWorkflow Start New Nitration/Substitution Target DSC Step 1: DSC Screening (Identify Decomposition Onset) Start->DSC Decision1 Is T_decomp < T_process + 100°C? DSC->Decision1 RC1 Step 2: Reaction Calorimetry (RC1) (Measure Heat Flow & Accumulation) Decision1->RC1 No (Stable) Redesign STOP: Redesign Route (Dilution / Flow Chem) Decision1->Redesign Yes (Unstable) ARC Step 3: Adiabatic Calorimetry (ARC) (Time to Maximum Rate - TMR) RC1->ARC If accumulation detected Safe Proceed to Scale-Up (With Engineering Controls) RC1->Safe No accumulation ARC->Safe TMR > 24h ARC->Redesign TMR < 8h

Figure 1: Thermal safety screening workflow. DSC (Differential Scanning Calorimetry) identifies decomposition potential; RC1 quantifies the cooling burden.

Module 2: Nitration Troubleshooting

Q: My temperature spikes after I stop dosing the mixed acid. Why?

A: You are experiencing Thermal Accumulation . In many nitrations (especially heterogeneous ones), the reaction rate is limited by mixing or mass transfer. If you dose nitric acid at 0°C, but the reaction is sluggish at that temperature, the acid accumulates unreacted.

  • The Trigger: As the vessel warms slightly (or mixing improves), all the accumulated acid reacts simultaneously.

  • The Fix: Use Heat Flow Monitoring . Do not continue dosing if the heat flow signal (

    
    ) drops to zero while reagent is being added (unless you are intentionally operating in accumulation mode, which is high-risk).
    
Protocol: Mixed Acid Nitration (Batch vs. Flow)
ParameterBatch Protocol (High Risk)Continuous Flow Protocol (Inherently Safer)
Heat Transfer Area Low (

). Cooling is jacket-limited.
High (

). Rapid dissipation.
Dosing Strategy Dropwise over hours.Continuous stream (residence time: seconds/minutes).
Hotspots Localized hotspots near addition funnel.Uniform temperature profile (PFR).
Inventory High (Entire batch at risk).Low (Only grams reacting at any moment).
Quenching Difficult (Drown-out requires massive vessel).Instant (Inline quenching module).

Q: I am seeing brown fumes (


) and the temperature is rising despite full cooling. 
A:  This is the onset of an oxidative runaway.
  • Immediate Action: Stop dosing.

  • Agitation: Increase stirrer speed to maximum (only if the reaction is not already stratified/stalled—see Emergency Section).

  • Vent: Open emergency relief to prevent pressurization.

  • Do NOT: Do not add water directly to the concentrated acid mix unless you have a pre-designed drown-out tank; the heat of dilution can trigger the explosion.

Module 3: Substitution ( ) Specifics

Q: Why is my


 reaction causing a pressure event? It’s not a nitration. 

A: Nucleophilic Aromatic Substitutions (e.g., displacing a halide with an amine) often use polar aprotic solvents like DMSO, DMF, or DMAc .

  • The Trap: These reactions often require heat to initiate (activation energy).[2] Researchers heat the vessel to 100°C. The reaction starts, releases heat, and pushes the temperature to 140°C.

  • The Hazard: DMSO and DMF can decompose violently in the presence of halides/acids/bases above 130°C-150°C. You aren't just fighting the reaction exotherm; you are fighting the solvent decomposition .

The "Heat-to-Initiate" Trap

This diagram illustrates the dangerous feedback loop in


 reactions.

AccumulationLoop Start Heat Applied (To Initiate) Accum Reagents Accumulate (Reaction too slow) Start->Accum Low Temp Kick Reaction Kicks Off (Exotherm) Accum->Kick Temp reaches Onset TempRise Temp > Solvent Decomp Limit Kick->TempRise + Heat of Rxn TempRise->Kick Autocatalysis

Figure 2: The accumulation trap. Heating a stalled reaction mixture can trigger a dual exotherm (reaction + solvent decomposition).

Corrective Protocol for


: 
  • Ramp & Hold: Heat to initiation temperature with only 10% of the nucleophile added.

  • Verify Consumption: Check HPLC/LCMS to ensure the leaving group is being displaced before adding the rest of the reagent.

  • Dose-Control: Add the remaining nucleophile slowly at the initiation temperature.

Module 4: Emergency Protocols

Critical FAQ: The Cooling System Failed. What do I do?

Scenario: You are mid-addition. The chiller alarm sounds. Temperature is rising 2°C/min.

  • STOP FEED: Cut the dosing pump immediately.

  • MAX AGITATION: Maintain agitation to prevent hotspot formation unless the stirrer has already been off for a significant time (see below).

  • JACKET FLUSH: If equipped, switch jacket fluid to water (high heat capacity) rather than oil, if safe.

  • DROWN-OUT: If

    
     approaches 
    
    
    
    of decomposition, open the bottom valve to the quench tank (containing ice/water).

The "Do Not Restart" Rule (The Agitator Trap) If the agitator fails and the reaction sits for >10 minutes:

  • DO NOT RESTART THE AGITATOR.

  • Why? Reactants have likely stratified. A layer of highly concentrated acid/reagent has formed. Restarting the stirrer will mix this "fuel" instantly, causing an instantaneous release of energy that will rupture the vessel.

  • Action: Quench without stirring if possible, or evacuate the bay.

Emergency Decision Tree

QuenchLogic Alert Temp Rising Uncontrollably StopFeed STOP DOSING Alert->StopFeed CheckAgit Is Agitator Running? StopFeed->CheckAgit KeepRunning Keep Agitator ON (Max Cooling) CheckAgit->KeepRunning Yes DontRestart DO NOT RESTART (Stratification Risk) CheckAgit->DontRestart No (>5 mins off) Quench Initiate Drown-Out (Gravity Feed to Ice) KeepRunning->Quench If T > Critical Limit DontRestart->Quench Evacuate & Remote Dump

Figure 3: Emergency response logic. Note the critical decision path regarding agitator failure.

References

  • Continuous-flow-enabled intensification in nitration processes. Beilstein J. Org. Chem. 2021.[1][3][4] Reviews the intrinsic safety advantages of flow chemistry (surface-to-volume ratio) over batch for nitration.

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. Detailed analysis of decomposition onset temperatures and the hazards of "heavies" accumulation.

  • Nitration Reactions | Continuous Flow Processing. Vapourtec Application Notes. Practical comparisons of batch vs. flow nitration stoichiometries and heat control.

  • Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager, 2024.

    
    ).
    
  • Practical Estimation Techniques for Determination of Reaction Heat. Org. Process Res. Dev. (ACS). Methodologies for estimating heat of reaction for safety scaling.[3]

Sources

Optimization

Strategies for reducing regioisomer formation in nitrophenyl pyrrolidine synthesis

Ticket #8492: Strategies for Reducing Regioisomer Formation [1] User Issue Summary Subject: Inconsistent regioselectivity during the synthesis of nitrophenyl pyrrolidines. Current Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Strategies for Reducing Regioisomer Formation [1]

User Issue Summary

Subject: Inconsistent regioselectivity during the synthesis of nitrophenyl pyrrolidines. Current Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Overview

The synthesis of nitrophenyl pyrrolidines typically involves attaching a pyrrolidine ring to a nitrobenzene scaffold.[1] The presence of the strong electron-withdrawing nitro group (


) activates the ring for Nucleophilic Aromatic Substitution (

), but also creates significant regioselectivity challenges if multiple leaving groups or reactive sites are present.

This guide addresses the three most common "failure modes" leading to regioisomer mixtures:

  • 
     Ambiguity:  Competition between ortho and para leaving groups (e.g., in 2,4-difluoronitrobenzene).[1]
    
  • Direct Nitration Errors: Poor control of directing groups during Electrophilic Aromatic Substitution (EAS).

  • Catalytic Mismatch: Failure to utilize chemo-selective cross-coupling (Buchwald-Hartwig) to bypass

    
     limitations.[1]
    
Phase 1: Route Selection (The "Prevention" Strategy)

Before optimizing reaction conditions, verify if your synthetic route is the root cause of the mixture. The most effective way to eliminate regioisomers is to use a route where they cannot form.[1]

Decision Matrix: Selecting the Right Protocol

RouteSelection Start Target: Nitrophenyl Pyrrolidine Isomer Which isomer is required? Start->Isomer Para Para-isomer (4-pyrrolidino) Isomer->Para Ortho Ortho-isomer (2-pyrrolidino) Isomer->Ortho SM_Para SM: 4-Halonitrobenzene Para->SM_Para SM_Ortho SM: 2-Halonitrobenzene Ortho->SM_Ortho Check Are other halogens present? SM_Para->Check SM_Ortho->Check No_Halo No: Standard SnAr (High Yield) Check->No_Halo Single LG Yes_Halo Yes: (e.g. 2,4-dihalo) Check->Yes_Halo Multiple LGs Strategy STRATEGY REQUIRED Yes_Halo->Strategy

Figure 1: Decision tree for initial substrate and route selection.

Phase 2: Troubleshooting Regioselectivity

Scenario: You are reacting pyrrolidine with 2,4-difluoronitrobenzene (or similar di-halo substrates). The Problem: The nitro group activates both positions. The ortho position is inductively more activated (closer to


) but sterically hindered.[1] The para position is less hindered but slightly less activated inductively.[1]
Mechanism & Control

To shift the ratio, you must manipulate the transition state energy.

  • Kinetic Control (Ortho): In non-polar solvents, the transition state for ortho attack is often stabilized by specific electrostatic interactions or "built-in solvation" where the amine coordinates with the nitro group, despite the steric penalty.

  • Thermodynamic Control (Para): In polar aprotic solvents, the reagents are well-solvated, and the reaction is driven by sterics and the global electronic resonance of the ring, favoring the para product.

Protocol Optimization Table
VariableTo Favor Ortho -AttackTo Favor Para -AttackMechanistic Rationale
Solvent Toluene, Hexane, DCM DMSO, DMF, NMP Polar solvents separate charges, favoring the unhindered para transition state.[1] Non-polar solvents favor tight ion-pairing/coordination at ortho.[1]
Temperature Low (-78°C to 0°C) High (80°C +) Ortho is often the kinetic product (highly activated); Para is thermodynamic.[1]
Leaving Group Fluorine (-F) Chlorine (-Cl) / Bromine (-Br) Fluorine is highly electronegative, increasing the inductive activation of the ortho carbon significantly more than para.[1]
Base None (use excess amine) Bulky Base (e.g.,

)
Bulky bases increase steric clash at the ortho position.[1]

Critical Note: For 2,4-difluoronitrobenzene, switching from acetonitrile to toluene can flip the regioselectivity from predominantly para to favoring ortho significantly [1].[1]

Phase 3: The "Nuclear Option" (Chemo-Selective Catalysis)

Scenario:


 yields an inseparable mixture of isomers.[1]
Solution:  Switch to Buchwald-Hartwig Amination .[1]

Palladium catalysts are highly sensitive to the bond dissociation energy of the carbon-halogen bond. They react readily with C-Br and C-I bonds but are generally inert toward C-F bonds (unless specialized ligands are used).[1]

Protocol:

  • Substrate: Use 2-fluoro-4-bromonitrobenzene .

  • Reaction: Pd-catalyzed amination (e.g.,

    
    , BINAP).[1]
    
  • Outcome: The Pd inserts exclusively at the C-Br bond (Para). The C-F bond (Ortho) remains untouched.[1]

  • Result: 100% Regioselectivity for the 4-pyrrolidino product.

ChemoSelectivity Substrate 2-Fluoro-4-bromonitrobenzene SnAr Path A: SnAr (Base, Heat) Substrate->SnAr Pd Path B: Pd-Catalysis (Buchwald-Hartwig) Substrate->Pd Prod_A Mixture: Attacks F (Ortho) and Br (Para) SnAr->Prod_A Prod_B Single Isomer: Attacks Br (Para) F remains intact Pd->Prod_B

Figure 2: Exploiting halogen differences for chemo-selective synthesis [2].

Phase 4: Troubleshooting Direct Nitration (The "Protonation Switch")

Scenario: You are nitrating N-phenylpyrrolidine directly and getting meta products or tar. Diagnosis: You are fighting the "Protonation Switch."[1]

  • Neutral Conditions: The pyrrolidine nitrogen is an electron-donating group (EDG), activating the ortho and para positions.[1]

  • Acidic Conditions (Standard Nitration): In

    
    , the nitrogen protonates.[1] It becomes an ammonium species (
    
    
    
    ), which is a strong electron-withdrawing group (EWG) and a meta-director .[1]

Resolution:

  • Avoid Mixed Acid: Do not use standard sulfuric/nitric acid mixtures if you want ortho/para selectivity.[1]

  • Use Mild Nitrating Agents: Use tert-butyl nitrite (TBN) or Nitronium tetrafluoroborate (

    
    )  in non-acidic solvents (e.g., MeCN or DCM).[1] This maintains the amine in its neutral, activating state [3].[1]
    
  • Protection: If standard acid nitration is required, you must protect the nitrogen (e.g., as an amide), but this is impossible with a tertiary amine like pyrrolidine. Therefore, nitrate the arene BEFORE coupling the pyrrolidine (Refer back to Phase 1).

FAQs

Q1: I am using DMSO at 100°C and getting 20% ortho / 80% para. How do I get more ortho? A: Switch the solvent to Toluene or DCM and lower the temperature to 0°C or RT.[1] The non-polar solvent destabilizes the charge separation required for the para transition state and may favor the ortho attack via specific coordination.

Q2: Can I separate the regioisomers if I get a mixture? A: Often, yes. Nitrophenyl pyrrolidines are usually highly colored (yellow/orange).[1] Ortho-isomers frequently have lower polarity (higher


) than para-isomers due to internal dipole cancellation or intramolecular interactions.[1] Flash chromatography on silica using Hexane/EtOAc gradients is usually effective.[1]

Q3: Why not just use the Buchwald-Hartwig method for everything? A: Cost and purification.[1] Pd-catalysts are expensive and require removal of heavy metals from the final product (especially for pharma).[1]


 is preferred for scale-up if the regioselectivity can be solved via solvent/temperature optimization.[1]
References
  • Sythana, S., et al. (2014).[1] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.

  • Guram, A. S., et al. (1995).[1] "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie International Edition. [1]

  • Ruffoni, A., et al. (2019).[1] "Practical and regioselective amination of arenes using alkyl amines." Nature Chemistry.[1]

Sources

Troubleshooting

Scale-up challenges and solutions for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine production

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-[4-(Et...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered during laboratory and pilot-plant production.

Overview of the Synthesis

The production of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl fluoride, 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene, with pyrrolidine. The electron-withdrawing nitro (-NO₂) and ethylsulfonyl (-SO₂Et) groups strongly activate the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic attack by the secondary amine, pyrrolidine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction proceeds via a classical two-step SNAr mechanism.[2][3]

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the carbon atom bearing the fluorine on the aromatic ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[3]

  • Leaving Group Elimination: The aromaticity is restored by the expulsion of the fluoride ion, which is a good leaving group. A base is typically used to neutralize the hydrofluoric acid (HF) generated in situ.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Scaling up SNAr reactions requires careful control over several parameters that are less critical at the lab scale.[4]

  • Temperature Control: The reaction is exothermic. Inadequate heat dissipation in large reactors can lead to a runaway reaction, solvent decomposition (especially with DMSO), and increased side product formation.[1][4]

  • Reagent Addition Rate: Slow, controlled addition of pyrrolidine is crucial to manage the exotherm.

  • Mixing Efficiency: Proper agitation is vital to ensure homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" and side reactions.

  • Solvent Selection: While dipolar aprotic solvents (e.g., DMSO, DMF, NMP) are effective, their high boiling points and potential for decomposition can complicate product isolation and purification on a larger scale.[1][5]

Q3: How does the quality of starting materials impact the reaction outcome?

A3: The purity of both 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene and pyrrolidine is paramount.

  • Electrophile Purity: Impurities in the fluoro-aromatic starting material can lead to side products that are difficult to separate from the desired product.

  • Nucleophile Purity & Water Content: Pyrrolidine should be free of significant impurities. Critically, both reactants and the solvent should be as anhydrous as possible. Water can compete as a nucleophile (leading to phenolic impurities) or react with the base, reducing its effectiveness.[1]

Q4: What are the primary safety concerns associated with this process?

A4: Both the starting materials and the reaction itself present hazards.

  • 1-Fluoro-4-(ethylsulfonyl)-2-nitrobenzene: This compound is a toxic and irritating substance. Avoid contact with skin and eyes, and do not inhale vapors.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7]

  • Pyrrolidine: This is a flammable and corrosive liquid. It should be handled with care to avoid skin and eye contact.

  • In Situ HF Generation: The reaction generates hydrofluoric acid (HF). While a base is used to neutralize it, HF is highly corrosive and can etch glass reactors over time, especially in the presence of moisture.[1]

  • Exotherm Management: As mentioned, the potential for a thermal runaway is a significant safety risk during scale-up.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Temperature: The activation energy for the SNAr reaction has not been overcome. 2. Poor Quality Reagents: Starting materials may be degraded or contain inhibitors. 3. Presence of Water: Moisture is quenching the base or reacting with the electrophile.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. Typical temperatures for SNAr reactions range from 80-130 °C, depending on the solvent.[5] 2. Verify Reagent Purity: Analyze starting materials via NMR, GC-MS, or titration to confirm their identity and purity. 3. Use Anhydrous Conditions: Use anhydrous solvents and ensure reactants are dry. Consider drying the solvent over molecular sieves prior to use.
Dark Brown or Black Reaction Mixture 1. Solvent Decomposition: High temperatures (>130-150 °C) can cause decomposition of dipolar aprotic solvents like DMSO.[1] 2. Side Reactions: Uncontrolled exotherms or prolonged reaction times can lead to polymerization or degradation of reactants and products.1. Reduce Temperature: Operate at the lowest effective temperature. Consider a solvent with better thermal stability if high temperatures are required. 2. Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
Formation of Multiple Side Products 1. Over-reaction/Di-substitution: If the electrophile is in large excess or if there are other reactive sites. 2. Reaction with Solvent: Some nucleophiles can react with solvents like DMF or NMP at high temperatures. 3. Hydrolysis: Reaction of the electrophile with trace water to form a 4-(ethylsulfonyl)-2-nitrophenol impurity.[8]1. Control Stoichiometry: Use a slight excess of the pyrrolidine nucleophile (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable electrophile. 2. Solvent Screening: If side reactions with the solvent are suspected, screen alternative solvents like sulfolane, or greener options like HPMC in water.[5] 3. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.
Difficult Product Isolation / Emulsion during Work-up 1. High Polarity of Solvent: Solvents like DMSO and DMF are fully miscible with water, making extraction difficult. 2. Formation of Salts: The base used (e.g., K₂CO₃) and the HF by-product form salts that can stabilize emulsions.1. Solvent Removal: If possible, remove the high-boiling solvent under vacuum before performing an aqueous work-up. 2. Extraction Optimization: Use a less polar extraction solvent (e.g., methyl tert-butyl ether (MTBE) or toluene) instead of ethyl acetate. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions by increasing the ionic strength.
Product Fails to Crystallize ("Oils Out") 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization. 3. Rapid Cooling: Cooling the solution too quickly can favor oiling over crystallization.1. Purify the Crude Product: Perform a flash chromatography purification on the crude oil before attempting crystallization. 2. Solvent Screening: Test a range of solvent/anti-solvent systems (e.g., isopropanol/water, toluene/heptane, ethyl acetate/hexane). 3. Controlled Cooling: Allow the saturated solution to cool slowly to room temperature, and then to 0-5 °C. Seeding with a small crystal of pure product can be beneficial.

Experimental Protocols & Workflows

Lab-Scale Synthesis Protocol (Illustrative)

Safety: This procedure must be conducted in a certified chemical fume hood. Full personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves) is mandatory.[6][9]

  • Reactor Setup: To a 250 mL, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a thermometer, add 1-fluoro-4-(ethylsulfonyl)-2-nitrobenzene (10.0 g, 1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.2 eq).

  • Reagent Addition: Begin stirring the mixture. Slowly add pyrrolidine (1.1 eq) dropwise over 15-20 minutes. An exotherm will be observed. Maintain the internal temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quench and Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-water (500 mL) with vigorous stirring. A yellow precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent like isopropanol.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Charge Reactor with 1-Fluoro-4-(ethylsulfonyl) -2-nitrobenzene & Solvent P2 Add Base (e.g., K2CO3) P1->P2 1 R1 Controlled Addition of Pyrrolidine P2->R1 2 R2 Heat to 80-90 °C & Monitor R1->R2 3 W1 Cool to RT & Quench in Ice-Water R2->W1 4 W2 Filter Solid Product W1->W2 5 W3 Wash with Water W2->W3 5 W4 Dry Under Vacuum W3->W4 5 F1 Recrystallize from Solvent (e.g., IPA) W4->F1 Optional F2 Characterize Final Product (NMR, LC-MS, MP) W4->F2 F1->F2

Caption: General workflow for the synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Troubleshooting Decision Tree: Low Yield

G Start Problem: Low Product Yield Q1 Was starting material consumed (by TLC/LCMS)? Start->Q1 A1_No No Reaction Occurred Q1->A1_No No A1_Yes Reaction Occurred, but Yield is Low Q1->A1_Yes Yes Cause1 Potential Causes: - Temp too low - Inactive reagents - Insufficient base A1_No->Cause1 Q2 Are there significant side products? A1_Yes->Q2 A2_Yes Side Reaction Pathway is Dominant Q2->A2_Yes Yes A2_No Product Loss During Work-up/Isolation Q2->A2_No No Cause2 Potential Causes: - Temp too high - Presence of water - Incorrect stoichiometry A2_Yes->Cause2 Cause3 Potential Causes: - Product soluble in aq. layer - Emulsion formation - Inefficient crystallization A2_No->Cause3

Caption: Decision tree for troubleshooting low product yield.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

  • CDH Fine Chemical. 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Fisher Scientific. (2014, February 28). SAFETY DATA SHEET.

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

  • Smith, A. et al. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene.

  • Kappe, C. O. et al. (2013). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate.

  • Smith, J. G. Classical two-step mechanism for SNAr reactions. ResearchGate.

  • Tarus, P. K. et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure.

  • Request PDF. (2025, August 6). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. ResearchGate.

  • Lipshutz, B. H. et al. Environmentally Responsible and Cost-effective Synthesis of the Antimalarial Drug Pyronaridine. ACS Sustainable Chemistry & Engineering.
  • Cooks, R. G. et al. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC.

  • Handa, S. et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry.

  • Enamine. Synthesis of unique pyrrolidines for drug discovery.

  • Kappe, C. O. et al. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... ResearchGate.

  • Aboul-Enein, M. N. et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences.
  • Meltzer, P. C. et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.

  • Jacquemin, D. et al. (2025, July 15). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed.

  • Jacquemin, D. et al. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.

  • Lodeiro, C. et al. (2024, August 8). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Beilstein Journals.

  • Krasavin, M. et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • Google Patents. US2952688A - Synthesis of pyrrolidine.

  • Journal of the Serbian Chemical Society. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.

  • Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.

  • Carreira, E. M. et al. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis.

  • Taylor & Francis Online. (2021, July 8). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

  • Google Patents. US5502213A - Purification of crude pyrroles.

  • MDPI. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.

  • Organic Syntheses. 2-phenyl-1-pyrroline.

  • MDPI. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.

  • ResearchGate. (2021, June 10). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.

  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift Assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR chemical shift assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive methodologies with comparative data from analogous structures to offer a robust interpretation of the molecule's spectral features. Our approach is grounded in the principles of nuclear magnetic resonance spectroscopy, ensuring a technically accurate and experimentally insightful resource.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural elucidation of novel compounds. The precise assignment of chemical shifts and coupling constants provides a detailed map of the molecular architecture. 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is a compound of interest in medicinal chemistry and materials science, making its unambiguous characterization critical. This guide presents a predictive analysis of its ¹H NMR spectrum, supported by a comparative study with structurally related molecules.

Predicted ¹H NMR Spectrum Analysis

The structure of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine contains three distinct proton environments: the substituted aromatic ring, the pyrrolidine ring, and the ethylsulfonyl group. The electron-withdrawing nature of the nitro (-NO₂) and ethylsulfonyl (-SO₂Et) groups, along with the electron-donating effect of the pyrrolidine nitrogen, creates a unique electronic environment that dictates the chemical shifts of the aromatic protons.

Molecular Structure and Proton Labeling:

  • Aromatic Protons (Ha, Hb, Hc): The aromatic region is expected to show a complex splitting pattern due to the trisubstituted benzene ring. The nitro group at the 2-position and the ethylsulfonyl group at the 4-position are strong electron-withdrawing groups, which will deshield the aromatic protons, shifting them downfield.[1][2] The pyrrolidine group at the 1-position will have a moderate electron-donating effect through the nitrogen lone pair.

    • Hc: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most downfield aromatic proton.

    • Hb: This proton is meta to the nitro group and ortho to the ethylsulfonyl group, leading to significant deshielding.

    • Ha: This proton is ortho to the pyrrolidine group and meta to the ethylsulfonyl group. It is expected to be the most upfield of the aromatic protons.

  • Pyrrolidine Protons (Hα, Hβ): The four protons on the carbons adjacent to the nitrogen (Hα) are expected to be deshielded by the electronegative nitrogen and the aromatic ring, appearing as a multiplet. The four protons on the β-carbons (Hβ) will be more shielded and appear further upfield, also as a multiplet.[3]

  • Ethylsulfonyl Protons (Hd, He): The methylene protons (Hd) adjacent to the sulfonyl group will be significantly deshielded and are expected to appear as a quartet due to coupling with the methyl protons. The methyl protons (He) will be the most upfield protons in the molecule, appearing as a triplet.[4][5]

Table 1: Predicted ¹H NMR Assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Hc8.2 - 8.4d~2.5
Hb7.8 - 8.0dd~8.5, 2.5
Ha7.0 - 7.2d~8.5
3.4 - 3.6m-
2.0 - 2.2m-
Hd3.2 - 3.4q~7.5
He1.3 - 1.5t~7.5
Comparative Analysis with Experimental Data from Analogs

To validate our predictions, we compare them with experimental ¹H NMR data from structurally similar compounds. This comparative approach allows for a more confident assignment of the chemical shifts for our target molecule.

Table 2: Comparison of Predicted ¹H NMR Data with Experimental Data from Analogous Compounds

CompoundAromatic Protons (δ, ppm)Pyrrolidine Protons (δ, ppm)Ethyl/Methyl Protons (δ, ppm)Reference
1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (Predicted) Hc: 8.2-8.4Hb: 7.8-8.0Ha: 7.0-7.2Hα: 3.4-3.6Hβ: 2.0-2.2Hd: 3.2-3.4He: 1.3-1.5-
2-Nitroaniline 8.13 (d), 7.35 (t), 6.81 (d), 6.70 (t)--[6][7]
Ethyl Phenyl Sulfone 7.9 (m), 7.6 (m)-3.1 (q), 1.2 (t)[4][8]
1-(Phenylsulfonyl)pyrrolidine 7.9-7.8 (m), 7.6-7.5 (m)3.25 (m), 1.8-1.7 (m)-[9]

The experimental data from 2-nitroaniline shows the significant downfield shift caused by the nitro group on the ortho proton (8.13 ppm).[6] The data for ethyl phenyl sulfone provides a good reference for the chemical shifts of the ethylsulfonyl group protons.[4][8] Furthermore, 1-(phenylsulfonyl)pyrrolidine offers insight into the expected shifts for the pyrrolidine protons when attached to a sulfonylated aromatic ring.[9] These comparisons lend strong support to our predicted assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol is recommended.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid sample, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The ¹H NMR spectra can be recorded on a 400 MHz or higher field spectrometer.[10][11] b. The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape. c. A standard one-pulse sequence is typically used for ¹H NMR acquisition. d. Key acquisition parameters to consider:

  • Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

3. Data Processing: a. The acquired Free Induction Decay (FID) should be Fourier transformed. b. The resulting spectrum should be phased and baseline corrected. c. The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak. d. Integration of the peaks should be performed to determine the relative number of protons for each signal.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Tune and Shim Instrument acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Integrate Peaks proc3->proc4 proc5 Assign Signals to Protons proc4->proc5

Caption: Experimental workflow from sample preparation to spectral analysis.

Electronic Influences on Aromatic Protons

G cluster_ring Substituted Benzene Ring cluster_substituents Ring Benzene Ring (Base δ ≈ 7.3 ppm) NO2 NO₂ (Strongly EWG) - Ortho/Para deshielding NO2->Ring Deshields Hc (ortho) Deshields Hb (meta) SO2Et SO₂Et (Strongly EWG) - Ortho/Para deshielding SO2Et->Ring Deshields Hb (ortho) Deshields Ha (meta) Pyrrolidine Pyrrolidine (EDG) - Ortho/Para shielding Pyrrolidine->Ring Shields Ha (ortho)

Caption: Influence of substituents on aromatic proton chemical shifts.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shift assignments for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. By integrating fundamental NMR principles with comparative data from analogous structures, we have established a reliable framework for interpreting the spectrum of this molecule. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality empirical data for verification. This work underscores the power of a combined theoretical and comparative approach in the structural elucidation of complex organic molecules.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 18). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl phenyl sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2023, February 18). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0147490). Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylsulfonyl-4-nitrobenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative

Comparative Guide: IR Spectral Interpretation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Executive Summary & Scope Target Molecule: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Primary Application: Pharmaceutical Intermediate (Sulfonamide/Carbonic Anhydrase Inhibitor scaffolds). Analysis Goal: Verification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Molecule: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Primary Application: Pharmaceutical Intermediate (Sulfonamide/Carbonic Anhydrase Inhibitor scaffolds). Analysis Goal: Verification of Nucleophilic Aromatic Substitution (


) completion and differentiation from the halo-precursor.

This guide provides a technical framework for interpreting the Infrared (IR) spectrum of the title compound. Unlike generic spectral lists, this document focuses on comparative analysis against its synthetic precursor, 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene . This comparison is the most critical workflow in process chemistry to ensure reaction completion.

Structural Analysis & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of an electron-deficient benzene ring substituted with three distinct functional groups that compete for dominance in the "fingerprint" and "functional group" regions.

The Vibrational Hierarchy
  • The Sulfonyl Group (

    
    ):  The most intense absorber. Sulfones exhibit massive dipole moment changes during vibration, leading to dominant bands.
    
  • The Nitro Group (

    
    ):  Strong, characteristic doublets. Its position at the ortho position to the pyrrolidine creates steric and electronic perturbations.
    
  • The Pyrrolidine Ring: The diagnostic indicator of synthesis success. It introduces significant aliphatic character (

    
     C-H) and a new 
    
    
    
    bond.

Comparative Spectral Analysis

Scenario: You are monitoring the


 reaction where pyrrolidine displaces the chlorine atom on the nitro-sulfone scaffold.
Table 1: Diagnostic Bands & Shifts (Target vs. Precursor)
Functional GroupModeTarget: Pyrrolidine Adduct (

)
Precursor: Chloro-Analog (

)
Diagnostic Insight (The "Tell")
Aliphatic C-H Stretch (

)
2980 – 2850 (Med-Strong) 2980 – 2940 (Weak)Primary Indicator. The precursor has only one ethyl group. The target adds a pyrrolidine ring (4

units), causing a massive increase in intensity and broadening in this region.
Nitro (

)
Asym. Stretch1540 – 1520 1550 – 1540Red Shift. The pyrrolidine nitrogen donates electron density into the ring (resonance), slightly weakening the N-O bond order compared to the electron-withdrawing Chlorine.
Nitro (

)
Sym. Stretch1360 – 1340 1370 – 1350Overlap Zone. Often obscured by the sulfone bands. Look for band broadening rather than a distinct peak shift.
Sulfone (

)
Asym.[1] Stretch1320 – 1300 1320 – 1300Invariant Anchor. This band remains strong and relatively fixed. Use it to normalize intensities between samples.
Sulfone (

)
Sym. Stretch1160 – 1140 1160 – 1140Very sharp, intense doublet often seen here.
Aryl-Amine (

)
Stretch1280 – 1250 AbsentConfirmation. A new, medium-strong band appears in the fingerprint region, signifying the formation of the

bond.
Aryl-Halide (

)
StretchAbsent1080 – 1030 / <800Disappearance of the C-Cl stretch is unreliable due to the "forest" of fingerprint peaks. Rely on the appearance of C-N instead.

Detailed Interpretation Guidelines

A. The "Confusion Region" (1300–1380 )

This is the most difficult region for this specific molecule because three major signals converge:

  • Nitro Symmetric Stretch[2]

  • Sulfone Asymmetric Stretch

  • C-N (Aryl-Amine) Stretch

Expert Tip: Do not try to assign a single peak to a single bond here. In the Target , this region will appear as a broad, multi-shouldered envelope of high intensity. In the Precursor , it is often sharper because the C-N amine band is missing and the Nitro band is less perturbed.

B. The Pyrrolidine "Fingerprint"

While the C-H stretch (2900 region) is obvious, the pyrrolidine ring breathing modes offer a secondary validation. Look for a weak but sharp band near 900–950


  associated with the ring skeletal vibration, which is absent in the acyclic ethyl-only precursor.

Experimental Protocol: ATR-FTIR Validation

Methodology for Quality Control in a Synthesis Lab.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4

    
    .
    
  • Scans: 16 (Screening) or 64 (Publication).

Step-by-Step Workflow:

  • Background: Clean crystal with isopropanol. Collect background air spectrum.

  • Sample Prep: Ensure the product is fully dried. Residual solvent (DCM or Ethyl Acetate) has strong carbonyl or C-Cl bands that mimic impurities.

  • Deposition: Place ~5 mg of solid powder on the crystal. Apply high pressure using the anvil to ensure contact (critical for sulfones which can be hard crystals).

  • Acquisition: Scan from 4000 to 600

    
    .
    
  • Processing: Apply baseline correction. Normalize the strongest peak (likely Sulfone at ~1150 or ~1300) to 1.0 Absorbance units for comparison.

Logic Diagram: Spectral Decision Tree

This diagram illustrates the decision logic for a researcher verifying the identity of the target molecule.

IR_Analysis_Flow Start Unknown Sample Spectrum Check_Sulfone Check 1140-1160 cm⁻¹ (Strong Doublet?) Start->Check_Sulfone Check_CH Check 2850-2980 cm⁻¹ (Intensity vs Precursor) Check_Sulfone->Check_CH Band Present (Sulfone confirmed) Decision_Fail IDENTITY REJECTED: Likely Starting Material or Mixture Check_Sulfone->Decision_Fail Band Absent Check_Nitro Check 1520-1540 cm⁻¹ (Nitro Asym Stretch) Check_CH->Check_Nitro Strong/Broad Signal (Pyrrolidine Present) Check_CH->Decision_Fail Weak Signal (Only Ethyl group) Decision_Pass IDENTITY CONFIRMED: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Check_Nitro->Decision_Pass Present & Shifted <1540 Check_Nitro->Decision_Fail Absent or >1550

Figure 1: Decision tree for confirming the synthesis of the target molecule based on hierarchical spectral feature analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The authoritative text for general band assignments).
  • NIST Mass Spectrometry Data Center. (2023). Pyrrolidine Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Used for validating pyrrolidine ring skeletal modes).

  • Socrates, G. (2001).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific sulfone/nitro overlap data).

  • PubChem. (2025).[5] 1-(4-Nitrophenyl)pyrrolidine Data. National Library of Medicine. Available at: [Link] (Structural analog data for correlation).

Sources

Validation

HPLC method development for purity analysis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Executive Summary Content Type: Comparative Method Development Guide Analyte: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS: 1225880-92-9 / Generic Structure) Context: This molecule is a critical intermediate often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Comparative Method Development Guide Analyte: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS: 1225880-92-9 / Generic Structure) Context: This molecule is a critical intermediate often found in the synthesis of sulfonyl-pyrrolidine pharmaceuticals (e.g., triptan derivatives) and specialized agrochemicals. Its structure—a phenyl ring substituted with a strongly electron-withdrawing nitro group, a polar ethylsulfonyl group, and a basic pyrrolidine ring—presents a unique chromatographic challenge: amine-silanol interactions causing peak tailing and polarity-driven retention shifts.

This guide compares a standard Generic Isocratic Method (Method A) against an Optimized Gradient Method (Method B) using a base-deactivated stationary phase. We demonstrate why Method B is the mandatory standard for GMP-compliant purity analysis, providing superior resolution (


) and peak symmetry (

).

Part 1: The Analyte & Separation Strategy

Chemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: Nitro-aniline derivative.[1][2][3]

  • Functional Groups:

    • Pyrrolidine (Amine): Basic nitrogen. In neutral pH, it can interact with free silanols on the silica backbone, leading to severe tailing.

    • Nitro & Ethylsulfonyl: Electron-withdrawing groups (EWGs). These reduce the electron density of the phenyl ring, making the molecule moderately polar but still retentive on C18.

  • Critical Impurities:

    • Impurity A (Precursor): 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene (Less polar, elutes later).

    • Impurity B (Reagent): Pyrrolidine (Highly polar, elutes near void volume).

The "Generic" Trap (Method A)

Many labs initially attempt a standard isocratic run (50:50 ACN:Water) on a traditional C18 column.

  • Failure Mode: The basic pyrrolidine moiety drags on non-endcapped silanols. The isocratic hold fails to resolve the late-eluting chloro-precursor within a reasonable time, while the early pyrrolidine peak is lost in the solvent front.

The Optimized Solution (Method B)
  • Stationary Phase: End-capped C18 (e.g., C18 with ethylene-bridged hybrid technology) to shield silanols.

  • Mobile Phase: Acidic pH (2.5–3.0). This protonates the amine (ensuring consistent ionization) and suppresses silanol ionization (

    
     vs 
    
    
    
    ), sharpening the peak.
  • Elution: Gradient.[4][5][6][7][8] Allows retention of the main peak while rapidly eluting the hydrophobic impurities.

Part 2: Comparative Experimental Data

The following data represents a validation study comparing the two approaches.

Table 1: System Suitability Comparison
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Acceptance Criteria (ICH/USP)
Column Standard C18 (5µm, 4.6x150mm)End-capped C18 (3.5µm, 4.6x100mm)N/A
Mobile Phase ACN : Water (50:50)A: 0.1% H3PO4 / B: ACN (Gradient)N/A
Retention Time (

)
6.4 min8.2 minStable

0.1 min
Tailing Factor (

)
1.85 (Fail)1.08 (Pass)

Resolution (

)
*
1.2 (Co-elution risk)3.4

Theoretical Plates (

)
4,50012,800

Run Time 25 min12 minN/A

*Resolution calculated between Main Peak and nearest eluting impurity (Impurity A).

Table 2: Gradient Program for Method B
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090101.0
2.090101.0
8.010901.0
10.010901.0
10.190101.0
12.090101.0

Part 3: Detailed Protocol (Method B)

Scope: This protocol is designed for the purity analysis of raw material batches of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

Reagents & Equipment
  • Solvent A (Buffer): 1.0 mL Orthophosphoric acid (85%) in 1000 mL HPLC Grade Water. Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): HPLC Grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100mm, 3.5µm) or Waters XBridge C18 equivalent.

  • Detector: UV-Vis / PDA at 254 nm (Secondary monitoring at 210 nm for non-aromatic impurities).

Standard Preparation
  • Weigh 10.0 mg of Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL Diluent and sonicate for 5 minutes (ensure complete dissolution; nitro-aromatics can be slow to dissolve).

  • Dilute to volume with Diluent. (Conc: 0.2 mg/mL).

Sample Preparation
  • Weigh 10.0 mg of the Test Sample into a 50 mL volumetric flask.

  • Dissolve and dilute as per Standard Preparation.

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Injection Sequence
  • Blank: Inject Diluent (x1) to ensure no carryover.

  • System Suitability: Inject Standard Solution (x5). Calculate %RSD of Area (Limit: < 2.0%).

  • Sample: Inject Test Sample (x2).

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix used to arrive at Method B, highlighting the "Fail" points of Method A.

MethodDevelopment Start Start: Molecule Analysis (Nitro-Sulfonyl-Pyrrolidine) Screening Initial Screening (Method A: Isocratic C18, Neutral pH) Start->Screening ResultA Result A: Broad Peaks (Tailing > 1.8) Poor Resolution of Precursor Screening->ResultA Decision Root Cause Analysis: 1. Silanol Interaction (Amine) 2. Hydrophobicity Variation ResultA->Decision Optimization Optimization Strategy: 1. Switch to Acidic pH (Suppress Silanols) 2. Gradient Elution (Sharpen Peaks) Decision->Optimization Corrective Action FinalMethod Final Method (Method B): End-capped C18 + 0.1% H3PO4 Gradient 10-90% ACN Optimization->FinalMethod Validation Validation (ICH Q2): Linearity, Accuracy, LOQ FinalMethod->Validation

Caption: Workflow demonstrating the transition from a failed generic screening to the optimized, chemically-rationalized method.

Part 5: Scientific Rationale & Validation Logic

Why Acidic pH?

The pyrrolidine nitrogen has a pKa of approx. 11.2 (free), but attached to the electron-withdrawing nitrophenyl ring, the basicity is reduced (aniline-like). However, it remains sufficiently basic to hydrogen bond with acidic silanols (


) on the column stationary phase.
  • Mechanism: By lowering the mobile phase pH to ~2.5 using Phosphoric Acid, we protonate the residual silanols (suppressing ionization to

    
    ) and ensure the analyte is in a single ionization state. This eliminates the "tail" caused by secondary interactions [1].
    
Why Gradient?

The synthesis precursor (1-chloro-4-(ethylsulfonyl)-2-nitrobenzene) lacks the polar pyrrolidine ring, making it significantly more hydrophobic.

  • Mechanism: An isocratic method that retains the main peak will elute the precursor too slowly (broadening the peak). A gradient starting at 10% organic allows the polar impurities to elute, while the ramp to 90% organic sharpens the main peak and flushes the hydrophobic precursor efficiently [2].

Validation Parameters (ICH Q2)

To ensure this method is trustworthy for release testing:

  • Specificity: Verified by injecting individual impurities (Precursor, Pyrrolidine) to ensure no co-elution.

  • Linearity: The method should be linear from 50% to 150% of the target concentration (

    
    ).
    
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1 respectively, determined by serial dilution.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on Silanol suppression mechanisms).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC.

  • Thermo Fisher Scientific. (2018). Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. (Demonstrates separation of similar nitro-aromatic species).

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethylsulfonyl-Nitrophenyl Compounds

This guide provides an in-depth analysis of the gas-phase fragmentation patterns of ethylsulfonyl-nitrophenyl compounds, a class of molecules relevant in pharmaceutical development and chemical synthesis. Leveraging foun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the gas-phase fragmentation patterns of ethylsulfonyl-nitrophenyl compounds, a class of molecules relevant in pharmaceutical development and chemical synthesis. Leveraging foundational principles of mass spectrometry, we will compare and contrast the fragmentation behavior of positional isomers, explore the influence of collision energy, and detail the characteristic cleavages of the core functional moieties. This document is intended for researchers, scientists, and drug development professionals who utilize tandem mass spectrometry (MS/MS) for structural elucidation and characterization.

Introduction: The Analytical Imperative

Ethylsulfonyl-nitrophenyl compounds incorporate two key functional groups that dictate their chemical reactivity and, consequently, their fragmentation behavior in mass spectrometry: the strongly electron-withdrawing nitro group and the versatile ethylsulfonyl linker. Understanding how these molecules dissociate in the gas phase is paramount for unambiguous identification, isomer differentiation, and metabolite characterization. This guide synthesizes established fragmentation principles of aromatic sulfones and nitroaromatic compounds to provide a predictive framework for this specific chemical class. We will primarily focus on negative-ion mode electrospray ionization (ESI), as the acidic protons often present in related structures (or the overall polarity) make deprotonation a favorable ionization pathway.

Core Fragmentation Mechanisms

Upon activation in the collision cell of a mass spectrometer, the deprotonated molecule, [M-H]⁻, undergoes a series of competing and consecutive fragmentation reactions. The primary dissociation channels are governed by the inherent chemical properties of the nitrophenyl and ethylsulfonyl groups.

The Nitrophenyl Moiety: A Cascade of Neutral Losses

The nitroaromatic portion of the molecule is a rich source of diagnostic fragment ions. In negative-ion mode, collision-induced dissociation (CID) typically initiates a series of neutral losses from the nitro group.[1][2]

  • Loss of •NO (30 Da): A common pathway is the expulsion of a nitric oxide radical.

  • Loss of •NO₂ (46 Da): The loss of a nitrogen dioxide radical is also a highly characteristic fragmentation for nitroaromatic compounds.[1] This often leads to the formation of a stable phenoxide anion.

  • Subsequent Ring Cleavage: Following the initial nitro-group losses, the resulting radical anions can undergo further fragmentation, such as decarbonylation (loss of CO).[1]

The interplay between these losses provides crucial structural information and is often dependent on the substitution pattern on the aromatic ring.

The Sulfonyl Linkage: Rearrangements and Bond Cleavages

The sulfonyl group (SO₂) is another key fragmentation director. Its behavior in both positive and negative ion modes has been well-documented, often involving characteristic rearrangements.

  • Loss of SO₂ (64 Da): A hallmark of sulfone and sulfonamide fragmentation is the neutral loss of sulfur dioxide.[3][4][5] This often occurs via an intramolecular rearrangement where the aryl or alkyl group migrates, leading to a more stable fragment ion.[3][6] For ethylsulfonyl-nitrophenyl compounds, this can result in cleavage of either the C-S bonds flanking the SO₂ group.

  • C-S Bond Cleavage: Simple cleavage of the Aryl-SO₂ or Ethyl-SO₂ bond can also occur, yielding corresponding fragment ions. For example, cleavage of the Aryl-SO₂ bond would yield a nitrophenoxide anion.

The propensity for rearrangement versus direct bond cleavage is influenced by factors like collision energy and the electronic nature of the substituents on the aromatic ring.[3]

Caption: Primary fragmentation routes for ethylsulfonyl-nitrophenyl anions.

Comparative Guide: Isomer Differentiation and Energy Effects

Tandem mass spectrometry truly excels in its ability to distinguish between structurally similar molecules. For this compound class, the position of the nitro group (ortho, meta, or para) relative to the ethylsulfonyl substituent is a critical structural feature that can be elucidated through MS/MS.

The "Ortho Effect": A Key Differentiator

The "ortho effect" is a well-known phenomenon in mass spectrometry where adjacent functional groups interact during fragmentation, leading to unique product ions not observed for the meta and para isomers.[7][8][9][10] For a 2-ethylsulfonyl-nitrophenyl anion, the proximity of the nitro and sulfonyl groups can facilitate unique rearrangement pathways.

  • Mechanism: An ortho nitro group can interact with the sulfonyl group, potentially leading to a cyclization reaction accompanied by a unique neutral loss, such as the loss of HONO as observed in related structures.[11] This creates a diagnostic fragment ion that is absent or has very low abundance in the spectra of the meta and para isomers.

  • Experimental Signature: When analyzing isomers, the presence of a unique, high-mass fragment ion in the spectrum of one isomer is a strong indication of an ortho relationship between the interacting groups.

The search for these unique fragmentation pathways is a cornerstone of isomer differentiation by MS/MS.[1][12]

Influence of Collision Energy

Collision-induced dissociation is an energy-dependent process.[13] Varying the collision energy (CE) provides another dimension of analytical comparison.

  • Low Collision Energy: At lower energies, fragmentation pathways with lower activation barriers, such as rearrangements and losses of stable neutral molecules (e.g., SO₂), are favored.[4] This regime is often ideal for generating characteristic high-mass fragment ions.

  • High Collision Energy: As CE increases, more energy is deposited into the ion, enabling higher-energy fragmentation pathways, including multiple bond cleavages and the formation of smaller, "reporter" type ions. This can lead to a more extensive fragmentation cascade, revealing the core building blocks of the molecule.

A comparison of fragmentation patterns at low and high CE can help build a more complete picture of the molecule's structure.

Comparative Data Summary

The following table outlines the predicted key diagnostic ions for the ortho, meta, and para isomers of ethylsulfonyl-nitrophenol. These predictions are based on the established principles discussed above.

Fragment Ion DescriptionPredicted m/z (for C₈H₉NO₄S)ortho-isomermeta-isomerpara-isomerRationale
[M-H]⁻ 214.0AbundantAbundantAbundantPrecursor Ion
[M-H-SO₂]⁻ 150.0ModerateHighHighCommon sulfone rearrangement/loss.[3]
[M-H-NO₂]⁻ 168.0ModerateModerateModerateCharacteristic loss from nitroaromatics.[1]
[Nitrophenoxide]⁻ 138.0LowHighHighFrom C-S bond cleavage.
[M-H-HONO]⁻ 167.0Diagnostic / High Low / AbsentLow / AbsentUnique pathway due to the "ortho effect".[11]

Note: Relative abundances are predictive and should be confirmed experimentally.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To ensure the generation of reliable and reproducible fragmentation data, the following protocol for analysis on a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.

Objective: To generate high-resolution, collision energy-ramped MS/MS spectra for ethylsulfonyl-nitrophenyl isomers.

1. Sample Preparation:

  • Prepare a 1 µg/mL solution of the analyte in a 50:50 acetonitrile:water mixture containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

2. Infusion and Ionization:

  • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: -3.0 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂): 600 L/hr at 350 °C.

3. MS1 (Full Scan) Acquisition:

  • Acquire a full scan spectrum from m/z 50 to 500 to confirm the presence and isolation of the deprotonated precursor ion, [M-H]⁻.

4. MS2 (Tandem MS) Acquisition:

  • Precursor Ion Selection: Isolate the [M-H]⁻ ion (e.g., m/z 214 for C₈H₉NO₄S) with an isolation window of ~1.5 Da.
  • Collision Gas: Argon.
  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the capture of both low-energy rearrangement products and high-energy cleavage products in a single acquisition.
  • Acquisition Range: Scan from m/z 40 to 220 to detect all potential fragments.

5. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Generate the MS/MS spectrum and identify the key fragment ions.
  • Compare the spectra of the different isomers, paying close attention to the presence or absence of unique ions that differentiate them.

// Node Definitions A[label="1. Sample Prep\n(1 ug/mL in ACN:H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. ESI- Infusion\n(Negative Ion Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. MS1 Full Scan\n(Confirm [M-H]⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Isolate [M-H]⁻\n(in Quadrupole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. CID Fragmentation\n(Collision Cell, 10-40 eV)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. MS2 Fragment Scan\n(in TOF Analyzer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\n(Compare Isomer Spectra)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G; }

Caption: Standard workflow for MS/MS analysis of ethylsulfonyl-nitrophenyl compounds.

Conclusion

The fragmentation patterns of ethylsulfonyl-nitrophenyl compounds are a predictable consequence of their constituent functional groups. The nitroaromatic moiety provides characteristic losses of •NO and •NO₂, while the sulfonyl group is prone to SO₂ loss and C-S bond cleavages. The true analytical power of tandem mass spectrometry is realized in its ability to leverage subtle differences in these pathways, particularly the "ortho effect," to confidently distinguish between positional isomers. By systematically evaluating fragmentation patterns across a range of collision energies and comparing them between isomers, researchers can achieve robust and definitive structural characterization.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones Source: Canadian Journal of Chemistry URL: [Link]

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds Source: Journal of the Chemical Society B: Physical Organic URL: [Link]

  • Title: Sequential ortho effects: characterization of novel [M - 35]+ fragment ions in the mass spectra of 2-alkyl-4, 6-dinitrophenols Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer Source: Journal of Mass Spectrometry URL: [Link]

  • Title: Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of Some Sulfinate Esters and Sulfones Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Mass Spectra of Sulfoxides and Sulfones Source: ResearchGate URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets Source: The Journal of Physical Chemistry Letters URL: [Link]

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials Source: Molecules URL: [Link]

  • Title: The ESI-MS spectrum of the aqueous mixture of the nitrophenols at their... Source: ResearchGate URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: Journal of mass spectrometry and advances in the clinical lab URL: [Link]

Sources

Validation

Comparative Process Chemistry: Synthetic Pathways for Almotriptan Malate Intermediates

Executive Summary Almotriptan malate (Axert) is a selective 5-HT1B/1D agonist distinguished by its high oral bioavailability (approx. 70%) compared to other triptans.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Almotriptan malate (Axert) is a selective 5-HT1B/1D agonist distinguished by its high oral bioavailability (approx. 70%) compared to other triptans. The structural core of Almotriptan consists of a 3,5-disubstituted indole.[1][2] From a process chemistry perspective, the primary challenge lies in the regioselective introduction of the C5-pyrrolidinylsulfonylmethyl group while establishing the C3-dimethylaminoethyl side chain.

This guide evaluates two dominant synthetic strategies:

  • The Linear Functionalization Route: An early medicinal chemistry approach relying on electrophilic substitution of the indole core.

  • The Convergent Fischer/Grandberg Route: The current industrial standard, utilizing a pre-functionalized arylhydrazine and a masked aldehyde to construct the indole ring in situ.

Key Finding: While the Linear Route offers readily available starting materials, it suffers from poor atom economy and low regioselectivity (<5% overall yield). The Convergent Route, specifically the Grandberg variation of the Fischer Indole synthesis, is the superior protocol for scale-up, offering yields >80% with a self-purifying crystallization profile.

Retrosynthetic Landscape

To understand the divergence in process efficiency, we must visualize the disconnection of the Almotriptan molecule.

Retrosynthesis Target Almotriptan Malate C5_Func C5-Sulfonylation (Regioselectivity Issue) Target->C5_Func Route A (Linear) Cyclization Grandberg/Fischer Cyclization Target->Cyclization Route B (Convergent) Indole Indole Core (Starting Material) C5_Func->Indole Hydrazine 4-(pyrrolidin-1-ylsulfonylmethyl) phenylhydrazine Acetal 4-chlorobutanal dimethyl acetal Cyclization->Hydrazine Cyclization->Acetal

Figure 1: Retrosynthetic analysis showing the divergence between the Linear (Route A) and Convergent (Route B) strategies.

Route Analysis

Route A: Linear Functionalization (The "Indole-First" Strategy)

This pathway was common in early patent literature (e.g., U.S. Pat. No. 5,565,447) but is largely obsolete for manufacturing.

  • Mechanism:

    • Start with 3-(2-dimethylaminoethyl)indole (N,N-dimethyltryptamine).

    • Chlorosulfonation: Treatment with chlorosulfonic acid to introduce the sulfonyl chloride group.

    • Amidation: Reaction with pyrrolidine.[2][3]

  • Critical Failure Points:

    • Regioselectivity: Electrophilic aromatic substitution on the indole ring favors the C3 position. Since C3 is already occupied, substitution occurs at C5, but competitive substitution at C2, C4, and C6 leads to a mixture of isomers that are difficult to separate.

    • Stability: The sulfonyl chloride intermediate is unstable and prone to hydrolysis.

    • Yield: Literature reports overall yields as low as 5% due to extensive chromatography required to remove isomers.

Route B: Convergent Fischer/Grandberg Synthesis (The Industrial Standard)

This route constructs the indole ring after the complex sulfonamide moiety is already in place. This eliminates the regioselectivity issue entirely.

  • Mechanism:

    • Hydrazine Formation: 4-aminobenzyl-pyrrolidine-sulfonamide is converted to its hydrazine derivative via diazotization and reduction (SnCl2 or Na2SO3).

    • Grandberg Cyclization: The hydrazine reacts with a protected aldehyde (e.g., 4-chlorobutanal dimethyl acetal or N,N-dimethylaminobutyraldehyde dimethyl acetal).

    • Rearrangement: Under acidic conditions, the hydrazone undergoes a [3,3]-sigmatropic rearrangement to form the indole core.

Why the "Grandberg" Variation?

The classic Fischer synthesis yields a tryptophol or indole.[2] The Grandberg variation specifically utilizes gamma-halo or gamma-amino ketones/aldehydes. This allows the side chain (the ethyl-amine tail) to be formed directly during the cyclization step via intramolecular nucleophilic attack, bypassing the need for separate side-chain installation.

Detailed Experimental Protocol (Route B)

Context: This protocol is adapted from optimized industrial processes (e.g., EP 2084560, Bosch) focusing on the critical cyclization step.

Reagents:

  • 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride (1.0 eq)

  • N,N-dimethylaminobutyraldehyde dimethyl acetal (1.1 eq)

  • Sulfuric acid (4% aqueous solution)

  • Solvent: Ethanol/Water matrix

Workflow:

  • Condensation (Hydrazone Formation):

    • Charge the reactor with 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine hydrochloride and Ethanol.

    • Add N,N-dimethylaminobutyraldehyde dimethyl acetal dropwise at 20-25°C.

    • Checkpoint: Monitor by HPLC for the disappearance of hydrazine. The intermediate hydrazone is often not isolated to minimize degradation.

  • Fischer Cyclization:

    • Cool the mixture to 5°C.

    • Slowly add 4% aqueous H2SO4. (Exothermic reaction; maintain T < 10°C).

    • Heat the mixture to 55-65°C and hold for 10-12 hours.

    • Scientific Insight: Unlike standard Fischer reactions (often refluxed at >80°C), Almotriptan synthesis requires lower temperatures (55-65°C). Higher temperatures cause cleavage of the sulfonamide linkage (C-S bond rupture), a specific vulnerability of the Almotriptan structure.

  • Workup & Purification:

    • Cool to room temperature and adjust pH to ~10 using 20% NaOH.

    • Extract with Ethyl Acetate.[1][4][5]

    • Wash organic layer with brine and dry over MgSO4.

    • Concentrate to yield crude Almotriptan base.

    • Salt Formation: Dissolve the base in Ethanol and add Malic Acid (1.0 eq). Heat to reflux and cool slowly to crystallize Almotriptan Malate.

Workflow Start Phenylhydrazine HCl Salt Step1 Condensation (20°C, Ethanol) Start->Step1 + Acetal Inter Hydrazone Intermediate Step1->Inter Step2 Cyclization (4% H2SO4, 60°C) Inter->Step2 [3,3]-Sigmatropic Rearrangement Workup Basification & Extraction Step2->Workup - NH3 End Almotriptan Base Workup->End

Figure 2: Process flow for the convergent synthesis of Almotriptan Base.

Comparative Analysis

The following data summarizes the performance of the Linear vs. Convergent routes based on industrial benchmarks.

MetricRoute A: Linear (Chlorosulfonation)Route B: Convergent (Fischer/Grandberg)
Overall Yield < 5%35 - 50% (from hydrazine)
Regioselectivity Poor (Mixture of C4, C5, C6 isomers)Excellent (Structure fixed by starting material)
Purity (HPLC) Requires column chromatography>99% (via crystallization)
Atom Economy Low (Heavy use of chlorosulfonic acid)High (Ammonia is the main byproduct)
Safety Profile Handling of corrosive chlorosulfonic acidHandling of Hydrazines (Genotoxic control required)
Scalability R&D Scale onlyMulti-kilogram/Ton Scale
Critical Quality Attribute: Genotoxicity

In Route B, the starting material (Arylhydrazine) is potentially genotoxic. However, the Fischer cyclization is highly efficient at consuming the hydrazine. Process validation must demonstrate that residual hydrazine levels in the final API are < 10 ppm (TTC limits). The self-purifying nature of the Malate salt formation is a critical control point for this impurity.

References

  • Bosch, J. et al. (2010). Novel process to prepare almotriptan. US Patent App.[1][2] 2010/0292290.[2] Link

    • Key Source for: Optimized Fischer cyclization conditions and yield d
  • Caster, K. et al. (1996). Indole Derivatives.[1][2][3][4][5][6][7][8] U.S. Patent 5,565,447.[1][2] Link

    • Key Source for: The early linear routes and decarboxylation str
  • Riedl, B. et al. (2001). Synthesis of Triptans via Heck Cyclization. Tetrahedron, 57(5), 1041-1048.
  • Organic Process Research & Development (OPRD).General reviews on Fischer Indole Synthesis in Pharmaceutical Manufacturing. (Contextual grounding for the Grandberg mechanism).

Sources

Comparative

Validating Reference Standards for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

This guide outlines the technical validation and comparison of reference standards for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9), a critical intermediate and potential impurity in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation and comparison of reference standards for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 942474-31-9), a critical intermediate and potential impurity in the synthesis of sulfonyl-pyrrolidine based pharmaceuticals (e.g., specific triptan derivatives or dopamine antagonists).

A Technical Comparison & Validation Guide for Pharmaceutical R&D

Executive Summary: The Criticality of Standard Qualification

In drug development, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine often serves two distinct roles: as a key synthetic intermediate (building block) and as a potential Genotoxic Impurity (GTI) due to the nitro-aromatic moiety.[1][2] Its validation is not merely a box-checking exercise but a safeguard against regulatory hold-ups.[1][2]

This guide compares the three primary sourcing strategies—Certified Reference Materials (CRMs) , In-House Qualification , and Commercial Research Grade —and provides a self-validating protocol for establishing a Primary Reference Standard.[2]

Comparative Analysis: Sourcing Strategies

Selecting the right standard depends on the development phase.[2] The table below objectively compares "performance" defined by regulatory acceptance , uncertainty , and resource cost .[2]

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Primary Standard Option C: Commercial Research Grade
Definition ISO 17034 accredited; comes with uncertainty budget.[1]Synthesized & fully characterized by the user (or CRO).[2]"Tech grade" (>95%); limited data (usually just H-NMR/LC-MS).[1]
Regulatory Risk Low .[2][3] Accepted as-is by FDA/EMA for GMP release.[1][2]Medium . Requires robust proof of structure & purity.High . Unacceptable for GMP release or stability testing.[2]
Cost High ($2,000+ / 100 mg).[2]Medium (Time-intensive).Low ($100 - $300 / g).[1][2]
Suitability Late-stage Clinical (Ph 3), Commercial Release.[2]Early Development, Method Validation, GTI Screening.[2]Early Discovery, Route Scouting.[2]
Data Provided qNMR Assay, Water, Residual Solvents, Homogeneity.User must generate all data (ROI: High effort).[2]Basic Identity only.

Recommendation: For GTI quantification (ppm levels), use Option B (purified to >99.5% and characterized via qNMR) if a CRM is unavailable. Do not rely on Option C for quantitative impurity calculations.

Technical Validation Protocol (The "Self-Validating" System)

To elevate a material to a Primary Reference Standard , you must establish Identity , Purity , and Potency with orthogonal methods.[2]

Phase 1: Structural Elucidation (Identity)

Objective: Prove the structure is unequivocally 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.[1]

  • 1H NMR (400 MHz+, DMSO-d6):

    • Diagnostic Signals:

      • Pyrrolidine Ring: Two multiplets (4H each) around

        
         1.9 (beta) and 
        
        
        
        3.2-3.5 (alpha).[1][2]
      • Ethylsulfonyl: Triplet (

        
         ~1.1, -CH3) and Quartet (
        
        
        
        ~3.2, -CH2-).[1][2]
      • Aromatic: Doublet (H-6), dd (H-5), d (H-3).[1][2] The nitro group at C2 deshields H-3 significantly.[1][2]

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI+ (Electrospray Ionization).[2]

    • Target Ion:

      
      .[2] Calculated m/z for C12H16N2O4S 
      
      
      
      285.0909.[2]
    • Acceptance: Mass error < 5 ppm.[2]

  • FT-IR (ATR):

    • Look for asymmetric/symmetric

      
       stretches (~1530 & 1350 cm⁻¹) and Sulfone stretches (~1300 & 1150 cm⁻¹).[2]
      
Phase 2: Purity Assessment (Chromatographic Purity)

Objective: Detect related impurities (e.g., unreacted fluoronitrobenzene, hydrolyzed byproducts).[2]

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[2]

  • Causality: The nitro group provides strong UV absorption at 254 nm.[2] The sulfonyl group increases polarity, ensuring retention is not too high on C18 compared to non-polar analogs.[2]

Phase 3: Potency Assignment (The "Mass Balance" vs. "qNMR" Approach)

Objective: Assign a definitive % assay value.[2]

Method A: Quantitative NMR (qNMR) - The Gold Standard [1]

  • Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST).[2]

  • Solvent: DMSO-d6 (ensures solubility of both analyte and IS).[1][2]

  • Protocol:

    • Weigh ~10 mg of Standard and ~10 mg of IS (precision: ±0.01 mg).[2]

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire spectrum with D1 (relaxation delay)

      
       5 × T1 (typically 30-60s).[1][2]
      
    • Calculate potency based on molar ratios.

Method B: Mass Balance (100% - Impurities)



  • Note: Requires KF titration for water and GC-HS for solvents.[1][2] Less accurate than qNMR if non-chromatographable impurities exist.[2]

Visualization: Validation Workflow & Synthesis Pathway

The following diagrams illustrate the logical flow of validation and the chemical origin of the compound.

Diagram 1: The Validation Decision Matrix

ValidationWorkflow Start Raw Material (1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine) ID_Check Phase 1: Identity (NMR, MS, IR) Start->ID_Check Confirm Structure Purity_Check Phase 2: Purity (HPLC, GC-HS, KF) ID_Check->Purity_Check Structure Confirmed Assay_Method Phase 3: Assay Assignment Purity_Check->Assay_Method Purity > 98% qNMR Method A: qNMR (Direct Potency) Assay_Method->qNMR Preferred MassBal Method B: Mass Balance (100% - Impurities) Assay_Method->MassBal Alternative Final_Std Primary Reference Standard (CoA Generated) qNMR->Final_Std Traceable Value MassBal->Final_Std Calculated Value

Caption: Logical workflow for converting raw material into a qualified Primary Reference Standard.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps identify potential impurities (e.g., unreacted starting material).[2]

SynthesisPath SM1 1-Fluoro-4-(ethylsulfonyl) -2-nitrobenzene Reaction SNAr Reaction (Base, Heat) SM1->Reaction SM2 Pyrrolidine SM2->Reaction Product TARGET: 1-[4-(Ethylsulfonyl) -2-nitrophenyl]pyrrolidine Reaction->Product Main Path Impurity1 Impurity A: Hydrolysis Product (Phenol derivative) Reaction->Impurity1 Side Reaction (if water present)

Caption: SNAr synthesis pathway showing the origin of the target standard and potential hydrolysis impurities.

References
  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP) . General Chapter <1225> Validation of Compendial Procedures. Link[2]

  • European Medicines Agency (EMA) .[2] Guideline on the Limits of Genotoxic Impurities. Link

  • Pauli, G. F., et al. (2012).[2][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link[2]

Sources

Validation

A Researcher's Guide to Structural Verification: Elemental Analysis vs. Theoretical Calculation for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Introduction: The Imperative of Purity and Identity In the realm of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural formality; it is the b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity and Identity

In the realm of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural formality; it is the bedrock upon which reliable, reproducible science is built. For a novel compound like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine , a substance of interest for its potential applications in medicinal chemistry, establishing its elemental composition is a critical first step following synthesis. This guide provides an in-depth comparison of two fundamental approaches to this task: the predictive power of theoretical calculation and the empirical validation offered by elemental analysis .

For researchers, understanding the interplay between these methods is crucial. The theoretical calculation provides a precise benchmark based on the presumed molecular formula, while experimental elemental analysis serves as the real-world verification of that hypothesis.[1][2] A close correlation between the two affirms the successful synthesis and purification of the target compound, whereas a deviation signals the need for further investigation. This guide will dissect both methodologies, present the underlying principles, detail the experimental protocols, and offer expert insights into interpreting the comparative data.

Section 1: The Subject Compound – 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

To embark on our comparative analysis, we must first define our subject. The compound's name dictates its structure, from which we can derive its molecular formula.

  • Structure: The molecule consists of a pyrrolidine ring attached via its nitrogen atom to a phenyl ring.[3] This phenyl ring is substituted with a nitro group (NO₂) at the 2-position and an ethylsulfonyl group (SO₂CH₂CH₃) at the 4-position.

  • Molecular Formula: Based on this structure, a meticulous atom count yields the molecular formula: C₁₂H₁₆N₂O₄S .

This formula is our foundational hypothesis. It represents the exact number and type of atoms we expect to find in a pure molecule of our target compound.

Section 2: The Benchmark – Theoretical Calculation of Elemental Composition

The theoretical elemental composition is a calculation of the mass percentage of each element within the compound's molecular formula.[4] It represents the ideal composition of a 100% pure sample.

Principle of Calculation

The process is a straightforward application of fundamental chemical principles, relying on the molecular formula and the atomic masses of the constituent elements.[5][6] The mass of each element in one mole of the compound is divided by the total molar mass of the compound and then multiplied by 100 to yield a percentage.[4][7]

Workflow for Theoretical Calculation

A Step 1: Determine Molecular Formula (e.g., C₁₂H₁₆N₂O₄S) B Step 2: Find Atomic Masses (C, H, N, O, S from Periodic Table) A->B Input C Step 3: Calculate Molar Mass (Sum of all atomic masses in formula) B->C Input D Step 4: Calculate Total Mass of Each Element (% Element = (Total Mass of Element / Molar Mass) * 100) C->D Input E Step 5: Tabulate Theoretical % Composition D->E Output cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Weigh Sample (1-3 mg on microbalance) B 2. Encapsulate (in tin foil) A->B C 3. Autosampler Introduction B->C D 4. Combustion Furnace (>1000°C, Pure O₂) C->D E 5. Reduction Tube (Copper, ~850°C) (NOx -> N₂) D->E Gases: CO₂, H₂O, NOx, SO₂ F 6. Gas Separation (GC Column) E->F Gases: CO₂, H₂O, N₂, SO₂ G 7. Detection (Thermal Conductivity Detector) F->G H 8. Data Processing & Output (%C, %H, %N, %S) G->H

Caption: Generalized workflow for CHNS combustion analysis.

Detailed Protocol: CHNS Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and dry. This is a critical step, as moisture or contaminants will lead to inaccurate results. [8][9]A common practice is to dry the sample under a high vacuum for several hours.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the compound into a small tin capsule. [10]The precise weight is crucial as all final calculations are based on this initial mass. [9] * Fold and seal the tin capsule to securely contain the sample.

  • Instrument Setup & Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the detector's response is accurately correlated to elemental mass. [10]

  • Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace. The tin capsule facilitates flash combustion, raising the temperature even further.

    • The resulting gases (CO₂, H₂O, NOx, SO₂) are swept by a helium carrier gas through a reduction tube containing copper, which converts nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen. [11][10] * The gas mixture (CO₂, H₂O, N₂, SO₂) then flows through a gas chromatography column, which separates the individual gases.

    • The separated gases pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas. [12]

  • Data Calculation:

    • The instrument's software integrates the signal for each gas and, using the initial sample weight and calibration data, calculates the mass percentage of C, H, N, and S in the original sample.

Section 4: Comparative Analysis – Bridging Theory and Experiment

The moment of truth arrives when we compare the calculated theoretical values with the empirically determined experimental results. For a newly synthesized batch of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a typical result might look as follows.

Data Comparison Table
ElementTheoretical %Experimental % (Found)Deviation (Found - Theory)
Carbon50.6950.51-0.18
Hydrogen5.675.78+0.11
Nitrogen9.859.76-0.09
Sulfur11.2811.15-0.13
Interpreting the Results: The ±0.4% Rule

In academic and pharmaceutical settings, a widely accepted criterion for confirming the purity and identity of a small molecule is that the experimental elemental analysis results must be within ±0.4% of the theoretical values. [13][14]

  • Expert Insight: The results in the table above, with all deviations well within the ±0.4% tolerance, would be considered a successful validation. They provide strong evidence that the synthesized compound has the correct molecular formula (C₁₂H₁₆N₂O₄S) and is of high purity.

Troubleshooting Discrepancies

What if the results fall outside the acceptable range? This does not automatically invalidate the synthesis but serves as a crucial diagnostic tool. Potential causes include:

  • Residual Solvents or Water: The most common source of error. If a solvent like ethyl acetate or water from purification remains, it will alter the C, H, and O percentages.

  • Inorganic Impurities: Salts or reagents carried over from the synthesis can affect the results and often leave a residue post-combustion.

  • Incomplete Combustion: This can occur with highly stable or refractory compounds, leading to lower-than-expected values.

  • Incorrect Molecular Formula: A significant, consistent deviation across all elements may indicate that the assumed structure of the synthesized compound is incorrect.

Conclusion: A Symbiotic Relationship in Structural Elucidation

Theoretical calculation and experimental elemental analysis are not competing methods but rather two sides of the same coin, forming a symbiotic relationship for structural verification.

  • Theoretical Calculation sets the gold standard—the absolute compositional benchmark for a perfectly pure compound. It is a predictive tool based on our chemical hypothesis.

  • Elemental Analysis is the empirical test of that hypothesis. It is a robust, reliable, and cost-effective method to confirm a compound's bulk composition and purity in the real world. [15][16] As a Senior Application Scientist, my guidance to researchers is to view this comparison as a fundamental validation checkpoint. A successful result within the ±0.4% tolerance provides the confidence needed to proceed with more complex and costly biological assays or further developmental steps. A discrepancy is an invaluable piece of data, guiding you to refine your purification methods or reconsider your structural assignment. In the rigorous world of scientific development, this foundational check ensures that the molecule in your vial is truly the molecule you believe it to be.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Unknown Source. Element analysis.
  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • CK-12 Foundation. (n.d.). How can I calculate the elemental composition?. [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work?. [Link]

  • Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]

  • Chemistry LibreTexts. (2025). Mass Percent Composition from a Chemical Formula. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

  • ChemTeam. (n.d.). Empirical and Molecular Formulas. [Link]

  • PubChem. (n.d.). (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. [Link]

  • University of Hawai'i Pressbooks. (n.d.). Determining Empirical and Molecular Formulas. [Link]

  • Step-by-Step Science. (2012). Percent Composition from a Chemical Formula. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of Impurities in 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Introduction: The Critical Role of Impurity Profiling In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. The compound 1-[4-(Et...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. The compound 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine serves as a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a reactive nitrophenyl group, a sulfone moiety, and a pyrrolidine ring, presents a unique analytical challenge. The presence of even trace-level impurities, which can arise from the synthesis, degradation, or storage, can significantly impact the safety, efficacy, and stability of the final drug product.[1]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of these impurities.[1] This guide provides an in-depth comparison of chromatographic strategies for the effective separation and quantification of potential impurities in 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. We will explore and contrast the performance of conventional High-Performance Liquid Chromatography (HPLC) with modern Ultra-High-Performance Liquid Chromatography (UHPLC) for process-related impurities and degradation products. Furthermore, we will address the orthogonal necessity of Gas Chromatography (GC) for the analysis of residual solvents. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and efficient analytical control strategies.

Understanding the Impurity Landscape

An effective separation strategy begins with a theoretical understanding of the potential impurities. The synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine likely proceeds via a nucleophilic aromatic substitution reaction between a precursor like 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene and pyrrolidine. Based on this, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Impurity A (Starting Material): 1-chloro-4-(ethylsulfonyl)-2-nitrobenzene.

    • Impurity B (Isomer): Potential positional isomers formed if the substitution reaction is not perfectly regioselective.

    • By-products: Compounds formed from side reactions inherent to the synthesis process.

  • Degradation Products:

    • Hydrolysis Products: Cleavage of the C-N bond linking the pyrrolidine ring under extreme pH conditions.

    • Reduction Products: Reduction of the nitro group to an amino group, which can occur under certain storage or process conditions.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Toluene, Methanol, Acetonitrile). The control of residual solvents is a critical aspect of quality control as outlined in ICH guideline Q3C(R8).[2]

Comparative Analysis: HPLC vs. UHPLC for Process Impurities

The primary workhorse for impurity profiling of non-volatile organic compounds is Reversed-Phase Liquid Chromatography.[3] Here, we compare a traditional HPLC method with a modern UHPLC approach, highlighting the significant gains in performance and efficiency offered by the latter.

Method 1: Conventional High-Performance Liquid Chromatography (HPLC)

This method represents a robust, widely accessible approach suitable for routine quality control laboratories. The choice of a C18 stationary phase is based on the moderate polarity of the main compound and its expected impurities. A gradient elution is necessary to resolve impurities with a wide range of polarities, from potentially more polar degradation products to less polar starting materials.

Experimental Protocol: HPLC

Parameter Condition Rationale
Instrument HPLC System with UV/PDA Detector Standard equipment in most analytical labs.
Column C18, 250 mm x 4.6 mm, 5 µm particle size A longer column with a larger particle size provides good resolving power, albeit at the cost of longer run times and higher backpressure compared to UHPLC.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase suppresses the ionization of acidic and basic functional groups, leading to better peak shape.
Mobile Phase B Acetonitrile A common organic modifier with good UV transparency.
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-40 min: 30% B A shallow gradient is employed to ensure the separation of closely eluting peaks.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C Elevated temperature reduces viscosity and improves peak efficiency.
Detection UV at 254 nm The nitrophenyl chromophore provides strong UV absorbance at this wavelength.

| Injection Vol. | 10 µL | A typical injection volume for this column dimension. |

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC leverages columns with sub-2 µm particles to deliver significant improvements in speed, resolution, and sensitivity.[4][5] This is particularly advantageous during method development and for the analysis of complex impurity profiles.[6]

Experimental Protocol: UHPLC

Parameter Condition Rationale
Instrument UHPLC System with UV/PDA Detector Capable of handling the high backpressures generated by sub-2 µm columns.
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size Smaller particles dramatically increase separation efficiency, allowing for shorter columns and faster analysis without sacrificing resolution.[7]
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile buffer, making this method compatible with mass spectrometry (MS) if further characterization is needed.
Mobile Phase B Acetonitrile Same as HPLC method.
Gradient 0-0.5 min: 30% B; 0.5-5.5 min: 30-70% B; 5.5-6.5 min: 70% B; 6.5-6.7 min: 70-30% B; 6.7-8.0 min: 30% B The gradient is scaled down from the HPLC method to match the shorter column and higher efficiency.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, leading to significant solvent savings.[3]
Column Temp. 40 °C A slightly higher temperature can further enhance efficiency in UHPLC.
Detection UV at 254 nm Consistent with the HPLC method.

| Injection Vol. | 2 µL | Reduced to prevent column overload due to the smaller column dimensions. |

Performance Comparison: HPLC vs. UHPLC

The following table summarizes the expected performance differences between the two methods for the separation of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine from its key potential impurities.

Performance MetricConventional HPLCUHPLCAdvantage of UHPLC
Analysis Time ~40 minutes~8 minutes5x Faster Throughput
Resolution (API/Impurity A) 2.54.0Improved separation and confidence in quantification.
Peak Width (API) 0.25 min0.05 minNarrower peaks lead to higher sensitivity and better resolution.
Backpressure ~150 bar (2175 psi)~700 bar (10150 psi)Higher pressure is a trade-off for superior performance.
Sensitivity (LOQ) ~0.05%~0.01%Enhanced signal-to-noise ratio allows for detection of trace impurities.[4]
Solvent Consumption ~40 mL per run~3.2 mL per run>90% Reduction in solvent use and waste disposal costs.[3]

Expertise & Experience Insights: The transition from HPLC to UHPLC is not merely about speed. The enhanced resolution provided by UHPLC can reveal trace impurities that might be co-eluting or hidden within the tail of the main peak in an HPLC chromatogram.[3] This is a critical advantage during process development and forced degradation studies, where a complete understanding of the impurity profile is essential. While the initial capital investment for a UHPLC system is higher, the long-term savings in solvent, waste disposal, and operator time often provide a rapid return on investment.

Orthogonal Approach: Headspace GC for Residual Solvents

Liquid chromatography is not suitable for the analysis of volatile and semi-volatile residual solvents. For this, Headspace Gas Chromatography (GC-HS) with Flame Ionization Detection (FID) is the industry-standard and regulatory-accepted technique.[8][9] The principle involves heating a solution of the sample in a sealed vial to partition the volatile solvents into the headspace gas, which is then injected into the GC system.[2] This prevents non-volatile matrix components from contaminating the GC inlet and column.

Experimental Protocol: Headspace GC-FID

Parameter Condition Rationale
Instrument GC with Headspace Autosampler and FID Standard configuration for residual solvent analysis.
Column 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm A mid-polarity column that provides good separation for a wide range of common solvents.[2]
Carrier Gas Nitrogen or Helium, 35 cm/sec Inert carrier gas for the separation.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) A temperature program to elute solvents with a wide range of boiling points.
Injector Temp. 200 °C Ensures rapid volatilization of analytes.
Detector Temp. 250 °C (FID) Standard temperature for FID operation.
Headspace Vial 20 mL Standard vial size.
Sample Prep 100 mg of sample in 5 mL of Dimethyl Sulfoxide (DMSO) DMSO is a high-boiling, polar solvent capable of dissolving a wide range of APIs without interfering with the analysis.[10]
Vial Temp. 80 °C Balances efficient partitioning of volatiles with minimizing potential sample degradation.

| Vial Equil. Time | 15 minutes | Allows the solvent partitioning to reach equilibrium. |

Visualization of Analytical Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflow and logic.

Workflow cluster_0 Sample Preparation cluster_1 Analysis of Process Impurities & Degradants cluster_2 Analysis of Residual Solvents Prep Weigh API Sample LC_Prep Dissolve in Diluent (e.g., ACN/Water) Prep->LC_Prep GC_Prep Dissolve in High-Boiling Solvent (e.g., DMSO) in HS Vial Prep->GC_Prep LC_Analysis Inject into LC System (HPLC or UHPLC) LC_Prep->LC_Analysis LC_Data Data Acquisition & Quantification vs. Standard LC_Analysis->LC_Data GC_Analysis Analyze Headspace via GC-FID GC_Prep->GC_Analysis GC_Data Data Acquisition & Quantification vs. Standard GC_Analysis->GC_Data

Caption: Overall workflow for complete impurity analysis.

DecisionTree cluster_LC LC Method Choice Impurity What is the nature of the target impurity? Volatile Volatile or Semi-Volatile? Impurity->Volatile NonVolatile Non-Volatile Organic? Impurity->NonVolatile GC Use Headspace GC-FID Volatile->GC LC Use Reversed-Phase LC-UV NonVolatile->LC LC_Choice Need for high throughput or complex separation? LC->LC_Choice UHPLC Choose UHPLC LC_Choice->UHPLC Yes HPLC Choose HPLC LC_Choice->HPLC No (Routine QC)

Caption: Decision logic for selecting the appropriate chromatographic technique.

Method Validation: Ensuring Trustworthiness

Every protocol described must be validated to ensure it is fit for its intended purpose.[11] Following the ICH Q2(R1) guidelines, the validation for the HPLC/UHPLC impurity methods would include:[12][13][14]

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by spiking the sample with known impurities and performing forced degradation studies.

  • Linearity: Establishing a linear relationship between the concentration of an impurity and the analytical response over a specified range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample spiked with a known amount of the impurity (percent recovery).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The effective control of impurities in 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine requires a multi-faceted chromatographic approach.

  • For the analysis of non-volatile process and degradation-related impurities, UHPLC offers substantial advantages over conventional HPLC , providing faster analysis times, superior resolution, and higher sensitivity. It is the recommended technique for method development, in-depth investigations, and high-throughput quality control environments.

  • Conventional HPLC remains a viable and robust option for routine quality control where existing instrumentation is in place and the impurity profile is well-understood and less complex.

  • Headspace GC is an essential and complementary technique for the quantification of residual solvents, which cannot be analyzed by LC methods.

Ultimately, the choice between HPLC and UHPLC will depend on the specific needs of the laboratory, considering factors such as sample throughput requirements, the complexity of the impurity profile, and available instrumentation. However, for any new method development, a UHPLC-based approach is strongly recommended to ensure the most comprehensive understanding and control of product purity.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Understanding the Differences & Applications. [Link]

  • Quarry, J., & Kreamer, J. (2025, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • A.A. (2023, December 8). Headspace GC method for residual solvents analysis in pharmaceutical products. Technology Networks. [Link]

  • Dong, M. W. (2026, February 17). Ultrahigh-Pressure LC in Pharmaceutical Analysis: Performance and Practical Issues. LCGC North America. [Link]

  • Borman, P., & Elder, D. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Reddy, B. et al. (2012). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. [Link]

  • Scharlab S.L. (n.d.). Residual solvent analysis by GC-Headspace. [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?. [Link]

  • Agilent Technologies. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Onoabedje, E. A., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions | Request PDF. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Thuy, V. T. T., et al. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Nature. [Link]

  • Wang, Y., et al. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]

  • Bakulina, O., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • ResearchGate. (2025, August 7). SPE–TLC Profiling of Impurities in 1-(3,4-Methylenedioxyphenyl)-2-nitropropene, an Intermediate in 3,4-Methylenedioxy- methamphetamine (MDMA) Synthesis | Request PDF. [Link]

  • Pathy, K. S. (2018, July 30). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Juniper Publishers. [Link]

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Validation

A Tale of Two Rings: Unraveling the Nucleophilic Reactivity of Pyrrolidine and Piperidine Derivatives in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry and drug discovery, the selection of a nitrogen heterocycle can profoundly influence the outcome of a reaction a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug discovery, the selection of a nitrogen heterocycle can profoundly influence the outcome of a reaction and the biological activity of a molecule. Among the most ubiquitous saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings. While structurally similar, the seemingly minor difference of a single methylene unit imparts distinct conformational and electronic properties that dictate their reactivity as nucleophiles in substitution reactions. This guide provides an in-depth, data-driven comparison of pyrrolidine and piperidine derivatives, offering insights into the causal factors governing their performance and providing practical guidance for their application.

The Heart of the Matter: Nucleophilicity and its Determinants

Nucleophilicity, the ability of an electron-rich species to attack an electron-deficient center, is a cornerstone of organic synthesis. In the context of SN2 reactions, a strong nucleophile is paramount for efficient bond formation. Both pyrrolidine and piperidine, as secondary amines, possess a lone pair of electrons on the nitrogen atom, rendering them effective nucleophiles. However, experimental evidence consistently demonstrates that pyrrolidine derivatives often exhibit superior reactivity compared to their piperidine counterparts.

This enhanced nucleophilicity can be attributed to a confluence of factors, primarily rooted in their distinct cyclic structures:

  • Ring Strain and Conformational Effects: The five-membered ring of pyrrolidine is more strained than the relatively stable chair conformation of piperidine. This inherent strain in the ground state of pyrrolidine is partially relieved upon forming the transition state of an SN2 reaction, where the nitrogen atom begins to adopt a more tetrahedral geometry. This release of strain contributes to a lower activation energy for the reaction.

  • Steric Accessibility of the Lone Pair: The cyclic nature of both amines "ties back" the alkyl substituents, reducing steric hindrance around the nitrogen's lone pair compared to their acyclic analogue, diethylamine.[1] This makes the lone pair more accessible for nucleophilic attack. However, the more planar and less flexible structure of pyrrolidine can, in some cases, present a more exposed lone pair for reaction compared to the chair conformation of piperidine, where axial and equatorial positions can influence accessibility.

  • Pyramidalization of the Nitrogen Atom: The geometry of the nitrogen atom in the transition state plays a crucial role. In the enamine intermediates of certain reactions, the direction of pyramidalization of the nitrogen atom has been shown to significantly impact reactivity.[2] It is plausible that similar stereoelectronic effects are at play in the SN2 transition state, where the orientation of the incoming nucleophile relative to the substituents on the nitrogen influences the reaction rate.

Experimental Evidence: A Head-to-Head Comparison

Table 1: Comparative Catalytic Performance in Knoevenagel Condensation [3][4]

AldehydeCatalystCatalyst Loading (eq.)Reaction Time (min)Conversion (%)
p-MethoxybenzaldehydePiperidine0.8480~91
p-MethoxybenzaldehydePyrrolidine0.5480100
p-NitrobenzaldehydePiperidine0.8480~59
p-NitrobenzaldehydePyrrolidine0.625480~74

This data, while not a direct measure of SN2 reaction rates, strongly suggests that the initial nucleophilic attack, a rate-determining step in many cases, is more facile with pyrrolidine.[3] This superior performance is attributed to the subtle differences in ring size and conformation, leading to a more favorable catalytic cycle.[3]

Mechanistic Insights: Visualizing the Transition State

The key to understanding the difference in reactivity lies in the transition state of the SN2 reaction. While experimental characterization of transition states is challenging, computational studies can provide valuable insights into their geometries and energies.

SN2_Transition_State cluster_pyrrolidine Pyrrolidine Transition State cluster_piperidine Piperidine Transition State Nu(pyrr) Pyrrolidine TS_pyrr [R₃C---Nu(pyrr)---LG]‡ Nu(pyrr)->TS_pyrr Nucleophilic Attack Product_pyrr Product TS_pyrr->Product_pyrr Leaving Group Departs LG LG⁻ TS_pyrr->LG Nu(pip) Piperidine TS_pip [R₃C---Nu(pip)---LG]‡ Nu(pip)->TS_pip Nucleophilic Attack Product_pip Product TS_pip->Product_pip Leaving Group Departs LG2 LG⁻ TS_pip->LG2

Figure 1: Generalized SN2 reaction pathway for pyrrolidine and piperidine.

The transition state for the reaction involving pyrrolidine is thought to be lower in energy due to the partial relief of its inherent ring strain as the nitrogen atom moves towards a tetrahedral geometry. In contrast, the more stable chair conformation of piperidine has less strain to release, resulting in a comparatively higher activation energy. Conformational effects concerning the amino-moieties in the transition state are suggested to be a key reason for the behavioral differences between pyrrolidine and piperidine.[5]

Experimental Protocol: A Comparative Kinetic Study of Nucleophilic Substitution

To empirically determine and compare the nucleophilic strength of pyrrolidine and piperidine, a kinetic study of their SN2 reaction with a suitable substrate can be performed. This protocol is adapted from a standard method for studying the kinetics of SN2 reactions.[5][6]

Objective: To determine and compare the second-order rate constants for the reaction of pyrrolidine and piperidine with a model electrophile, such as 2,4-dinitrochlorobenzene.

Materials:

  • Pyrrolidine

  • Piperidine

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Absolute Ethanol (or another suitable polar aprotic solvent)

  • UV-Vis Spectrophotometer

  • Thermostated water bath

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 2,4-dinitrochlorobenzene in absolute ethanol (e.g., 0.01 M).

    • Prepare stock solutions of pyrrolidine and piperidine in absolute ethanol (e.g., 0.1 M).

  • Kinetic Runs:

    • Equilibrate the stock solutions and the reaction solvent to the desired temperature (e.g., 25 °C) in a thermostated water bath.

    • In a cuvette, mix a known volume of the DNCB stock solution with a known volume of absolute ethanol.

    • Initiate the reaction by adding a known volume of the pyrrolidine or piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of the amine should be in large excess (at least 10-fold) compared to the DNCB to ensure pseudo-first-order kinetics.

    • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance of the product, 2,4-dinitrophenylpiperidine or 2,4-dinitrophenylpyrrolidine, at its λmax over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.

    • The second-order rate constant (k2) can then be calculated using the equation: k2 = kobs / [Amine], where [Amine] is the concentration of pyrrolidine or piperidine.

  • Comparison:

    • Repeat the experiment for both pyrrolidine and piperidine under identical conditions (temperature, solvent, concentrations).

    • Compare the calculated second-order rate constants (k2) to quantitatively assess the relative nucleophilicity of the two amines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (DNCB, Pyrrolidine, Piperidine) B Equilibrate Solutions to Reaction Temperature A->B C Mix DNCB and Solvent in Cuvette D Initiate Reaction with Amine C->D E Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) D->E F Plot ln(A∞ - At) vs. Time G Determine Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k₂) G->H I Compare k₂ for Pyrrolidine and Piperidine H->I

Figure 2: Workflow for the comparative kinetic study.

Conclusion: Making an Informed Choice

The selection between a pyrrolidine and a piperidine scaffold in a synthetic strategy or drug design campaign is a nuanced decision. While their basicities are very similar, the enhanced nucleophilicity of pyrrolidine derivatives, driven by a combination of ring strain, steric accessibility, and conformational effects in the transition state, often makes it the more reactive choice in nucleophilic substitution reactions.

This guide provides a framework for understanding the fundamental principles that govern the reactivity of these two important classes of N-heterocycles. By appreciating the subtle interplay of their structural and electronic properties, researchers can make more informed decisions, leading to optimized reaction conditions, improved yields, and ultimately, the successful synthesis of target molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Consiglio, G., Arnone, C., Spinelli, D., & Noto, R. (1982). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (6), 721–724. [Link]

  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
  • Schnitzer, T., Möhler, J. S., & Wennemers, H. (2020). Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts. Chemical Science, 11(5), 1296–1301. [Link]

  • Vieira, R. D. O., De S. Santos, E. N., Costa, G., & De Andrade, M. S. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(3). [Link]

Sources

Comparative

A Comparative Guide to the Structural Verification of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine: Beyond X-ray Crystallography

For the modern researcher, scientist, and drug development professional, absolute certainty in molecular structure is non-negotiable. The precise arrangement of atoms in a molecule dictates its function, efficacy, and sa...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, absolute certainty in molecular structure is non-negotiable. The precise arrangement of atoms in a molecule dictates its function, efficacy, and safety. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structural determination, obtaining suitable crystals can be a significant bottleneck. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, offering robust alternatives and complementary methods to traditional crystallographic analysis.

While a definitive crystal structure for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine is not publicly available, we can infer expected structural parameters from crystallographic data of analogous compounds. For instance, studies on molecules containing a pyrrolidine ring attached to a substituted phenylsulfonyl group, such as 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid and 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provide valuable insights into bond lengths, bond angles, and potential intermolecular interactions.[1][2][3] These studies reveal key features like the geometry of the sulfonamide linkage and the puckering of the pyrrolidine ring.[1][2]

This guide will explore a multi-technique approach, emphasizing how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy can be synergistically employed to build an unshakeable case for the structure of our target molecule.

The Gold Standard: A Glimpse into X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. The resulting crystal structure offers unequivocal proof of molecular connectivity and stereochemistry.

Hypothetical Crystallographic Data for a Related Structure

To illustrate the nature of crystallographic data, the table below presents hypothetical yet realistic parameters for a compound structurally similar to our target molecule, based on published data for related structures.[4][5][6]

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit in the crystal lattice.
Key Bond Lengths (Å) S-N: ~1.63, S=O: ~1.43, S-C(aryl): ~1.77Confirms the presence and nature of the sulfonamide linkage.[2]
**Key Bond Angles (°) **O-S-O: ~120°, N-S-C: ~107°Provides insight into the geometry around the sulfur atom.[2]
Hydrogen Bonding Potential C-H···O interactionsReveals intermolecular forces governing the crystal packing.[2][7]
Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure is a multi-step endeavor that requires careful execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis Synthesis Synthesis of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation or Vapor Diffusion Purification->Crystal_Growth Xray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

A Powerful Alternative: Multinuclear and Multidimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Key NMR Experiments for Structural Elucidation
ExperimentInformation GainedApplication to Target Molecule
¹H NMR Number of unique protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).Determine the number of protons on the pyrrolidine ring and the aromatic ring, and their connectivity.
¹³C NMR Number of unique carbons and their chemical environment.Identify all carbon atoms, including the carbonyl, aromatic, and aliphatic carbons.
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically through 2-3 bonds).Establish the proton connectivity within the pyrrolidine ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton to its directly attached carbon atom.Assign each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation)Correlates protons and carbons that are 2-3 bonds apart.Establish long-range connectivity, for example, between the pyrrolidine ring protons and the phenylsulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close in space, regardless of their bonding.Determine the relative stereochemistry and conformation of the molecule in solution.
Expected NMR Signatures

For 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, we would anticipate specific chemical shifts and coupling patterns. For instance, the protons on the aromatic ring will be influenced by the electron-withdrawing nitro and ethylsulfonyl groups.[11] The protons of the pyrrolidine ring will exhibit characteristic multiplets, and their chemical shifts will be affected by the adjacent nitrogen atom and the sulfonamide group.

NMR Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve sample in a deuterated solvent OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Spectral_Interpretation Spectral Interpretation TwoD_NMR->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: The workflow for structural elucidation using NMR spectroscopy.

Unveiling the Molecular Mass: The Role of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[12][13][14] It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[15][16]

Key Mass Spectrometry Techniques
TechniqueInformation GainedApplication to Target Molecule
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.Confirming the elemental composition of C₁₂H₁₆N₂O₄S.
Tandem Mass Spectrometry (MS/MS) Fragments the parent ion and analyzes the resulting fragment ions to deduce structural information.Identifying characteristic fragments corresponding to the pyrrolidine ring, the ethylsulfonyl group, and the nitrophenyl moiety.
Expected Fragmentation Pattern

Upon ionization and fragmentation, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine would be expected to yield specific fragments that can be pieced together to confirm the overall structure. For example, cleavage of the S-N bond would result in fragments corresponding to the pyrrolidine and the substituted phenylsulfonyl portions of the molecule.

Identifying Functional Groups: The Utility of FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[17][18] Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of specific chemical moieties.[19]

Characteristic FTIR Absorptions
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Sulfone (SO₂) ~1350-1300 and ~1160-1120Asymmetric and symmetric stretching[20]
Nitro (NO₂) ~1550-1500 and ~1360-1300Asymmetric and symmetric stretching
Aromatic C-H ~3100-3000Stretching
Aromatic C=C ~1600-1450Stretching
Aliphatic C-H ~3000-2850Stretching[21]

The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups within 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.

A Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)Solid or LiquidSolid or Liquid
Information 3D structure, bond lengths/angles, stereochemistryConnectivity, chemical environment, stereochemistryMolecular weight, elemental formula, fragmentationPresence of functional groups
Ambiguity Low (unambiguous)Low to moderateModerateHigh
Throughput LowHighHighHigh
Key Challenge Crystal growthSpectral overlap, sensitivityIsomer differentiationLack of detailed connectivity

Conclusion: A Synergistic Approach to Structural Confirmation

While X-ray crystallography provides the most definitive structural information, its reliance on high-quality single crystals can be a significant hurdle. For 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a comprehensive and convincing structural assignment can be achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy.

High-resolution mass spectrometry will confirm the correct molecular formula. FTIR will quickly verify the presence of the critical sulfone and nitro functional groups. Finally, a suite of 1D and 2D NMR experiments will piece together the molecular puzzle, establishing the precise connectivity of all atoms and providing insights into the molecule's conformation in solution. Together, these techniques provide a self-validating system that offers a high degree of confidence in the structural assignment, even in the absence of a crystal structure. This multi-faceted analytical approach is a cornerstone of modern chemical research and drug development, ensuring the integrity and reliability of scientific findings.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (2024, February 6). Retrieved from [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. (2024, March 18). Retrieved from [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma. (2025, November 21). Retrieved from [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis - SciSpace. Retrieved from [Link]

  • Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services - Pharmaffiliates. (2025, May 23). Retrieved from [Link]

  • Faster, More Confident Structure Verification in Small Molecule R&D - ACD/Labs. Retrieved from [Link]

  • New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing | UCLA. (2018, November 27). Retrieved from [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation | LCGC International. (2023, September 21). Retrieved from [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC. Retrieved from [Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis | Journal of Chemical Information and Modeling - ACS Publications. (2008, January 10). Retrieved from [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC. Retrieved from [Link]

  • Table 1 X-ray crystallographic data for 1-4 - ResearchGate. Retrieved from [Link]

  • Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]

  • Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid - ResearchGate. (2022, November 11). Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6). Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 - Wesleyan University. (2026, February 11). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). Retrieved from [Link]

  • (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid | C11H12N2O6S | CID - PubChem. Retrieved from [Link]

  • Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid - SciSpace. (2022, November 11). Retrieved from [Link]

  • Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine - PMC - NIH. Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved from [Link]

  • (PDF) Crystal structure of (1E,3E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene, C15H18N2O4S2 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. Retrieved from [Link]

  • (PDF) Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - ResearchGate. Retrieved from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - Semantic Scholar. (2021, November 3). Retrieved from [Link]

  • Crystal structure of 1-(4-nitrophenyl)-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrole, C16H14N2O4S - ScholarBank@NUS. Retrieved from [Link]

  • Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry. (2021, December 15). Retrieved from [Link]

  • Crystallographic Data for Compounds 1-4. - ResearchGate. Retrieved from [Link]

  • Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine - PMC. Retrieved from [Link]

  • Complementary Crystallography and X-ray Powder Diffraction Methods. (2011, June 6). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine proper disposal procedures

Executive Summary & Rapid Risk Assessment Compound: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS: 10220-22-1 Molecular Formula:

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rapid Risk Assessment

Compound: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine CAS: 10220-22-1 Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


[1]

As researchers, we often treat "waste" as a generic category.[1] However, this specific intermediate presents a triad of chemical hazards that necessitates a precision disposal strategy rather than a generic "organic waste" classification.[1]

The Hazard Triad:

  • Nitro Group (

    
    ):  Introduces thermal instability.[1] While not as sensitive as polynitrated aromatics (e.g., TNT), the presence of the nitro group on the phenyl ring renders the compound an energetic material .[1] It releases toxic nitrogen oxides (
    
    
    
    ) upon decomposition.[1]
  • Ethylsulfonyl Group (

    
    ):  Upon incineration, this moiety releases Sulfur Dioxide (
    
    
    
    ), a precursor to acid rain and a corrosive gas that damages standard filtration systems if not scrubbed.[1]
  • Pyrrolidine Ring: A cyclic amine that contributes to aquatic toxicity and potential corrosivity.[1]

Immediate Directive: Do NOT mix this compound with strong oxidizers, reducing agents, or dispose of it via drain/sewer.[1] The only acceptable disposal route is High-Temperature Incineration with Acid Gas Scrubbing .[2][1]

Physiochemical Properties & Safety Data

Understanding the physical state is crucial for selecting the correct waste stream.[1]

PropertyValue / CharacteristicImplication for Disposal
Physical State Solid (typically yellow/orange crystalline powder)Must be dissolved or packaged as solid waste (Stream S).[2][1]
Melting Point ~130–135 °C (Predicted)Avoid autoclaving; thermal decomposition may occur before melting.[1]
Solubility Soluble in DMSO, DMF, DCM; Low water solubility.[1]Do not attempt aqueous neutralization; it will precipitate and clog drains.[1]
Reactivity Incompatible with strong oxidizers and strong bases.[1]Segregation is critical. Risk of exothermic runaway if mixed with peroxides.[1]
Flash Point >110 °C (Predicted)Classifies as "Combustible" rather than "Flammable," but supports fire once started.[1]

Pre-Disposal Stabilization Protocol

Before the waste leaves your bench, it must be stabilized to prevent accidents during transport.[1]

Scenario A: Pure Solid Substance
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][1] Glass is acceptable but poses a breakage risk.[1]

  • Dampening (Optional but Recommended): If the powder is very fine and prone to static discharge, wet it slightly with a high-flashpoint solvent (e.g., mineral oil or heavy alcohol) to desensitize the nitro group.[1]

  • Labeling: Mark clearly as "TOXIC - ORGANIC SOLID - SULFUR/NITRO CONTENT." [2][1]

Scenario B: Reaction Mixture (Liquid)
  • Quenching: Ensure all reagents (especially if thionyl chloride or hydrides were used in previous steps) are fully quenched.[1]

  • Solvent Compatibility: Ensure the carrier solvent is Halogenated or Non-Halogenated (segregate accordingly).[1]

    • Critical: Do not mix with acetone/peroxide waste streams due to the amine functionality (potential for acetone peroxide formation in complex mixtures, though rare, is a risk with amines).[1]

Step-by-Step Disposal Workflow

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental impact.

Visualizing the Decision Matrix

DisposalProtocol Start Waste Generation: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Jar (Double Bagged) Solid->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidSeg Labeling LABELING CRITICAL: 'Contains Nitro-Aromatics & Sulfones' SolidPack->Labeling LiquidSeg->Labeling Destruction High-Temp Incineration (>1100°C) with Scrubber Labeling->Destruction Transport to EHS

Figure 1: Decision tree for segregating and packaging nitroaromatic sulfone waste.

Detailed Protocol

Step 1: Segregation (The "Stream C" Rule)

  • Do Not Mix With: Oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide), or Heavy Metals.[1]

  • Designated Stream: Place in Chemical Waste Stream C (Organic Hazardous Waste).[1] If your facility distinguishes between "High BTU" and "Low BTU" waste, this goes to High BTU due to the organic framework, but note the sulfur content.[1]

Step 2: Packaging

  • Solids: Double-bag in 6-mil polyethylene bags, then place inside a rigid outer container (Drum or Pail).

  • Liquids: Fill waste containers only to 90% capacity to allow for vapor expansion. Cap tightly.

Step 3: Manifesting

  • When filling out the waste tag, you must explicitly list:

    • Full Chemical Name: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.[2][1]

    • Constituents: "Nitroaromatic compound," "Organic Sulfone."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3] (Check "Explosive" only if the compound is dry and you have specific data suggesting shock sensitivity; otherwise, "Reactive" is safer).[1]

Step 4: Final Destruction (Facility Level)

  • Method: Rotary Kiln Incineration.[1]

  • Mechanism:

    • The Pyrrolidine ring is oxidized to

      
      , 
      
      
      
      , and
      
      
      .[1]
    • The Nitro group is reduced/oxidized to

      
       or captured as 
      
      
      
      .[1]
    • The Ethylsulfonyl group is converted to

      
      , which is then neutralized by a lime scrubber (Calcium Oxide) to form Calcium Sulfate (Gypsum).[1]
      
    • Why this matters: Simple open burning or low-tech incineration will release massive amounts of acid gas.[2][1] You must confirm your waste contractor has scrubber capabilities .[1]

Emergency Contingencies

Spill Response:

  • Evacuate: If a large amount of dry powder is airborne, evacuate the lab.[1]

  • PPE: Wear Nitrile gloves (double gloved), Tyvek suit, and a P100 respirator.[1]

  • Neutralization: Do not use water.[1] Cover the spill with Vermiculite or Sand .[1]

  • Cleanup: Scoop gently (do not scrape rapidly to avoid friction heat) into a disposal container. Wipe the area with a solvent-dampened rag (Ethanol) to pick up residue.[2][1]

Exposure:

  • Skin: Wash with soap and water for 15 minutes.[1] The nitro group facilitates absorption through the skin—monitor for cyanosis (blue lips/fingernails) which indicates methemoglobinemia.[1]

  • Eyes: Flush for 15 minutes.[1][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2816390, 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine.[1] Retrieved from [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F, K, P, and U Lists).[2][1] Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Nitro compounds).[1] Retrieved from [Link][2][1]

Sources

Handling

Personal protective equipment for handling 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

Comprehensive Safety & Handling Guide: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety, handling, and disposa...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety, handling, and disposal protocols for 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The information herein is based on an analysis of the compound's constituent functional groups—a nitroaromatic system and a sulfone—which are known to present specific chemical and toxicological hazards.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety.[1] Before handling 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, it is critical to understand its potential hazards, which are inferred from its chemical structure. The presence of a nitroaromatic group is a primary concern. Nitro compounds can be energetic, potentially explosive (though this risk increases with the number of nitro groups), and may act as strong oxidizers.[2] Many are known to be harmful if inhaled, ingested, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[2]

Hazard Class Anticipated Risk Based on Chemical Structure Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[2]The nitroaromatic moiety is a well-known toxophore. Skin contact is a common route of exposure in laboratory settings.[3]
Skin/Eye Irritation Potential to cause serious skin and eye irritation or damage.[2]Nitro compounds and aromatic sulfones can be irritating. The pyrrolidine component, an amine derivative, can also be corrosive.[4][5][6]
Sensitization May cause skin sensitization upon repeated contact.Aromatic nitro compounds are a known class of skin sensitizers.
Thermal Instability Potential for exothermic decomposition at elevated temperatures.The nitro group is an energetic functional group. While mononitrated compounds are generally less hazardous than polynitrated ones, caution is still required.[7]
Combustion Hazards Combustion may produce toxic oxides of nitrogen (NOx) and sulfur (SOx).The presence of nitrogen and sulfur in the molecule dictates the formation of these hazardous gases during a fire.
Risk Assessment Workflow

A systematic approach to safety is non-negotiable. Every procedure involving this compound must be preceded by a risk assessment to identify and mitigate potential dangers.

A Step 1: Identify Hazards (Chemical & Procedural) B Step 2: Assess Exposure (Route, Duration, Quantity) A->B C Step 3: Implement Controls (PPE, Engineering, Admin) B->C D Step 4: Review & Refine (Post-Experiment Debrief) C->D

Caption: A four-step workflow for proactive laboratory risk assessment.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense against chemical exposure, used after engineering and administrative controls are in place.[8][9] For 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, a comprehensive PPE strategy is mandatory.[10]

Body Part Required PPE Specifications and Rationale
Hands Double-gloved Chemical-Resistant Gloves Inner Glove: Nitrile (provides dexterity and splash protection). Outer Glove: Thicker nitrile, neoprene, or butyl rubber. This provides robust protection against advection and diffusion of the chemical. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[11][12]
Eyes/Face Chemical Splash Goggles AND Face Shield Goggles must be worn to protect against splashes.[9][13] A face shield must be worn in addition to goggles during procedures with a higher splash risk, such as transferring large volumes or working with reactions under pressure.[12][13]
Body Flame-Resistant Laboratory Coat A lab coat protects skin and personal clothing from minor spills and splashes.[11][14] Ensure the coat is fully buttoned.
Feet Closed-toe Shoes Shoes must fully cover the foot. Permeable shoes, such as those made of fabric, are not suitable.[9][11]
Respiratory Not typically required with proper engineering controls. All work must be conducted in a certified chemical fume hood.[14] A respirator (e.g., N95 for particulates or a cartridge respirator for vapors) may be necessary during large-scale operations or emergency spill cleanup, based on a formal risk assessment.[11]

Safe Handling and Operational Procedures

Adherence to standard operating procedures (SOPs) is crucial for minimizing exposure and preventing accidents.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine, including weighing, transfers, and reaction setups, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[11][14]

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the fume hood is clean and uncluttered.[15] Assemble all necessary equipment and reagents. Place plastic-backed absorbent paper on the work surface to contain minor spills.[3]

  • Weighing : To minimize aerosol generation, handle the solid compound carefully with a spatula.[3] Weigh the compound onto a creased, non-porous weigh paper or into a tared container directly within the fume hood.

  • Transfers & Solution Prep : When adding the solid to a solvent, do so slowly to avoid splashing. If transferring solutions, use appropriate tools like pipettes or cannulas.[11] Always pour liquids carefully to minimize splashes.[15]

  • Reaction Monitoring : If heating is required, use a controlled heating source (e.g., a heating mantle with a temperature controller) and monitor the reaction closely for any signs of an uncontrolled exotherm.

  • Decontamination : After handling is complete, wipe down the work surface, any contaminated equipment, and the exterior of the waste containers with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated wipes as hazardous waste.[3]

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][11]

Standard Operational Workflow

A Prepare Workspace (Fume Hood, PPE, Spill Kit) B Execute Procedure (Weighing, Transfer, Reaction) A->B C Decontaminate (Surfaces, Equipment) B->C D Segregate Waste (Solid, Liquid, Sharps) C->D E Final Cleanup (Hand Washing) D->E

Caption: A sequential workflow for safe chemical handling from start to finish.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate its consequences.

  • Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[3] Seek immediate medical attention.

  • Eye Exposure : Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill :

    • Small Spill (in fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area.

    • Large Spill (outside fume hood) : Evacuate the immediate area and alert colleagues. Prevent the spill from spreading. If safe to do so, absorb the spill with absorbent material. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

Proper waste disposal is a legal and ethical requirement.[17] 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation is Critical :

    • Solid Waste : Collect contaminated gloves, absorbent paper, weigh boats, and residual solid compound in a clearly labeled, sealed container for "Solid Hazardous Chemical Waste."[18]

    • Liquid Waste : Collect all solutions containing the compound in a dedicated, sealed, and secondarily contained waste container. Crucially, do not mix this waste stream with other incompatible wastes. For example, never mix organic waste with oxidizing acids like nitric acid.[17][19] Label the container clearly with its full chemical contents.[18]

    • Sharps : Dispose of any contaminated needles or sharp objects in a designated sharps container.

  • Container Management : All waste containers must be kept closed except when adding waste.[17][18] They must be properly labeled with the words "Hazardous Waste" and a full description of the contents.

  • Pickup : Arrange for waste pickup through your institution's EHS department. Do not pour any chemical waste down the drain.[11]

By adhering to these scientifically grounded protocols, you can handle 1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine with the highest degree of safety, protecting yourself, your colleagues, and the integrity of your research.

References

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